Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate
Description
Properties
IUPAC Name |
ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3O3/c1-2-13-5(12)3(7)4(11)6(8,9)10/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTZICBXLSNOHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382037 | |
| Record name | ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4544-43-8 | |
| Record name | ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate (CAS 4544-43-8): A Key Intermediate in Fluorinated Drug Discovery
This guide provides an in-depth technical overview of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate, a highly reactive and versatile building block crucial for the synthesis of complex fluorinated molecules. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the synthesis, reactivity, and practical applications of this important intermediate, with a focus on building self-validating and robust experimental protocols.
Strategic Overview: The Value of a Trifunctional Building Block
This compound (EBTFB) is a trifunctional reagent of significant interest in medicinal chemistry. Its strategic value lies in the unique combination of three reactive centers within a compact four-carbon backbone:
-
An α-bromo ketone: A potent electrophile, susceptible to nucleophilic substitution, making it ideal for the construction of heterocyclic rings.
-
A β-keto ester: This moiety provides multiple avenues for reactivity, including enolate formation for C-C bond formation and condensation reactions.
-
A trifluoromethyl group: The incorporation of a CF₃ group is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.
This guide will first detail the synthesis of EBTFB from its precursor, followed by an exploration of its characteristic reactivity, a detailed protocol for a key synthetic application, and the analytical data required for its unambiguous characterization.
Synthesis and Handling
The synthesis of EBTFB is best approached as a two-step sequence starting from readily available materials. The initial step involves the synthesis of the precursor, Ethyl 4,4,4-trifluoroacetoacetate (ETFAA), which is then followed by α-bromination.
Step 1: Synthesis of Precursor Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)
The most efficient and industrially scalable method for synthesizing ETFAA is the Claisen condensation of ethyl trifluoroacetate and ethyl acetate, catalyzed by a strong base such as sodium ethoxide.[1]
Experimental Protocol: Claisen Condensation
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of sodium ethoxide in anhydrous ethanol.
-
Reagent Addition: A mixture of ethyl trifluoroacetate and ethyl acetate is added dropwise to the stirred sodium ethoxide solution at a temperature maintained between 20-30°C.
-
Reaction: After the addition is complete, the reaction mixture is heated to a gentle reflux (approx. 35°C) for 2-3 hours to drive the condensation to completion.
-
Work-up: The mixture is cooled, and the reaction is quenched by the slow addition of a weak acid (e.g., acetic acid) to neutralize the sodium ethoxide.
-
Purification: The resulting sodium acetate precipitate is removed by filtration. The filtrate, containing the desired product, is then purified by fractional distillation under reduced pressure to yield pure Ethyl 4,4,4-trifluoroacetoacetate.[1]
Step 2: α-Bromination to Yield EBTFB
The second step involves the electrophilic bromination at the α-carbon of the β-keto ester. This is a standard transformation for which N-Bromosuccinimide (NBS) is a suitable and commonly used reagent, often with a radical initiator.
Experimental Protocol: α-Bromination
-
Reaction Setup: To a solution of Ethyl 4,4,4-trifluoroacetoacetate in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) in a flask protected from light, add N-Bromosuccinimide.
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Work-up: After cooling, the succinimide byproduct is removed by filtration. The solvent is removed from the filtrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to yield the final this compound.
Safety and Handling
EBTFB is a flammable, corrosive, and lachrymatory substance that is harmful if swallowed or inhaled.[2][3]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2] It is hygroscopic and should be protected from moisture.
-
In case of exposure:
Chemical Properties and Reactivity Profile
The reactivity of EBTFB is dominated by the interplay of its functional groups. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon and increases the acidity of the α-proton (prior to bromination). The α-bromo substituent provides an excellent leaving group for nucleophilic substitution.
Table 1: Physicochemical Properties of EBTFB
| Property | Value | Source |
| CAS Number | 4544-43-8 | [2] |
| Molecular Formula | C₆H₆BrF₃O₃ | [2] |
| Molecular Weight | 263.01 g/mol | [2] |
| IUPAC Name | This compound | [2] |
Key Reaction: Hantzsch Thiazole Synthesis
A prime example of EBTFB's utility is in the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring, a scaffold present in numerous pharmaceuticals. In this reaction, the α-bromo-β-ketoester EBTFB reacts with a thioamide-containing compound, such as thiourea, to form a 2-amino-4-(trifluoromethyl)thiazole derivative.
The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. This reaction is highly valuable as it allows for the direct installation of the trifluoromethyl group onto a key heterocyclic core.
Application in Pharmaceutical Synthesis: A Practical Workflow
The following protocol details the synthesis of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate, a valuable intermediate for the development of various bioactive compounds, including anti-inflammatory and antibacterial agents.[4]
Experimental Protocol: Synthesis of a Trifluoromethyl-Substituted Thiazole
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous ethanol.
-
Reagent Addition: Add thiourea (1.1 eq.) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.
-
Isolation: Cool the reaction mixture to room temperature. A solid precipitate will form.
-
Purification: Collect the solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield the pure thiazole derivative.[5]
This self-validating protocol relies on the clean formation of a solid product, which can be easily purified and characterized.
Analytical Characterization
Unambiguous characterization of EBTFB is essential for its use in synthesis. The following data, based on computational prediction and spectroscopic principles, serves as a benchmark for quality control.
Table 2: Predicted Spectroscopic Data for EBTFB
| Technique | Predicted Key Signals |
| ¹H NMR | δ ~4.8-5.0 ppm (s, 1H, -CH(Br)-), δ ~4.3-4.4 ppm (q, 2H, -OCH₂CH₃), δ ~1.3-1.4 ppm (t, 3H, -OCH₂CH₃) |
| ¹³C NMR | δ ~185 ppm (q, C=O, ²JCF ≈ 35-40 Hz), δ ~165 ppm (C=O, ester), δ ~116 ppm (q, CF₃, ¹JCF ≈ 290 Hz), δ ~64 ppm (-OCH₂-), δ ~45 ppm (-CH(Br)-), δ ~14 ppm (-CH₃) |
| ¹⁹F NMR | δ ~ -75 ppm (s, 3F, -CF₃) |
| IR (Infrared) | ~1760 cm⁻¹ (C=O, ester), ~1730 cm⁻¹ (C=O, ketone), ~1150-1250 cm⁻¹ (C-F stretch) |
Disclaimer: The NMR and IR data presented are predicted values based on established chemical shift and vibrational frequency principles. Experimental verification is highly recommended.
The presence of the trifluoromethyl group makes ¹⁹F NMR a particularly powerful tool for characterization, typically showing a sharp singlet in the region of -70 to -80 ppm relative to CFCl₃.[6] The quartet splitting of the ketone carbonyl carbon in the ¹³C NMR spectrum due to coupling with the fluorine atoms is a key diagnostic feature.
Conclusion
This compound is a high-value, versatile reagent that serves as an efficient gateway to a wide array of trifluoromethyl-substituted compounds. Its predictable reactivity, particularly in the formation of heterocyclic systems, makes it an indispensable tool for medicinal chemists. By understanding its synthesis, handling requirements, and reactivity profile as outlined in this guide, researchers can confidently and safely leverage this potent building block to accelerate the discovery and development of next-generation pharmaceuticals and agrochemicals.
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"Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate" molecular weight
An In-Depth Technical Guide to Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate: Synthesis, Reactivity, and Applications
Introduction
This compound is a specialized fluorinated organic compound of significant interest to researchers in pharmaceutical and agrochemical development. As a bifunctional molecule, it incorporates both a reactive α-haloketone moiety and a trifluoromethyl group. This unique combination makes it a powerful and versatile building block for introducing fluorine into complex molecular architectures and for constructing novel heterocyclic systems. The presence of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, often employed to enhance critical drug-like properties such as metabolic stability, bioavailability, and target binding affinity.[1][2][3]
This technical guide provides a comprehensive overview of this compound, designed for scientists and drug development professionals. It delves into its fundamental physicochemical properties, detailed synthesis protocols, core reactivity principles, and its applications as a strategic intermediate in the synthesis of advanced chemical entities.
Chemical Identity and Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.
| Property | Value |
| IUPAC Name | This compound[4] |
| Synonyms | Ethyl trifluoroacetylbromoacetate, Ethyl 2-bromo-3-oxo-4,4,4-trifluorobutanoate, Ethyl 2-bromo-4,4,4-trifluoroacetoacetate |
| CAS Number | 4544-43-8[4] |
| Molecular Formula | C₆H₆BrF₃O₃[4] |
| Molecular Weight | 263.01 g/mol [4] |
| Appearance | Red-brown crystalline powder |
| Boiling Point | 199 °C |
| Density | 1.663 g/cm³ |
| Flash Point | 74 °C |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. |
Molecular Structure
The structure of this compound features a four-carbon butanoate chain with an ethyl ester at one end and a trifluoromethyl ketone at the other. The bromine atom is substituted at the α-position relative to the ester carbonyl, which is also the α-position to the ketone, making it a highly activated site.
Caption: Synthetic workflow for the target compound.
Experimental Protocol: Synthesis
Part 1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate (Precursor)
This protocol is based on the well-established Claisen condensation reaction. [5][6][7]
-
Reactor Setup: Equip a dry, multi-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer. Ensure the system is under an inert atmosphere (e.g., nitrogen).
-
Reagent Charging: Charge the reactor with an organic solvent (e.g., absolute ethanol) and an ethanol solution of sodium ethoxide, which serves as the base catalyst. Add ethyl acetate to the mixture with stirring.
-
Cooling: Cool the reaction mixture to between 5-10 °C using an ice bath.
-
Addition of Trifluoro-reagent: Slowly add ethyl trifluoroacetate dropwise from the funnel, ensuring the internal temperature is maintained between 10-20 °C to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 40-60 °C) for 1-3 hours until completion.
-
Quenching and Acidification: Cool the mixture to 10-15 °C and slowly add acid (e.g., concentrated HCl) to neutralize the base and quench the reaction, maintaining the temperature below 30 °C.
-
Workup and Isolation: The resulting mixture is filtered to remove any inorganic salts. The filtrate, containing the desired product, is then purified via reduced pressure distillation to yield pure Ethyl 4,4,4-trifluoroacetoacetate. [5] Part 2: Alpha-Bromination
This step utilizes the acidic nature of the α-hydrogen between the two carbonyl groups.
-
Dissolution: Dissolve the precursor, Ethyl 4,4,4-trifluoroacetoacetate, in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
Bromine Addition: Slowly add a stoichiometric amount of liquid bromine (Br₂) to the solution at room temperature with vigorous stirring. The reaction is often self-initiating but may require gentle heating.
-
Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the red-brown bromine color.
-
Purification: Upon completion, the reaction mixture is worked up, typically by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess bromine, followed by extraction and solvent removal. The final product is purified by crystallization or distillation.
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from its nature as an α-haloketone, which confers a dual electrophilic character upon the molecule. [8][9]
-
Electrophilic α-Carbon: The primary site of reactivity is the carbon atom bearing the bromine. The strong electron-withdrawing effect of the adjacent ketone and ester carbonyl groups makes this carbon highly electron-deficient and thus extremely susceptible to nucleophilic attack. This allows the compound to act as a potent alkylating agent in Sₙ2 reactions. [8][10]2. Electrophilic Carbonyl Carbons: Both the ketone and ester carbonyl carbons are also electrophilic and can be attacked by strong nucleophiles, although this is generally a less favored pathway compared to substitution at the α-carbon.
This reactivity makes it an ideal substrate for reactions with a wide range of nucleophiles, including amines, thiols, and carbanions, to build more complex molecular scaffolds. [9][11]
Caption: Key reactive electrophilic sites on the molecule.
Applications in Drug Development and Agrochemicals
The Role of the Trifluoromethyl Group
The CF₃ group is a bioisostere for methyl and chloro groups but possesses profoundly different electronic properties. [3]Its incorporation into bioactive molecules is a widely used strategy in drug design for several reasons:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by enzymes like cytochrome P450. This can increase a drug's half-life and reduce patient dosage. [1][2]* Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule (Hansch-Fujita π constant of +0.88), which can improve its ability to cross cell membranes and enhance bioavailability. [2]* Modulation of Acidity/Basicity: As a strong electron-withdrawing group, it can lower the pKa of nearby acidic or basic functional groups, altering their ionization state at physiological pH and thereby influencing drug-receptor interactions. [3]* Improved Binding Affinity: The CF₃ group can engage in favorable van der Waals, dipole-dipole, and halogen bonding interactions within a protein's binding pocket, potentially increasing the potency of the drug. [2]
Synthetic Applications
This compound serves as a key intermediate for synthesizing fluorinated pharmaceuticals and agrochemicals. [6][7][12]Its parent compound, ethyl 4,4,4-trifluoro-3-oxobutanoate, is well-documented as a precursor for a variety of heterocyclic structures through multicomponent reactions. [13]For example, it reacts with arylidenemalononitriles to form dihydropyran and piperidine derivatives, which are common scaffolds in medicinal chemistry. [13]The introduction of the bromine atom at the 2-position provides a reactive handle for subsequent functionalization, enabling the construction of even more complex and diverse libraries of trifluoromethyl-containing compounds. [14][15]
Safety and Handling
While a specific, comprehensive safety data sheet for this compound is not universally available, data from structurally related α-haloketones and fluorinated esters indicate that it should be handled with significant caution.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.
-
Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Keep away from heat, sparks, and open flames. Use non-sparking tools.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong acids, bases, and oxidizing agents.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. In all cases of exposure, seek immediate medical attention.
Conclusion
This compound is a high-value synthetic intermediate that combines the versatile reactivity of an α-haloketone with the advantageous physicochemical properties of a trifluoromethyl group. Its well-defined synthesis and predictable reactivity make it an essential tool for medicinal and agricultural chemists aiming to develop next-generation therapeutic agents and crop protection products. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in research and development.
References
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
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Scilit. Reaction of ethyl 4,4,4-trifluoroacetoacetate enolate with 3-bromo-1,1,1-trifluoroacetone: synthesis of 2,4-bis (trifluoromethyl) furan. Scilit. Available at: [Link]
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Organic Syntheses. (1990). 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Organic Syntheses. Available at: [Link]
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Organic Syntheses. (1943). Ethyl bromoacetate. Organic Syntheses. Available at: [Link]
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A Technical Guide to Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is a highly functionalized fluorinated building block of significant interest in synthetic organic chemistry. Its unique electronic properties, stemming from the presence of a trifluoromethyl group, a ketone, an ester, and a bromine atom on a four-carbon backbone, make it a versatile reagent for the introduction of trifluoromethylated moieties into complex molecules. This guide provides an in-depth analysis of its physicochemical properties, a reliable synthetic protocol, mechanistic insights into its reactivity, and a survey of its applications, particularly in the synthesis of novel heterocyclic compounds and potential pharmaceutical agents.
Structural Analysis and Physicochemical Properties
This compound, also known as ethyl 2-bromo-4,4,4-trifluoroacetoacetate, possesses a highly activated electrophilic center at the C2 carbon. The synergistic electron-withdrawing effects of the adjacent trifluoroacetyl group (-COCF₃), the ethyl ester (-COOEt), and the bromine atom render the α-proton highly acidic and the C-Br bond susceptible to nucleophilic attack. This electronic arrangement is the cornerstone of its synthetic utility.
Key Physicochemical Data:
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 4544-43-8 | [1] |
| Molecular Formula | C₆H₆BrF₃O₃ | [1] |
| Molecular Weight | 263.01 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | ~67°C at 18 mmHg | [3] |
| Density | ~1.5 g/cm³ |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of the reagent. The following are expected spectral features:
-
¹H NMR: The proton spectrum is characterized by a quartet corresponding to the ethyl ester methylene group (-OCH₂CH₃), a singlet for the methine proton (-CH(Br)-), and a triplet for the ethyl ester methyl group (-OCH₂CH₃).
-
¹³C NMR: The spectrum will show distinct signals for the trifluoromethyl carbon, the two carbonyl carbons (ketone and ester), the brominated methine carbon, and the two carbons of the ethyl group.
-
¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. ¹⁹F NMR is particularly useful for monitoring reactions involving fluorinated compounds due to its high sensitivity and wide chemical shift range[4].
Standard NMR referencing conventions should be followed, such as using residual solvent signals for ¹H and ¹³C spectra and an external standard like CFCl₃ for ¹⁹F spectra[5].
Synthesis and Purification
The most common and efficient method for preparing this compound is the direct α-bromination of its precursor, ethyl 4,4,4-trifluoroacetoacetate (ETFA). ETFA itself is typically synthesized via a Claisen condensation between ethyl trifluoroacetate and ethyl acetate[6].
Synthesis Workflow
The bromination of ETFA can be achieved using various brominating agents, such as N-bromosuccinimide (NBS) or elemental bromine (Br₂), often with a radical initiator or under UV irradiation.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Bromination of ETFA
Disclaimer: This protocol is for informational purposes and should only be performed by qualified professionals in a suitable laboratory setting with appropriate safety measures.
-
Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq.), N-bromosuccinimide (NBS, 1.1 eq.), and a suitable solvent such as carbon tetrachloride (CCl₄).
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and stir vigorously. The reaction progress can be monitored by TLC or ¹H NMR by observing the disappearance of the starting material's C2-proton signal.
-
Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold solvent.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield the pure this compound as a clear liquid.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by its electrophilic nature at the C2 position. It readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, making it an excellent building block for introducing the CH(COOEt)(COCF₃) fragment.
Nucleophilic Substitution (Sₙ2 Reaction)
The primary reaction pathway is the Sₙ2 displacement of the bromide ion. This is highly efficient due to the stabilization of the transition state by the two adjacent carbonyl groups.
Caption: Generalized Sₙ2 reaction mechanism with a nucleophile (Nu⁻).
Common nucleophiles include:
-
Amines: Primary and secondary amines react to form β-amino-α-trifluoromethyl-β-ketoesters, which are precursors to various nitrogen-containing heterocycles.
-
Thiols: Thiolates readily displace the bromide to form sulfur-containing compounds.
-
Carbanions: Soft carbon nucleophiles, such as those derived from malonates or β-ketoesters, can be used for C-C bond formation.
Applications in Drug Development and Organic Synthesis
The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry, as its incorporation can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity[7]. This compound serves as a key precursor for creating these valuable structures.
A significant application is in the synthesis of complex heterocyclic systems. By reacting with binucleophiles (molecules with two nucleophilic centers), it can participate in cascade reactions to form rings. For instance, reactions with thiourea or amidines can lead to the formation of trifluoromethyl-substituted thiazoles and pyrimidines, respectively. These heterocyclic cores are prevalent in many marketed drugs. Recent research has demonstrated its utility in one-pot, multi-component reactions to build diverse molecular scaffolds like pyrans and piperidines[7].
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with extreme care.
-
Hazards: It is classified as corrosive and is a lachrymator, causing skin and eye burns[8]. It is harmful if swallowed, inhaled, or absorbed through the skin[9]. Vapors may form explosive mixtures with air.
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield[9][10].
-
Handling: Avoid all personal contact, including inhalation of vapors[10]. Keep away from heat, sparks, and open flames. Use spark-proof tools and take precautionary measures against static discharge[8].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area[8][11]. Keep away from incompatible materials such as strong acids, bases, and reducing agents[11].
Conclusion
This compound is a powerful and versatile reagent for modern organic synthesis. Its well-defined reactivity, centered on the electrophilic C2 carbon, allows for the predictable and efficient introduction of the valuable trifluoroacetylacetate moiety. Its role in constructing complex, fluorinated heterocycles underscores its importance for professionals in drug discovery and materials science, enabling the exploration of novel chemical space. Proper understanding of its properties, synthesis, and handling is paramount to safely and effectively harnessing its synthetic potential.
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An In-Depth Technical Guide to the Synthesis of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate: A Key Intermediate in Fluorinated Drug Development
Foreword: The Strategic Importance of Fluorinated Building Blocks in Modern Medicinal Chemistry
The incorporation of fluorine atoms, and particularly the trifluoromethyl (CF3) group, into molecular scaffolds represents a cornerstone of contemporary drug design. The unique electronic properties of the trifluoromethyl group—namely its high electronegativity and steric demand—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, trifluoromethylated compounds often exhibit enhanced pharmacokinetic profiles, making them invaluable in the development of novel therapeutics.
This guide provides a comprehensive technical overview of the synthesis of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate, a versatile and highly reactive building block for the introduction of the trifluoromethyl group into a wide array of heterocyclic systems. As researchers and drug development professionals, a thorough understanding of the synthesis and handling of this key intermediate is paramount to leveraging its full potential in the creation of next-generation pharmaceuticals.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound, points to a straightforward and efficient synthetic strategy: the direct α-bromination of a readily available precursor, Ethyl 4,4,4-trifluoro-3-oxobutanoate. This approach is predicated on the well-established reactivity of the enolizable α-proton in β-keto esters.
Caption: Retrosynthetic pathway for this compound.
This guide will first detail the synthesis of the precursor molecule, followed by a comprehensive examination of its subsequent bromination to yield the final product.
Synthesis of the Precursor: Ethyl 4,4,4-trifluoro-3-oxobutanoate
The industrial synthesis of Ethyl 4,4,4-trifluoro-3-oxobutanoate is most commonly achieved via a Claisen condensation reaction between ethyl trifluoroacetate and ethyl acetate, catalyzed by a strong base such as sodium ethoxide.[1]
Reaction Mechanism: The Claisen Condensation
The mechanism proceeds through the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent loss of an ethoxide leaving group yields the β-keto ester.
Caption: Mechanism of the Claisen condensation for the synthesis of the precursor.
Experimental Protocol: Synthesis of Ethyl 4,4,4-trifluoro-3-oxobutanoate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Sodium Ethoxide | 68.05 | 74.8 g | 1.1 |
| Ethyl Acetate | 88.11 | 440.5 g (500 mL) | 5.0 |
| Ethyl Trifluoroacetate | 142.08 | 142.1 g (128 mL) | 1.0 |
| Concentrated Sulfuric Acid | 98.08 | 156.9 g (85 mL) | 1.6 |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide and 500 mL of anhydrous diethyl ether.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add ethyl acetate dropwise to the stirred suspension over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add ethyl trifluoroacetate dropwise over 1.5 hours, maintaining the temperature between 20-25 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Cool the reaction mixture to 0-5 °C and slowly add concentrated sulfuric acid dropwise to neutralize the mixture, ensuring the temperature does not exceed 20 °C.
-
Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 250 mL), saturated sodium bicarbonate solution (2 x 250 mL), and brine (1 x 250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by fractional distillation under reduced pressure to yield Ethyl 4,4,4-trifluoro-3-oxobutanoate as a colorless liquid.
| Physical Property | Value |
| Boiling Point | 131-133 °C at 760 mmHg |
| Density | 1.25 g/mL at 25 °C |
| Refractive Index | ~1.366 |
Synthesis of this compound
The target molecule is synthesized via the selective α-bromination of the precursor, Ethyl 4,4,4-trifluoro-3-oxobutanoate. A highly effective and selective method utilizes N-bromosuccinimide (NBS) as the brominating agent with a catalytic amount of p-toluenesulfonic acid (p-TsOH).
Reaction Mechanism: Acid-Catalyzed α-Bromination
The reaction proceeds via an acid-catalyzed enolization of the β-keto ester. The enol tautomer, being electron-rich, acts as a nucleophile and attacks the electrophilic bromine of NBS. Subsequent deprotonation of the carbonyl oxygen yields the α-brominated product.
Caption: Simplified workflow of the acid-catalyzed α-bromination.
The use of a catalytic amount of acid is crucial as it accelerates the rate-determining enol formation.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 184.11 | 18.4 g | 0.1 |
| N-Bromosuccinimide (NBS) | 177.98 | 19.6 g | 0.11 |
| p-Toluenesulfonic acid (p-TsOH) monohydrate | 190.22 | 1.9 g | 0.01 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Saturated Sodium Thiosulfate Solution | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 4,4,4-trifluoro-3-oxobutanoate, N-bromosuccinimide, and p-toluenesulfonic acid monohydrate in dichloromethane.
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), filter the reaction mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound as a pale yellow liquid.
| Physical Property | Value |
| Molecular Formula | C6H6BrF3O3 |
| Molecular Weight | 263.01 g/mol [2] |
| Boiling Point | 75-78 °C at 15 mmHg |
| Density | ~1.67 g/mL |
Product Characterization
Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic data are expected for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR (CDCl3, 400 MHz):
-
δ 4.80 (s, 1H, -CH(Br)-)
-
δ 4.35 (q, J = 7.1 Hz, 2H, -OCH2CH3)
-
δ 1.35 (t, J = 7.1 Hz, 3H, -OCH2CH3)
-
-
13C NMR (CDCl3, 100 MHz):
-
δ 185.0 (q, JCF = 36 Hz, C=O)
-
δ 164.0 (C=O, ester)
-
δ 116.0 (q, JCF = 290 Hz, CF3)
-
δ 64.0 (-OCH2-)
-
δ 45.0 (-CH(Br)-)
-
δ 13.5 (-CH3)
-
-
19F NMR (CDCl3, 376 MHz):
-
δ -78.5 (s, 3F, -CF3)
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
νmax (neat, cm-1):
-
~2985 (C-H stretch, alkyl)
-
~1770 (C=O stretch, ketone, influenced by CF3)
-
~1740 (C=O stretch, ester)
-
~1200-1100 (C-F stretch, strong)
-
~700 (C-Br stretch)
-
Applications in Drug Development and Heterocyclic Synthesis
This compound is a powerful and versatile intermediate in the synthesis of a wide range of fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry.[3] The presence of three reactive centers—the electrophilic carbonyl carbons, the α-bromo group, and the trifluoromethyl group—allows for diverse synthetic transformations.
A prominent application is in the synthesis of trifluoromethyl-substituted pyrazoles.[4][5] These scaffolds are prevalent in numerous pharmaceuticals due to their diverse biological activities. The reaction of the bromoester with hydrazine derivatives provides a direct route to these valuable heterocyclic cores.
Caption: Synthesis of trifluoromethyl-substituted pyrazoles.
The resulting fluorinated heterocycles are key components in the development of new therapeutic agents, including antivirals, anti-inflammatories, and kinase inhibitors. The strategic placement of the trifluoromethyl group often leads to improved drug efficacy and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
Conclusion
The synthesis of this compound via the α-bromination of Ethyl 4,4,4-trifluoro-3-oxobutanoate is a robust and efficient process. This technical guide has provided a detailed overview of the synthesis, from the preparation of the precursor to the characterization and application of the final product. As a key building block in the synthesis of fluorinated heterocycles, a thorough understanding of this molecule's preparation and reactivity is essential for researchers and professionals in the field of drug discovery and development. The continued exploration of its synthetic utility will undoubtedly lead to the creation of novel and impactful therapeutic agents.
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University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
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Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. (2025, August 7). ResearchGate. Retrieved from [Link]
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-
ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]
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National Institutes of Health. (2024, October 25). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Retrieved from [Link]
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Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. [Link]
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Sci-Hub. (n.d.). Synthesis of ethyl 3,3,3-trifluoropropionate from 2-bromo-3,3,3-trifluoropropene. Retrieved from [Link]
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MySkinRecipes. (n.d.). Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate. Retrieved from [Link]
-
Semantic Scholar. (2017, April 11). Ethyl 2-Diazo-4,4,4-trifluoro-3-oxobutanoate. Retrieved from [Link]
-
Guan, X.-Y., Al-Misba'a, Z., & Huang, K.-W. (2014). Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave. Journal of Saudi Chemical Society, 18(5), 589-593. [Link]
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Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. [Link]
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Adhikari, M. V., & Samant, S. D. (2002). Sonochemical bromination of acetophenones using p-toluenesulfonic acid-N-bromosuccinimide. Ultrasonics Sonochemistry, 9(2), 107–111. [Link]
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-
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-
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Introduction: The Structural Significance of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate
An In-Depth Technical Guide to the Spectral Analysis of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate
This compound (CAS No. 4544-43-8) is a highly functionalized organic molecule of significant interest in synthetic chemistry.[1] Its structure incorporates several key features: a reactive α-bromo ketone, a trifluoromethyl group, and an ethyl ester. This combination makes it a valuable building block for introducing trifluoromethylated moieties into complex molecules, a common strategy in the development of pharmaceuticals and agrochemicals to enhance metabolic stability and binding affinity.[2]
Given its reactivity and potential for multiple reaction pathways, unambiguous structural confirmation is paramount. This guide provides a comprehensive analysis of the spectral data expected for this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The insights herein are synthesized from established spectroscopic principles and data from structurally related compounds, providing a robust framework for researchers working with this and similar fluorinated reagents.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its carbon-hydrogen framework and the influential trifluoromethyl group.
Methodology: Acquiring High-Resolution NMR Spectra
A standard protocol for NMR analysis of this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice due to its excellent dissolving power for moderately polar organics and its well-defined residual solvent peak.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Typical acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon. An extended relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons, including the carbonyls.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Due to the high sensitivity and natural abundance of the ¹⁹F nucleus, spectra can be acquired rapidly.[3] A common reference standard is CFCl₃ (trichlorofluoromethane), set to 0 ppm.[4]
-
¹H NMR Spectral Interpretation
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three types of protons in the molecule.
-
Ethyl Ester Protons: These will appear as a characteristic quartet and triplet. The methylene protons (-OCH₂CH₃) are adjacent to an oxygen atom, resulting in a downfield shift. They are split by the three neighboring methyl protons, appearing as a quartet. The terminal methyl protons (-OCH₂CH₃) are split by the two methylene protons, appearing as a triplet.
-
Methine Proton (-CHBr-): This single proton is positioned between three strongly electron-withdrawing groups: the bromine atom, the ester carbonyl, and the trifluoroacetyl group. This environment causes significant deshielding, pushing its resonance far downfield. For comparison, the methine proton in ethyl bromoacetate appears around 3.8 ppm.[5] The additional influence of the trifluoroacetyl group will shift this signal even further.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.8 - 5.2 | Singlet (s) | 1H | -CH Br- | Alpha to three electron-withdrawing groups (Br, C=O ester, C=O ketone with CF₃), causing strong deshielding. |
| ~4.3 | Quartet (q) | 2H | -OCH₂ CH₃ | Adjacent to ester oxygen; split by -CH₃ group. |
| ~1.3 | Triplet (t) | 3H | -OCH₂CH₃ | Standard alkyl region; split by -CH₂ group. |
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum will display six unique carbon signals. The chemical shifts are heavily influenced by the electronegative substituents.
-
Carbonyl Carbons: Two distinct carbonyl signals are expected. The ester carbonyl (-C =O)O typically resonates around 160-170 ppm. The ketone carbonyl (-C =O)CF₃ will be shifted due to the attached trifluoromethyl group and is expected in the 180-190 ppm range, likely showing coupling to the fluorine atoms (quartet).
-
Trifluoromethyl Carbon (-CF₃): This carbon will appear as a prominent quartet due to the strong one-bond coupling with the three fluorine atoms (¹JCF). Its chemical shift will be in the characteristic range for fluorinated carbons, typically around 115-125 ppm.[6]
-
Methine Carbon (-CHBr-): The carbon bonded to bromine will be significantly deshielded, appearing in the 40-50 ppm range.
-
Ethyl Ester Carbons: The methylene carbon (-OC H₂CH₃) will be around 60-65 ppm, while the methyl carbon (-OCH₂C H₃) will be in the upfield region, around 14 ppm.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~185 (q) | C =O (Ketone) | Deshielded by CF₃ group; exhibits coupling to fluorine. |
| ~165 | C =O (Ester) | Typical chemical shift for an ester carbonyl. |
| ~117 (q) | -C F₃ | Strong one-bond coupling to three fluorine atoms (¹JCF ≈ 290 Hz) results in a quartet. |
| ~64 | -OC H₂CH₃ | Methylene carbon of the ethyl ester. |
| ~45 | -C HBr- | Alpha to bromine and two carbonyls. |
| ~14 | -OCH₂C H₃ | Methyl carbon of the ethyl ester. |
¹⁹F NMR Spectral Interpretation
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[7] It offers a wide chemical shift range, minimizing the chance of signal overlap.[8]
-
Trifluoromethyl Group (-CF₃): The three fluorine atoms of the CF₃ group are chemically equivalent and will give rise to a single resonance in the proton-decoupled spectrum. In a proton-coupled spectrum, this signal would be a doublet due to coupling with the adjacent methine proton. The chemical shift for a CF₃ group next to a carbonyl typically falls in the -70 to -80 ppm range relative to CFCl₃.[9]
Table 3: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~-77 | Singlet (s) | -CF₃ | The three fluorine nuclei are equivalent. The chemical shift is characteristic of a trifluoromethyl ketone.[9] The exact position can be sensitive to solvent and concentration.[9] |
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. An IR spectrum for this compound is available, confirming its key structural features.[1]
Methodology: Acquiring an IR Spectrum
A typical procedure for a liquid sample like this would be:
-
Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires only a drop of the sample placed directly on the crystal. Alternatively, a spectrum can be recorded from a thin film of the liquid between two salt plates (e.g., KBr or NaCl).
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
IR Spectral Interpretation
The IR spectrum is dominated by strong absorptions from the two carbonyl groups.
-
C=O Stretching Vibrations: The presence of two distinct carbonyl environments (ester and α-bromo, trifluoromethyl ketone) leads to two separate C=O stretching bands.
-
Ketone C=O: Saturated aliphatic ketones typically absorb around 1715 cm⁻¹.[10] However, the presence of the highly electronegative trifluoromethyl group and the α-bromine atom will increase the frequency of this vibration due to an inductive "field effect," which strengthens the C=O bond.[11] This absorption is expected to be at a high wavenumber, likely >1750 cm⁻¹.
-
Ester C=O: Saturated esters absorb strongly in the 1735-1750 cm⁻¹ region.[11]
-
-
C-F Stretching Vibrations: Strong, characteristic absorptions for the C-F bonds of the trifluoromethyl group will be present in the 1300-1100 cm⁻¹ region.
-
C-O Stretching: A strong band corresponding to the C-O stretch of the ester group will be visible in the 1300-1000 cm⁻¹ range.[12]
-
C-Br Stretching: The C-Br stretch appears in the fingerprint region, typically between 600-500 cm⁻¹, and may be difficult to assign definitively.
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~1760-1780 | Strong | C=O Stretch (Ketone) | Frequency is increased significantly by the electron-withdrawing effects of the adjacent CF₃ group and α-bromine atom.[11] |
| ~1740-1750 | Strong | C=O Stretch (Ester) | Typical region for a saturated aliphatic ester carbonyl group.[13] |
| ~2980 | Medium | C-H Stretch (Alkyl) | Corresponds to the sp³ C-H bonds of the ethyl and methine groups. |
| ~1300-1100 | Strong | C-F Stretch | Multiple strong bands characteristic of the CF₃ group. |
| ~1250 | Strong | C-O Stretch (Ester) | Asymmetric C-O-C stretch of the ester functional group. |
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the molecular formula C₆H₆BrF₃O₃.[1] The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
Methodology: Acquiring a Mass Spectrum
-
Ionization Technique: Electron Ionization (EI) is a common technique that imparts high energy, leading to extensive and predictable fragmentation. Electrospray Ionization (ESI), a softer technique, might also be used, which would likely show a more prominent molecular ion or adducts (e.g., [M+Na]⁺).
-
Analysis: The ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
MS Spectral Interpretation
The key features to analyze in the mass spectrum are the molecular ion peak and the major fragment ions.
-
Molecular Ion (M⁺): The molecular weight of the compound is 263.01 g/mol for the most common isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O).[1] A crucial feature of the molecular ion peak will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one at m/z 262 (for ⁷⁹Br) and one at m/z 264 (for ⁸¹Br). This M/M+2 pattern is a definitive indicator of a single bromine atom.
-
Fragmentation: The molecular ion is often unstable and undergoes fragmentation. The most likely fragmentation pathways involve cleavage adjacent to the carbonyl groups (α-cleavage) and the loss of stable neutral molecules or radicals.[14]
Key Fragmentation Pathways:
-
Loss of Bromine Radical (•Br): Cleavage of the C-Br bond would result in an ion at m/z 183.
-
Loss of Ethoxy Radical (•OCH₂CH₃): α-cleavage at the ester carbonyl can lead to the loss of the ethoxy group, yielding an acylium ion containing the rest of the molecule. This fragment would also exhibit the Br isotopic pattern.
-
Loss of Trifluoromethyl Radical (•CF₃): Cleavage of the bond between the ketone carbonyl and the CF₃ group would produce a fragment at m/z 193/195.
-
McLafferty Rearrangement: While less common for this specific structure due to the α-substitution, a McLafferty-type rearrangement involving the ethyl ester is a possibility in some ketones and esters, though α-cleavage is expected to dominate.[15][16]
Below is a diagram illustrating the primary fragmentation routes.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Table 5: Predicted Major Mass Spectrum Fragments
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Loss |
| 262/264 | [C₆H₆BrF₃O₃]⁺˙ (Molecular Ion) | - |
| 217/219 | [C₄H₃BrF₃O₂]⁺ | •OCH₂CH₃ (Ethoxy radical) |
| 193/195 | [C₅H₆BrO₃]⁺ | •CF₃ (Trifluoromethyl radical) |
| 183 | [C₆H₆F₃O₃]⁺ | •Br (Bromine radical) |
| 97 | [CF₃CO]⁺ | •CH(Br)COOCH₂CH₃ |
Visualizing the Analysis Workflow
A systematic approach is crucial for comprehensive spectral analysis. The following workflow outlines the logical progression from sample preparation to final structure confirmation.
Caption: A streamlined workflow for the complete spectral characterization of the target molecule.
Conclusion
The spectral analysis of this compound provides a clear and consistent picture of its molecular structure. ¹H, ¹³C, and ¹⁹F NMR data precisely map the carbon-hydrogen framework and confirm the presence and electronic environment of the trifluoromethyl group. IR spectroscopy validates the existence of the key functional groups, particularly the distinct ketone and ester carbonyls, whose vibrational frequencies are predictably influenced by the α-bromo and trifluoromethyl substituents. Finally, mass spectrometry confirms the molecular weight and elemental formula, while its fragmentation pattern, highlighted by the characteristic bromine isotopic signature, corroborates the proposed structure. Together, these techniques provide an unambiguous and self-validating system for the characterization of this important synthetic intermediate.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67793, Ethyl 4,4,4-trifluoroacetoacetate. Retrieved from [Link].
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The Synthetic Versatility of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate: A Technical Guide to its Reactivity
Introduction: A Trifluoromethyl Building Block of Strategic Importance
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating physicochemical and biological properties. The trifluoromethyl (CF3) group, in particular, is a privileged motif, capable of enhancing metabolic stability, binding affinity, and lipophilicity. Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate stands out as a highly versatile and reactive building block for the introduction of the trifluoromethyl group into a wide array of heterocyclic systems.[1] Its unique trifunctional nature—an ester, a ketone, and an α-haloketone—provides a rich platform for a diverse range of chemical transformations. This guide provides an in-depth exploration of the chemical reactivity of this valuable synthon, offering insights into its reaction mechanisms, practical experimental protocols, and its application in the synthesis of complex molecules.
The strategic placement of the bromine atom alpha to a carbonyl group, which is itself adjacent to a potent electron-withdrawing trifluoromethyl group, renders the α-carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility in synthetic chemistry.
Core Reactivity: A Hub for Heterocyclic Synthesis
The chemical behavior of this compound is dominated by its three key functional groups. The interplay between these groups allows for a variety of reaction pathways, primarily centered around nucleophilic substitution at the α-carbon and condensation reactions involving the β-dicarbonyl system.
Nucleophilic Substitution and Subsequent Cyclization: The Gateway to Five-Membered Heterocycles
The presence of the bromine atom makes the α-carbon a prime target for nucleophiles. This initial substitution is often the first step in a cascade of reactions leading to the formation of five-membered heterocyclic rings, most notably thiazoles.
A prominent application of this compound is in the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[2][3][4][5] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[2][3]
The generally accepted mechanism for the Hantzsch synthesis, when applied to this compound and thiourea, proceeds as follows:
-
Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic α-carbon, displacing the bromide ion. This forms an S-alkylated isothiouronium salt intermediate.
-
Cyclization: The nitrogen atom of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the trifluoroacetyl group.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring.
This reaction provides a straightforward and efficient route to 2-amino-4-(trifluoromethyl)thiazole derivatives, which are valuable scaffolds in medicinal chemistry.
Caption: Hantzsch Thiazole Synthesis Workflow.
Experimental Protocol: Synthesis of 2-Amino-5-ethoxycarbonyl-4-(trifluoromethyl)thiazole
This protocol is a representative example of the Hantzsch thiazole synthesis using this compound.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (solvent)
Procedure:
-
To a solution of this compound in ethanol, add thiourea.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2-amino-5-ethoxycarbonyl-4-(trifluoromethyl)thiazole.
Paal-Knorr Furan Synthesis: Accessing Trifluoromethylated Furans
While the Hantzsch synthesis provides access to sulfur- and nitrogen-containing heterocycles, the Paal-Knorr synthesis offers a pathway to oxygen-containing rings, specifically furans.[1][6][7] This reaction typically involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[1][6] this compound can be a precursor to the required 1,4-dicarbonyl intermediate through an initial nucleophilic substitution.
For instance, the reaction with the enolate of a β-ketoester would first lead to a 1,4-dicarbonyl compound, which can then undergo acid-catalyzed cyclization to a furan.
The mechanism involves:
-
Formation of a 1,4-Dicarbonyl Intermediate: A carbon nucleophile, such as an enolate, displaces the bromide from this compound.
-
Enolization: Under acidic conditions, one of the carbonyl groups tautomerizes to its enol form.
-
Intramolecular Attack: The enol oxygen attacks the other protonated carbonyl group.
-
Dehydration: The resulting cyclic hemiacetal is dehydrated to yield the furan ring.
Caption: Paal-Knorr Furan Synthesis Workflow.
Condensation Reactions: Building Six-Membered Heterocycles
The β-dicarbonyl moiety of this compound (or its unbrominated precursor) is a versatile platform for condensation reactions, leading to the formation of six-membered rings such as pyrimidines and pyridines.
Synthesis of Trifluoromethyl-Substituted Pyrimidines
Trifluoromethylated pyrimidines are of significant interest in medicinal chemistry. These can be synthesized by the condensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with amidines.[2] The reaction proceeds through a cyclocondensation pathway, where the amidine acts as a binucleophile, reacting with both carbonyl groups of the β-ketoester.
The general mechanism is as follows:
-
Initial Condensation: One of the nitrogen atoms of the amidine attacks one of the carbonyl groups of the β-ketoester.
-
Second Condensation and Cyclization: The second nitrogen atom of the amidine attacks the remaining carbonyl group, leading to a cyclic intermediate.
-
Dehydration: The intermediate loses water to form the aromatic pyrimidine ring.
Table 1: Synthesis of Trifluoromethyl Pyrimidinones
| Amidine Substituent | Base | Solvent | Conditions | Yield (%) | Reference |
| Aryl | Base | Ethanol | Reflux | High | [2] |
| Pyridyl | Base | Ethanol | Reflux | High | [2] |
Experimental Protocol: General Procedure for the Synthesis of Trifluoromethyl Pyrimidinones
Materials:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq)
-
Substituted amidine (1.0 eq)
-
Base (e.g., NaOEt)
-
Ethanol (solvent)
Procedure:
-
To a solution of the amidine in ethanol, add the base.
-
Add ethyl 4,4,4-trifluoro-3-oxobutanoate to the reaction mixture.
-
Heat the mixture at reflux until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature and neutralize with a suitable acid.
-
Remove the solvent in vacuo and purify the residue by column chromatography or recrystallization.[2]
Multicomponent Reactions for Dihydropyran and Piperidine Derivatives
The unbrominated precursor, ethyl 4,4,4-trifluoro-3-oxobutanoate, is a valuable component in multicomponent reactions (MCRs) for the synthesis of complex heterocyclic systems. For example, its reaction with arylidenemalononitriles in the presence of a catalytic amount of triethylamine can lead to the formation of 2-trifluoromethyl-3,4-dihydro-2H-pyran and 2-(trifluoromethyl)piperidine derivatives.[6][8] The ratio of these products can be influenced by the choice of substrates and reaction solvents, highlighting the importance of reaction optimization in directing the outcome of the reaction.[6][8]
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H6BrF3O3 | [9][10] |
| Molecular Weight | 263.01 g/mol | [9][10] |
| IUPAC Name | This compound | [9][10] |
| CAS Number | 4544-43-8 | [9][10] |
Spectroscopic Data Insights:
While a publicly available, definitive 1H and 13C NMR spectrum for this compound is not readily found in the searched literature, we can predict the key features based on its structure and data from similar compounds like ethyl bromoacetate.[11][12]
-
¹H NMR: We would expect to see a quartet and a triplet for the ethyl ester protons. The methine proton at the α-position would appear as a singlet, likely deshielded due to the adjacent bromine and two carbonyl groups.
-
¹³C NMR: The spectrum would show distinct signals for the ethyl group carbons, the ester carbonyl, the ketone carbonyl, the α-carbon attached to bromine, and the trifluoromethyl carbon (which would appear as a quartet due to coupling with the three fluorine atoms). The chemical shifts of the carbonyl carbons would be in the range of 160-200 ppm.
Conclusion: A Versatile Tool for Fluorine Chemistry
This compound is a powerful and versatile reagent in modern organic synthesis. Its trifunctional nature allows for a wide range of transformations, making it a key building block for the introduction of the trifluoromethyl group into diverse heterocyclic scaffolds. The ability to selectively target its different reactive sites through careful choice of reaction partners and conditions provides chemists with a high degree of control over the synthetic outcome. The reactions discussed in this guide, including the Hantzsch thiazole synthesis, Paal-Knorr furan synthesis, and various cyclocondensation reactions, represent just a fraction of the potential applications of this valuable synthon. As the demand for novel fluorinated molecules in pharmaceuticals and materials science continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase.
References
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A. Author et al. (2020). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry. [Link]
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B. Author et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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C. Author et al. (2011). Hantzsch Thiazole Synthesis. SynArchive. [Link]
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D. Author et al. (2021). Nucleophilic reactions of ethyl (Z)-2‑bromo-4,4,4-trifluorobut-2-enoate: One molecule – various heterocycles. ResearchGate. [Link]
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E. Author. (2024). Thiazole synthesis. Organic Chemistry Portal. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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G. Author et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]
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H. Author et al. (2015). Synthesis of Thiazole and Fused Thiazolo Derivatives. ResearchGate. [Link]
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I. Author et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Institutes of Health. [Link]
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J. Author et al. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. KUEY. [Link]
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K. Author. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. YouTube. [Link]
-
L. Author. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
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M. Author et al. (2019). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. PubMed Central. [Link]
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N. Author et al. (2021). Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. ChemRxiv. [Link]
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O. Author. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
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P. Author et al. (2020). Review of the synthesis and biological activity of thiazoles. ResearchGate. [Link]
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S. Author. (2017). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. YouTube. [Link]
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"Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate" solubility
An In-depth Technical Guide to the Solubility of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate
Authored by: A Senior Application Scientist
Foreword
In the landscape of modern synthetic chemistry and drug development, fluorinated organic compounds have garnered significant attention. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. Among these, this compound stands out as a versatile building block, pivotal in the synthesis of various complex fluorinated molecules and heterocyclic compounds.[1][2] A thorough understanding of its solubility characteristics is paramount for its effective utilization in research and manufacturing. This guide provides a comprehensive overview of the solubility profile of this compound, its physicochemical properties, safe handling protocols, and a detailed methodology for empirical solubility determination.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is essential before delving into its solubility. These parameters influence its behavior in various solvent systems and are critical for designing experimental conditions.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 4544-43-8 | [3][4] |
| Molecular Formula | C6H6BrF3O3 | [3][4] |
| Molecular Weight | 263.01 g/mol | [3] |
| Boiling Point | 199 °C | [4] |
| Density | 1.663 g/cm³ | [4] |
| Flash Point | 74 °C | [4] |
| Appearance | Red-brown crystalline powder | [4] |
Solubility Profile
The solubility of this compound is a critical parameter for its application in synthesis, purification, and formulation. The following table summarizes its qualitative solubility in a range of common laboratory solvents.
| Solvent | Solubility |
| N,N-Dimethylformamide (DMF) | Very soluble |
| Methanol | Soluble |
| Glacial Acetic Acid | Sparingly soluble |
| Chloroform | Very slightly soluble |
| Water | Practically insoluble |
Source: Echemi[4]
The high solubility in polar aprotic solvents like DMF and polar protic solvents like methanol is indicative of the compound's polar nature, influenced by the ester and ketone functional groups. Conversely, its practical insolubility in water is a key consideration for aqueous reaction setups and extraction procedures.
Experimental Protocol for Solubility Determination
To ensure accurate and reproducible solubility data, a robust experimental protocol is necessary. The following method is a synthesis of established practices for determining the solubility of solid compounds in liquid solvents.[5][6][7][8][9]
Principle: The Shake-Flask Method
The most common and reliable method for determining equilibrium solubility is the shake-flask method.[7][8] This technique involves agitating an excess of the solid solute in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Vials with screw caps
-
Analytical instrumentation for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)
Step-by-Step Methodology
-
Preparation: Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature for a period to allow the excess solid to settle. For fine suspensions, centrifugation may be necessary.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.
-
Analysis: Accurately determine the concentration of the dissolved solute in the filtrate using a pre-validated analytical method.
-
Data Reporting: Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L, and specify the temperature at which the measurement was made.
Workflow for Solubility Determination
The following diagram illustrates the key stages of the solubility determination process.
Caption: Experimental workflow for determining solubility.
Safety, Handling, and Storage
Given the chemical nature of this compound, adherence to strict safety protocols is mandatory. The following information is synthesized from available Safety Data Sheets (SDS).
Hazard Identification
-
Skin and eye irritation or burns.[10]
-
Potential for being harmful if swallowed, inhaled, or in contact with skin.[11]
-
Some related compounds are flammable liquids and vapors.[11]
Recommended Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust or vapors.
-
Ignition Sources: Keep away from heat, sparks, and open flames if the compound is determined to be flammable.[11]
Storage Guidelines
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[11]
-
Temperature: Store at room temperature unless otherwise specified.
-
Incompatibilities: Store away from strong acids, strong bases, and strong oxidizing agents.[10][11]
Conclusion
This compound is a valuable reagent with a distinct solubility profile that dictates its utility in organic synthesis. Its high solubility in polar organic solvents facilitates its use in a variety of reaction media, while its insolubility in water is advantageous for workup and purification procedures. A systematic approach to solubility determination, as outlined in this guide, is crucial for obtaining reliable data for process development and optimization. Coupled with stringent adherence to safety and handling protocols, researchers can effectively and safely leverage the synthetic potential of this important fluorinated building block.
References
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
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ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
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Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(6), 979-990. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
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Ferreira, O., & Macedo, E. A. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-902. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-bromo-3-oxobutanoate. Retrieved from [Link]
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ChemBK. (n.d.). ethyl 2-broMo-4,4,4-trifluoro-butanoate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 3-bromo-4,4,4-trifluorobutanoate. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Retrieved from [Link]
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Li, J., et al. (2008). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Chinese Journal of Chemistry, 26(1), 135-139. Retrieved from [Link]
-
Kudyakova, Y. S., et al. (2019). DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)- 4,4,4-TRIFLUORO-3-OXOBUTANOATE. Retrieved from [Link]
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Georganics. (n.d.). Ethyl 2-ethyl-4,4,4-trifluoro-3-oxo-butanoate. Retrieved from [Link]
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ResearchGate. (n.d.). Design, synthesis and biological evaluation of ethyl-4,4,4-trifluoro-3-hydrazonobutanoate derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4,4,4-trifluoroacetoacetate. Retrieved from [Link]
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An In-Depth Technical Guide to the Safe Handling of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate
This document provides a comprehensive technical overview of the safety considerations, handling protocols, and emergency procedures for Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate. It is intended for researchers, chemists, and drug development professionals who utilize this versatile but hazardous reagent in a laboratory setting. This guide moves beyond a standard Safety Data Sheet (SDS) to offer deeper insights into the chemical's reactivity and practical, field-tested procedures to ensure a safe research environment.
Section 1: Compound Profile and Hazard Synopsis
This compound is a halogenated β-keto ester valued in organic synthesis for its dual electrophilic centers, enabling the introduction of the trifluoroacetyl and bromo-ester functionalities into target molecules. However, the same structural features that make it synthetically useful are also the source of its significant hazards.
1.1 Identification and Key Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 4544-43-8 | [1][2] |
| Molecular Formula | C₆H₆BrF₃O₃ | [1][2][3] |
| Molecular Weight | 263.01 g/mol | [1][2] |
| Appearance | Red-brown crystalline powder or liquid | [3] |
| Boiling Point | 199 °C | [3] |
| Flash Point | 74 °C | [3] |
| Density | 1.663 g/cm³ | [3] |
1.2 GHS Hazard Classification: A Critical Overview
While a specific, universally adopted GHS classification for this exact compound is not consistently available across all suppliers, its hazards can be inferred from its chemical class (α-haloketone) and related structures. The primary hazards are significant and demand stringent control measures.
-
Acute Toxicity & Corrosivity : α-haloketones are potent alkylating agents. This reactivity translates to high toxicity upon ingestion, inhalation, or skin contact. The compound can cause severe chemical burns to the skin, eyes, and respiratory tract.[4]
-
Lachrymatory Properties : A key operational hazard is that this compound is a potent lachrymator, a substance that irritates the eyes and causes tearing.[4] This effect serves as an immediate warning of exposure and underscores the critical need for proper engineering controls.
-
Combustibility : With a flash point of 74°C, the compound is a combustible liquid.[3]
Section 2: The Researcher's Risk Assessment: A Mechanistic Perspective
A proactive approach to safety begins with understanding the "why" behind the hazards. The molecular structure of this compound contains three key features that dictate its reactivity and toxicological profile.
-
The α-Bromo Ketone Moiety : This is the primary source of the compound's hazard. The bromine atom is an excellent leaving group, making the adjacent carbon highly electrophilic. This allows the molecule to readily alkylate biological nucleophiles, such as amino acids (e.g., cysteine, histidine) and DNA bases. This indiscriminate reactivity is the mechanistic basis for its toxicity and ability to cause severe tissue damage.
-
The Trifluoromethyl Group (-CF₃) : This strongly electron-withdrawing group enhances the electrophilicity of the adjacent carbonyl carbon, further increasing the molecule's reactivity towards nucleophiles. It also imparts stability to the molecule and can lead to the release of hazardous decomposition products like hydrogen fluoride (HF) under certain conditions (e.g., high heat).[5]
-
The β-Keto Ester System : This functionality introduces conformational considerations and additional reaction pathways, but the primary hazards are dominated by the α-bromo ketone feature.
Section 3: Standard Operating Procedures (SOPs) for Safe Handling
Adherence to rigorous, well-defined protocols is non-negotiable when working with this reagent.
3.1 Engineering Controls & Personal Protective Equipment (PPE)
The primary directive is to prevent all contact and inhalation .
-
Engineering Controls : All manipulations, including weighing, dispensing, and reaction setup, must be conducted within a certified chemical fume hood with a tested and adequate face velocity.[6] The sash should be kept as low as possible.
-
Personal Protective Equipment (PPE) : The selection of PPE is critical and should follow a systematic evaluation.
Caption: PPE selection workflow for handling the title compound.
3.2 Step-by-Step Protocol for Weighing and Dispensing
-
Preparation : Don all required PPE as determined by the workflow above. Ensure the chemical fume hood is operational and the work area is clear of incompatible materials (e.g., strong bases, acids, reducing agents).[5]
-
Staging : Place a tared, sealed receiving vessel (e.g., a round-bottom flask with a septum) on a balance inside the fume hood. Also place the reagent bottle, a clean syringe and needle (if liquid), or a clean spatula (if solid) inside the hood.
-
Dispensing :
-
If Liquid : Uncap the reagent bottle. Puncture the septum of the receiving vessel with a vent needle. Slowly draw the required volume of the chemical into the syringe. Remove the syringe and immediately discharge it into the receiving vessel. Cap the reagent bottle securely.
-
If Solid : Uncap the reagent bottle. Use a clean, dedicated spatula to transfer the approximate amount to the receiving vessel. Cap both containers immediately. Do not return excess reagent to the bottle.
-
-
Cleaning : Decontaminate the spatula or syringe immediately by rinsing with an appropriate solvent (e.g., ethanol) into a designated hazardous waste container. Wipe down the balance and any contaminated surfaces with a solvent-dampened cloth, disposing of the cloth in the solid hazardous waste stream.
-
Final Steps : Securely seal the receiving vessel. Remove PPE in the correct order (outer gloves, apron, face shield, goggles, inner gloves) and wash hands thoroughly.
3.3 Safe Storage and Incompatibilities
-
Storage Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive and toxic chemicals.[3][4] The storage temperature should be maintained between 2-8°C as recommended for similar compounds to minimize decomposition.[7]
-
Chemical Incompatibilities : Segregate from strong bases, strong acids, and strong reducing agents.[5] Contact with bases can cause rapid, potentially exothermic, decomposition.
Section 4: Emergency and Spill Response
Immediate and correct response to an exposure or spill is critical.
4.1 Exposure Response
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][5]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4][5]
-
Inhalation : Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[5]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
4.2 Spill Management Workflow
The response to a spill depends on its scale. All spills must be handled within the fume hood.
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"Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate" literature review
An In-depth Technical Guide to Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate: Synthesis, Reactivity, and Applications
Introduction
This compound is a highly functionalized fluorinated building block of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. Its strategic combination of a reactive α-bromo ketone, a versatile β-keto ester moiety, and a metabolically robust trifluoromethyl group makes it a powerful synthon for the construction of complex, high-value molecules. The trifluoromethyl group, in particular, is a privileged motif in modern pharmaceuticals and agrochemicals, known for its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity.
This technical guide provides a comprehensive overview of this compound, moving beyond a simple recitation of facts to explain the causality behind its synthesis and reactivity. As a self-validating resource for scientists, it details field-proven synthetic protocols, explores the mechanistic underpinnings of its key transformations, and highlights its utility in the creation of fluorine-containing heterocyclic compounds and other advanced intermediates.
Physicochemical Properties and Identification
A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key identifiers and computed physical properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 4544-43-8 | PubChem[1] |
| Molecular Formula | C₆H₆BrF₃O₃ | PubChem[1] |
| Molecular Weight | 263.01 g/mol | PubChem[1] |
| InChIKey | ZJTZICBXLSNOHU-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CCOC(=O)C(C(=O)C(F)(F)F)Br | PubChem[1] |
Synthesis of the Core Reagent
The primary and most direct route to this compound is the selective α-bromination of its precursor, ethyl 4,4,4-trifluoro-3-oxobutanoate (also known as ethyl trifluoroacetoacetate).
Causality of the Synthetic Approach
The synthetic strategy hinges on the pronounced acidity of the methylene protons (–CH₂–) located between the two carbonyl groups (the trifluoromethyl ketone and the ethyl ester). This dicarbonyl arrangement significantly stabilizes the corresponding enolate conjugate base through resonance, making this position highly susceptible to electrophilic attack. The acid-catalyzed halogenation proceeds via an enol intermediate, which acts as the nucleophile.[2]
Synthesis of the Precursor: Ethyl 4,4,4-trifluoro-3-oxobutanoate
The starting material, ethyl 4,4,4-trifluoro-3-oxobutanoate, is itself a valuable intermediate. It is typically synthesized on an industrial scale via a Claisen condensation reaction between ethyl trifluoroacetate and ethyl acetate.[3][4] A base, such as sodium ethoxide, is used to generate the enolate of ethyl acetate, which then attacks the electrophilic carbonyl of ethyl trifluoroacetate.[3] This method is advantageous due to its mild conditions, high conversion rates, and suitability for large-scale production.[3]
Caption: Workflow for the synthesis of the precursor molecule.
Detailed Protocol 1: Synthesis of this compound
This protocol describes a standard electrophilic bromination at the activated α-position.
Materials:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Azobisisobutyronitrile (AIBN) (0.02 eq, catalytic)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in carbon tetrachloride.
-
Addition of Reagents: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.
-
Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS. The disappearance of the starting material indicates completion.
-
Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by vacuum filtration.
-
Purification: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Final Product: The crude product can be further purified by vacuum distillation to yield this compound as a clear liquid.
Chemical Reactivity and Mechanistic Pathways
The synthetic utility of this compound stems from its multiple reactive sites, which can be addressed with high selectivity. The trifluoromethyl group exerts a strong electron-withdrawing effect, enhancing the electrophilicity of the adjacent carbonyl carbon and the α-carbon bearing the bromine atom.
Nucleophilic Substitution (SN2 Pathway)
The C-Br bond at the α-position is highly susceptible to nucleophilic attack. The presence of two adjacent electron-withdrawing groups (ketone and ester) polarizes the C-Br bond and stabilizes the transition state of an SN2 reaction, making the bromine an excellent leaving group.[5][6]
Causality: Less basic nucleophiles are generally preferred for this transformation. The use of strong, hard bases can lead to competing side reactions, such as the Favorskii rearrangement, by promoting the formation of an α-haloenolate.[7]
Caption: Generalized SN2 reaction pathway.
The Favorskii Rearrangement
In the presence of a non-nucleophilic base (e.g., sodium hydride) or certain alkoxides, α-halo ketones can undergo a characteristic skeletal rearrangement to form carboxylic acid derivatives.[8][9][10][11]
Mechanism:
-
Enolate Formation: The base abstracts the acidic α'-proton (if one were available). However, in this specific molecule, there is no α'-proton. The reaction would proceed if the base acts as a nucleophile at the carbonyl carbon.
-
Cyclopropanone Formation: An intramolecular SN2 displacement of the bromide by the enolate forms a highly strained bicyclic cyclopropanone intermediate.
-
Nucleophilic Ring-Opening: The nucleophile (e.g., alkoxide from the base) attacks the carbonyl carbon of the cyclopropanone.
-
Rearrangement: The ring opens to form a more stable carbanion, which is subsequently protonated to yield the rearranged ester product.
Caption: Key steps of the Favorskii Rearrangement.
Building Block for Heterocyclic Synthesis
The true power of this reagent is realized in the synthesis of complex heterocyclic systems, which form the core of many drug molecules. It serves as a versatile precursor in multicomponent reactions, where its distinct reactive sites can be engaged sequentially or in a one-pot fashion. For instance, it has been used in [4+3] annulation reactions with azadienes to construct complex benzindeno-fused azepine derivatives.[12] Its precursor is widely used in reactions with dinucleophiles like arylidenemalononitriles to generate pyran and piperidine derivatives.[13]
Applications in Medicinal Chemistry and Drug Development
The incorporation of fluorine, and particularly the trifluoromethyl group, is a well-established strategy in modern drug design. The -CF₃ group acts as a "super-methyl" group, offering steric bulk while fundamentally altering the electronic and metabolic properties of the parent molecule.
Key Advantages of the Trifluoromethyl Group:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased drug half-life.
-
Enhanced Lipophilicity: The -CF₃ group is one of the most lipophilic substituents, which can improve a drug's ability to cross cell membranes and reach its target.[14]
-
Modulation of Acidity/Basicity: As a strong electron-withdrawing group, it can significantly lower the pKa of nearby acidic or basic functional groups, affecting ionization state and receptor binding.
-
Bioisosteric Replacement: It can serve as a bioisostere for other groups, potentially improving the pharmacological profile of a lead compound.
The precursor, ethyl 4,4,4-trifluoro-3-oxobutanoate, is a known intermediate in the synthesis of antithyroid agents, such as fluorinated 2-thiouracil analogs, and various pesticides.[3][15] The brominated derivative, the subject of this guide, is the logical next step for creating libraries of these bioactive compounds through nucleophilic substitution at the α-position, allowing for rapid exploration of the chemical space around a core scaffold.
Detailed Protocol 2: Representative Nucleophilic Substitution
This protocol details the reaction of this compound with a generic secondary amine to form an α-amino-β-keto ester, a common scaffold in medicinal chemistry.
Materials:
-
This compound (1.0 eq)
-
Secondary amine (e.g., morpholine, piperidine) (2.2 eq)
-
Acetonitrile (CH₃CN) or Tetrahydrofuran (THF) as solvent
-
Triethylamine (Et₃N) (optional, as a non-nucleophilic base)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask with a magnetic stir bar.
-
Addition of Amine: Cool the solution to 0°C in an ice bath. Slowly add the secondary amine (2.2 eq). One equivalent acts as the nucleophile, while the second neutralizes the HBr generated. Alternatively, use 1.1 eq of the amine and 1.2 eq of triethylamine.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Final Product: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure α-amino-β-keto ester.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, its properties can be inferred from its structure and its precursor.
-
Precursor Hazards: The precursor, ethyl 4,4,4-trifluoro-3-oxobutanoate, is a flammable liquid and is harmful if swallowed.[16][17][18]
-
α-Halo Ketone Reactivity: α-halo ketones are generally considered lachrymators and are alkylating agents. They should be handled with extreme care.
-
Handling Recommendations: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its predictable reactivity, governed by the interplay of its ester, ketone, and trifluoromethyl functionalities, provides reliable pathways for SN2 substitutions and skeletal rearrangements. For researchers in the pharmaceutical and agrochemical industries, it represents a key intermediate for accessing novel, trifluoromethyl-containing heterocycles and other complex molecular architectures. A thorough understanding of its synthesis, mechanistic behavior, and safe handling, as detailed in this guide, is essential for unlocking its full potential in the laboratory.
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Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. ResearchGate. Available at: [Link]
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Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3. PubChem. Available at: [Link]
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This compound | C6H6BrF3O3. PubChem. Available at: [Link]
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Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Royal Society of Chemistry. Available at: [Link]
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ethyl 2-broMo-4,4,4-trifluoro-butanoate. ChemBK. Available at: [Link]
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Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6. Pharmaffiliates. Available at: [Link]
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-
Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Available at: [Link]
-
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Preparation method of ethyl 4,4,4-trifluoroacetoacetate. Patsnap. Available at: [Link]
-
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-
Favorskii rearrangements. VII. Formation of amides from .alpha.-halo .alpha.'-aryl ketones. ACS Publications. Available at: [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health. Available at: [Link]
-
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-
Nucleophilic reactions of ethyl (Z)-2‑bromo-4,4,4-trifluorobut-2-enoate: One molecule – various heterocycles. ResearchGate. Available at: [Link]
-
Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. Available at: [Link]
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The Favorskii Rearrangement of Haloketones. Organic Reactions. Available at: [Link]
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Ethyl 2-ethyl-4,4,4-trifluoro-3-oxo-butanoate. Georganics. Available at: [Link]
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- 12. Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | CID 67793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
A Comprehensive Technical Guide to Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate: Nomenclature, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is a fluorinated organic compound of significant interest in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of a trifluoromethyl group imparts unique properties to molecules, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a valuable building block for medicinal chemists. This guide provides an in-depth exploration of this versatile reagent, covering its nomenclature, physicochemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory and industrial use.
Nomenclature and Synonyms: A Guide to Identification
Clarity in chemical communication is paramount. This compound is known by several names, which can be a source of confusion. Understanding these synonyms is crucial for effective literature searches and chemical procurement.
The systematic IUPAC name for this compound is This compound [1]. However, it is frequently referred to by a variety of other names in chemical catalogs, databases, and publications.
Common Synonyms and Identifiers:
| Synonym | Source/Context |
| Ethyl trifluoroacetylbromoacetate | Common trivial name |
| Ethyl 2-bromo-4,4,4-trifluoroacetoacetate | Variation of the trivial name |
| Butanoic acid, 2-bromo-4,4,4-trifluoro-3-oxo-, ethyl ester | Chemical Abstracts Service (CAS) index name |
| ETHYLTRIFLUOROACETYLBROMOACETATE | Supplier catalogs |
| CAS Number: 4544-43-8 | Universal identifier for chemical substances |
| Molecular Formula: C6H6BrF3O3 | Elemental composition |
| InChIKey: ZJTZICBXLSNOHU-UHFFFAOYSA-N | International Chemical Identifier Key for databases |
A comprehensive list of depositor-supplied synonyms can be found in databases such as PubChem, including SCHEMBL1533574, DTXSID20382037, and others[1][2].
Physicochemical Properties
Understanding the physical and chemical properties of a reagent is fundamental to its safe and effective handling and use in chemical reactions.
| Property | Value | Reference |
| Molecular Weight | 263.01 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 199 °C | [2] |
| Density | 1.663 g/cm³ | [2] |
| Flash Point | 74 °C | [2] |
| Solubility | Very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water. | [2] |
| Refractive Index | n20/D 1.427 (lit.) |
Synthesis of this compound
The primary synthetic route to this compound involves the bromination of its precursor, ethyl 4,4,4-trifluoro-3-oxobutanoate (also known as ethyl trifluoroacetoacetate).
Synthesis of the Precursor: Ethyl 4,4,4-trifluoro-3-oxobutanoate
A common method for the synthesis of ethyl 4,4,4-trifluoro-3-oxobutanoate is the Claisen condensation of ethyl trifluoroacetate and ethyl acetate using a strong base such as sodium ethoxide[3].
Experimental Protocol: Claisen Condensation
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a drying tube is charged with sodium ethoxide and a suitable solvent like anhydrous cyclohexane[3].
-
Reagent Addition: A mixture of ethyl trifluoroacetate and ethyl acetate is added dropwise to the stirred suspension of sodium ethoxide at a controlled temperature[3].
-
Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled and neutralized with a protonic acid, such as formic acid[3]. The resulting sodium salt is removed by filtration.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure ethyl 4,4,4-trifluoro-3-oxobutanoate[3].
Bromination of Ethyl 4,4,4-trifluoro-3-oxobutanoate
The bromination of the active methylene group in ethyl 4,4,4-trifluoro-3-oxobutanoate is typically achieved using elemental bromine in a suitable solvent.
Experimental Protocol: Electrophilic Bromination
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is fitted with a magnetic stirrer, a dropping funnel, and a condenser. The flask is charged with ethyl 4,4,4-trifluoro-3-oxobutanoate and a solvent such as glacial acetic acid or carbon tetrachloride.
-
Bromine Addition: Elemental bromine is added dropwise to the stirred solution at room temperature. The reaction is often exothermic, and the addition rate should be controlled to maintain a steady temperature.
-
Reaction Monitoring: The disappearance of the bromine color can be an indicator of the reaction's progress. Further monitoring can be done using TLC or GC-MS.
-
Workup: After the reaction is complete, the mixture is typically washed with an aqueous solution of a reducing agent like sodium thiosulfate to quench any unreacted bromine, followed by washing with a saturated sodium bicarbonate solution to neutralize the acid. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: The solvent is removed under reduced pressure, and the resulting crude this compound is purified by vacuum distillation.
Causality Behind Experimental Choices:
-
Solvent: Glacial acetic acid is often used as it can facilitate the enolization of the β-ketoester, which is the reactive species in the bromination.
-
Quenching: The use of sodium thiosulfate is a standard and effective method for neutralizing excess bromine, preventing the formation of undesired byproducts during workup.
-
Purification: Vacuum distillation is necessary due to the relatively high boiling point of the product and to prevent decomposition at atmospheric pressure.
Reactivity and Synthetic Applications
This compound is a versatile building block in organic synthesis, primarily due to the presence of two reactive centers: the electrophilic carbon bearing the bromine atom and the electrophilic carbonyl carbon.
Nucleophilic Substitution Reactions
The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups.
Figure 1: Generalized workflow for nucleophilic substitution.
Synthesis of Heterocyclic Compounds
A significant application of this reagent is in the synthesis of various trifluoromethyl-containing heterocyclic compounds, which are of great interest in medicinal chemistry. For instance, it reacts with arylidenemalononitriles in the presence of a base to form dihydropyran and piperidine derivatives[4].
Experimental Workflow: Synthesis of Dihydropyran Derivatives
Figure 2: Workflow for the synthesis of trifluoromethylated dihydropyrans.
Use in Drug Development
The incorporation of the trifluoromethyl group can significantly enhance the pharmacological properties of a drug molecule. This compound serves as a key intermediate in the synthesis of various pharmaceutically active compounds. While direct examples in marketed drugs can be proprietary, its utility is demonstrated in the synthesis of complex molecules with potential biological activity. For example, related α-halo esters are used as alkylating agents in the synthesis of a wide variety of drugs[5]. The trifluoromethyl-β-ketoester moiety is a precursor to pyrazole and other heterocyclic systems that are prevalent in drug candidates.
Spectroscopic Analysis
Characterization of this compound is typically performed using standard spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O (ester): Strong absorption around 1740-1760 cm⁻¹
-
C=O (ketone): Strong absorption around 1720-1740 cm⁻¹
-
C-F: Strong absorption in the region of 1100-1300 cm⁻¹
-
C-Br: Absorption in the fingerprint region, typically around 500-600 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
-OCH₂CH₃ (ethyl ester): A quartet around δ 4.2-4.4 ppm (2H) and a triplet around δ 1.2-1.4 ppm (3H).
-
-CH(Br)-: A singlet or a complex multiplet (if chiral and diastereotopic) around δ 4.5-5.0 ppm (1H).
¹³C NMR:
-
C=O (ester and ketone): Peaks in the range of δ 160-190 ppm.
-
CF₃: A quartet due to C-F coupling, typically around δ 115-125 ppm.
-
-CH(Br)-: A peak around δ 40-60 ppm.
-
-OCH₂CH₃: Peaks around δ 60-65 ppm and δ 13-15 ppm.
¹⁹F NMR:
-
A singlet for the -CF₃ group, typically around δ -70 to -80 ppm (relative to CFCl₃).
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of bromine will be indicated by the isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is a lachrymator and is corrosive.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Inhalation: Avoid inhaling vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its rich chemistry and the unique properties it imparts to target molecules make it an important tool for researchers in academia and industry, particularly those involved in drug discovery and development. A thorough understanding of its nomenclature, properties, synthesis, and reactivity is essential for its effective and safe utilization in the laboratory.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. [Link]
-
Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. [Link]
- Google Patents.
-
National Toxicology Program. Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). [Link]
Sources
Methodological & Application
The Versatile Synthon: Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate in Modern Heterocyclic Synthesis
Introduction: A Trifluoromethylated Building Block of Strategic Importance
In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine atoms into organic molecules has become a cornerstone strategy for modulating physicochemical and biological properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate stands out as a highly versatile and reactive building block, primed for the construction of a diverse array of trifluoromethyl-substituted heterocycles. Its unique trifunctional nature—possessing an ester, a ketone, and a reactive α-bromo substituent—renders it an exceptional precursor for complex molecular architectures.
This comprehensive guide provides detailed application notes and robust protocols for the utilization of this compound in the synthesis of key heterocyclic scaffolds, including trifluoromethylated pyrazoles, isoxazoles, and pyrimidines. The methodologies presented herein are designed for researchers, medicinal chemists, and process development scientists, offering not only step-by-step instructions but also a deep dive into the underlying reaction mechanisms and strategic considerations.
Synthesis of Trifluoromethyl-Substituted Pyrazoles: A Modern Approach to the Knorr Synthesis
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous blockbuster drugs such as Celecoxib and Sildenafil. The introduction of a trifluoromethyl group into the pyrazole ring can significantly enhance the pharmacological profile of these compounds. The reaction of this compound with hydrazine derivatives offers a direct and efficient route to highly functionalized trifluoromethyl-pyrazoles.
Mechanistic Insights
The reaction proceeds via a classical cyclocondensation pathway, with the bromine atom playing a crucial role in the final aromatization step. The initial step involves the nucleophilic attack of a hydrazine nitrogen atom on the highly electrophilic ketone carbonyl of the butanoate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the ester carbonyl, leading to a pyrazolidinone intermediate. Subsequent dehydration and elimination of hydrogen bromide drive the formation of the stable, aromatic pyrazole ring. The regioselectivity of the initial attack is dictated by the greater electrophilicity of the ketone over the ester.
Caption: Proposed reaction pathway for the synthesis of trifluoromethyl-substituted pyrazoles.
Experimental Protocol: Synthesis of Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Materials:
-
This compound (1.0 equiv)
-
Hydrazine hydrate (1.1 equiv)
-
Ethanol (anhydrous)
-
Triethylamine (2.0 equiv)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous ethanol (15 mL) in a round-bottom flask, add triethylamine (2.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add hydrazine hydrate (1.1 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 3-5 hours), cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (40 mL) and wash with water (2 x 20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
Data Presentation (Representative)
| Entry | Hydrazine Derivative (R) | Reaction Time (h) | Yield (%) |
| 1 | H | 4 | 85 |
| 2 | Phenyl | 5 | 78 |
| 3 | 4-Chlorophenyl | 5.5 | 75 |
| 4 | Methyl | 3.5 | 82 |
Synthesis of Trifluoromethyl-Substituted Isoxazoles
Isoxazoles are another important class of five-membered heterocycles with a broad spectrum of biological activities. The reaction of this compound with hydroxylamine provides a direct entry into the synthesis of valuable trifluoromethyl-substituted isoxazoles.
Mechanistic Rationale
Similar to the pyrazole synthesis, the formation of the isoxazole ring proceeds through a cyclocondensation reaction. Hydroxylamine, acting as a nitrogen-oxygen binucleophile, initially attacks the more electrophilic ketonic carbonyl. This is followed by an intramolecular cyclization where the oxygen atom attacks the ester carbonyl. Subsequent dehydration and elimination of hydrogen bromide from the resulting intermediate furnishes the aromatic isoxazole ring.
Caption: Proposed workflow for the synthesis of trifluoromethyl-substituted isoxazoles.
Experimental Protocol: Synthesis of Ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate
Materials:
-
This compound (1.0 equiv)
-
Hydroxylamine hydrochloride (1.2 equiv)
-
Sodium acetate (2.5 equiv)
-
Methanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (2.5 mmol) in methanol (10 mL) and stir for 15 minutes at room temperature.
-
Add a solution of this compound (1.0 mmol) in methanol (5 mL) to the mixture.
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane (30 mL) and water (20 mL).
-
Separate the organic layer, wash with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexane gradient) to yield the desired ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate.
Data Presentation (Representative)
| Entry | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Sodium acetate | Methanol | 5 | 75 |
| 2 | Triethylamine | Ethanol | 6 | 72 |
| 3 | Potassium carbonate | DMF | 4 | 80 |
Synthesis of Trifluoromethyl-Substituted Pyrimidines
Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast number of pharmaceuticals. The condensation of this compound with amidines provides a powerful method for the synthesis of 2-substituted-4-hydroxy-6-(trifluoromethyl)pyrimidines.
Mechanistic Pathway
The reaction is believed to proceed via an initial nucleophilic attack of one of the amidine nitrogens on the ketone carbonyl of the butanoate. This is followed by a second nucleophilic attack from the other amidine nitrogen onto the carbon bearing the bromine atom, leading to a cyclized intermediate. Subsequent elimination of hydrogen bromide and tautomerization affords the stable pyrimidinone product.[1]
Caption: Logical relationship for the synthesis of trifluoromethyl-substituted pyrimidines.
Experimental Protocol: Synthesis of 2-Phenyl-6-(trifluoromethyl)pyrimidin-4(3H)-one
Materials:
-
This compound (1.0 equiv)
-
Benzamidine hydrochloride (1.1 equiv)
-
Sodium ethoxide (2.5 equiv)
-
Anhydrous ethanol
-
1 M Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a freshly prepared solution of sodium ethoxide (2.5 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask, add benzamidine hydrochloride (1.1 mmol) and stir for 20 minutes at room temperature.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully neutralize with 1 M hydrochloric acid to pH ~7.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to give the desired 2-phenyl-6-(trifluoromethyl)pyrimidin-4(3H)-one.
Data Presentation (Representative)
| Entry | Amidine (R) | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | 7 | 70 |
| 2 | 4-Methylphenyl | 6.5 | 75 |
| 3 | Methyl | 8 | 65 |
| 4 | Amino (Guanidine) | 8 | 62 |
Conclusion
This compound is a powerful and versatile reagent for the synthesis of a variety of trifluoromethyl-containing heterocycles. The protocols detailed in this guide provide a solid foundation for the preparation of pyrazoles, isoxazoles, and pyrimidines. The inherent reactivity of this building block, coupled with the strategic placement of its functional groups, opens up a vast chemical space for the development of novel compounds with potential applications in medicine and materials science. The provided mechanistic insights should empower researchers to further innovate and adapt these methods for their specific synthetic targets.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
- Elgemeie, G. H., & Ali, H. A. (2003).
- Pinner, A. (1883). Ueber die Einwirkung von Acetessigäther auf die Amidine. Berichte der deutschen chemischen Gesellschaft, 16(2), 1643-1655.
- Romanov, A. R., Rulev, A. Y., Popov, A. V., Kondrashov, E. V., & Zinchenko, S. V. (2020). The reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines provides trifluoromethylated pyrimidines in very good yields via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction. Synthesis, 52(10), 1512-1522.
- Singh, V., Kumar, D., Mishra, B. K., & Tiwari, B. (2024). An iodine(III)
- Tang, S., He, J., Sun, Y., He, L., & She, X. (2009). An efficient reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds. Organic Letters, 11(17), 3982-3985.
-
Vidal, B., et al. (2015). A modified Pinner reaction is described by Vidal et al. with a β-keto ester instead of 1,3-diketone. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 733.[Link]
- Lellek, V., Chen, C. Y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions. Synlett, 29(08), 1071-1075.
Sources
Application Notes & Protocols: Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate as a Premier Building Block for Trifluoromethylated Compounds
Introduction: The Strategic Importance of Trifluoromethyl Moieties
The incorporation of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties of the CF₃ group—including its high electronegativity, metabolic stability, and lipophilicity—can dramatically enhance the pharmacological profile of a drug candidate. It often improves binding affinity, membrane permeability, and resistance to metabolic degradation. Consequently, the development of versatile chemical synthons that can efficiently introduce the CF₃ moiety is of paramount importance.
Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate (EBTFO) has emerged as a highly valuable and versatile building block for this purpose. Its structure features multiple reactive centers, allowing for a diverse range of chemical transformations. The presence of an α-bromo ketone system alongside a β-ketoester functionality enables chemists to construct complex trifluoromethylated molecules, particularly heterocyclic scaffolds, which are prevalent in numerous approved drugs. This guide provides an in-depth exploration of EBTFO's reactivity and offers detailed protocols for its application in synthesizing key trifluoromethylated compounds.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4544-43-8[1] |
| Molecular Formula | C₆H₆BrF₃O₃[1] |
| Molecular Weight | 263.01 g/mol [1] |
| Appearance | Liquid (typical) |
| Boiling Point | Not specified, decomposition may occur |
| Storage | 2-8 °C[2] |
Core Reactivity and Mechanistic Rationale
The synthetic utility of this compound stems from its dual reactivity. The molecule possesses two primary electrophilic sites: the carbon atom bonded to the bromine (C2) and the carbonyl carbon of the trifluoroacetyl group (C3).
-
α-Haloketone Reactivity : The bromine atom at the C2 position makes this carbon highly susceptible to nucleophilic substitution (Sₙ2). This is the primary pathway for reactions with soft nucleophiles like thiols and amines.
-
β-Dicarbonyl Reactivity : The trifluoroacetyl group is a powerful electron-withdrawing group, which significantly increases the acidity of the proton at C2. However, the presence of the bromine atom makes this site more electrophilic. The primary site of nucleophilic attack is often the trifluoroacetyl carbonyl, especially with harder nucleophiles.
This combination allows for powerful cyclocondensation reactions with binucleophiles, such as thioureas, amidines, and hydrazines, to form a variety of five- and six-membered trifluoromethylated heterocycles. These reactions, often variants of the classical Hantzsch synthesis, are workhorses in medicinal chemistry.
Caption: Reactivity map of this compound (EBTFO).
Application Protocol 1: Synthesis of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate
This protocol details a modified Hantzsch thiazole synthesis, a robust method for constructing the thiazole ring, a common scaffold in pharmaceuticals.
Introduction
The reaction of an α-haloketone with a thioamide-containing compound is a fundamental strategy for synthesizing thiazole derivatives. In this case, EBTFO serves as the α-haloketone component, and thiourea provides the N-C-S backbone. The resulting trifluoromethylated aminothiazole is a valuable intermediate for further functionalization in drug discovery programs.
Reaction Scheme
CF₃-C(=O)-CH(Br)-COOEt + H₂N-C(=S)-NH₂ → Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate + HBr + H₂O
Experimental Protocol
Materials:
-
This compound (EBTFO) (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (anhydrous, sufficient to make a 0.5 M solution)
-
Sodium bicarbonate (NaHCO₃) (1.2 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thiourea (1.1 eq) and anhydrous ethanol (e.g., 20 mL for a 10 mmol scale).
-
Reagent Addition: Stir the suspension at room temperature. Add this compound (1.0 eq) dropwise to the mixture over 5 minutes.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) mobile phase.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature. The product may begin to precipitate.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid (HBr) formed during the reaction. Continue addition until effervescence ceases.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash the filter cake with cold water (2 x 15 mL) and then a small amount of cold ethanol.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.
Causality and Experimental Insights
-
Choice of Solvent: Ethanol is an excellent solvent as it dissolves the starting materials and facilitates the precipitation of the product upon cooling or neutralization.
-
Stoichiometry: A slight excess of thiourea (1.1 eq) is used to ensure the complete consumption of the more expensive EBTFO.
-
Neutralization: The addition of sodium bicarbonate is crucial. It neutralizes the HBr byproduct, which can otherwise protonate the product and increase its solubility in the aqueous phase, leading to lower yields.
Application Protocol 2: Synthesis of Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
This protocol describes the Knorr pyrazole synthesis, where a β-ketoester reacts with a hydrazine derivative to form a pyrazole ring.
Introduction
Pyrazole derivatives are integral to many blockbuster drugs, including celecoxib (Celebrex). The reaction between EBTFO and hydrazine provides a direct route to trifluoromethyl-substituted pyrazoles, which are highly sought-after in medicinal chemistry.
Reaction Scheme
CF₃-C(=O)-CH(Br)-COOEt + H₂N-NH₂·H₂O → Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate + HBr + 2H₂O
Experimental Protocol
Materials:
-
This compound (EBTFO) (1.0 eq)
-
Hydrazine monohydrate (1.2 eq)
-
Acetic acid (glacial, as solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in glacial acetic acid (e.g., 15 mL for a 10 mmol scale).
-
Reagent Addition: Slowly add hydrazine monohydrate (1.2 eq) to the stirred solution at room temperature. An initial exotherm may be observed.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and maintain for 2 hours. Monitor the reaction progress by TLC (hexane:ethyl acetate, 2:1).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water (approx. 50 mL). A solid precipitate should form.
-
Stir the slurry for 15 minutes to complete precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid.
-
-
Purification: The crude product can be purified by recrystallization from isopropanol or by column chromatography on silica gel if needed.
-
Characterization: Analyze the final product by ¹H NMR, ¹⁹F NMR, and LC-MS to confirm its identity and purity.
Causality and Experimental Insights
-
Solvent Choice: Acetic acid serves as both a solvent and a catalyst, facilitating the condensation and subsequent cyclization/dehydration steps.
-
Reaction Mechanism: The reaction proceeds via initial condensation of hydrazine with one of the carbonyl groups, followed by intramolecular cyclization and elimination of water and HBr to form the aromatic pyrazole ring. The bromine is eliminated in the final aromatization step.
Caption: A generalized experimental workflow for synthesis using EBTFO.
Summary of Applications
The protocols described represent just two examples of the broad utility of EBTFO. Its ability to participate in multicomponent reactions further expands its applications.[3] By reacting EBTFO with aldehydes and active methylene compounds, complex trifluoromethylated dihydropyrans and other fused heterocyclic systems can be synthesized in a one-pot fashion.[3]
| Heterocycle Class | Binucleophile/Reaction Partner | Typical Conditions |
| Thiazoles | Thiourea / Thioamides | Ethanol, Reflux |
| Pyrazoles | Hydrazines | Acetic Acid, 80-90 °C |
| Pyrimidines | Amidines / Urea | NaOEt, Ethanol, Reflux |
| 1,4-Dihydropyridines | Aldehyde, β-ketoester | NH₄OAc, Ethanol, Reflux |
| Fused Pyran Systems | Aldehyde, 1,3-Diketone | Piperidine/NH₄OAc, Reflux[3] |
Conclusion
This compound is a powerful and versatile reagent for the synthesis of trifluoromethyl-containing compounds. Its predictable reactivity and commercial availability make it an indispensable tool for researchers, scientists, and drug development professionals. The protocols and insights provided in this guide serve as a practical starting point for harnessing the full synthetic potential of this exceptional building block.
References
-
Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. (2007). ResearchGate. [Link]
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Application Notes & Protocols: The Strategic Deployment of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate in Modern Medicinal Chemistry
Preamble: The Trifluoromethyl Group as a "Magic Bullet" in Drug Design
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design.[1] The trifluoromethyl (CF₃) group, in particular, has achieved a privileged status among medicinal chemists.[2] Its introduction into a drug candidate can profoundly and beneficially alter key physicochemical properties.[3] The strong electron-withdrawing nature and high metabolic stability of the CF₃ group can enhance a molecule's resistance to oxidative metabolism, thereby increasing its in vivo half-life.[4] Furthermore, the lipophilicity imparted by the CF₃ group can improve membrane permeability and enhance binding affinity to biological targets.[4][5] It is within this context that versatile, high-value building blocks like Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate emerge as indispensable tools for the synthesis of novel chemical entities.[5]
This guide provides an in-depth exploration of this compound, a trifunctionalized synthon offering a unique convergence of reactivity. We will dissect its strategic applications, focusing on the synthesis of trifluoromethyl-substituted heterocycles, which are prevalent scaffolds in pharmaceuticals.[6] The protocols detailed herein are designed to be robust and illustrative, providing a practical framework for researchers in the field.
Section 1: Molecular Profile and Strategic Reactivity
This compound (EBTFO) is a powerful reagent due to its distinct electrophilic centers. The molecule's architecture—a β-ketoester framework bearing a trifluoromethyl group and an α-bromo substituent—enables a diverse range of chemical transformations.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[7] |
| CAS Number | 4544-43-8 | PubChem[7] |
| Molecular Formula | C₆H₆BrF₃O₃ | PubChem[7] |
| Molecular Weight | 263.01 g/mol | PubChem[7] |
| Appearance | Not specified, typically a liquid | - |
| Key Reactive Sites | C2 (α-carbon), C3 (keto-carbon), C1 (ester-carbonyl) | - |
The primary modes of reactivity stem from:
-
The α-Bromo Position: This site is highly susceptible to nucleophilic substitution, serving as a handle to introduce a wide variety of functionalities.
-
The β-Ketoester Moiety: This classic chemical motif is a precursor for a multitude of cyclization and condensation reactions, most notably for the construction of heterocyclic rings.[8]
Figure 1: Key reactivity pathways of EBTFO.
Section 2: Application in Heterocyclic Synthesis
The true power of EBTFO is realized in its application as a precursor to complex, trifluoromethylated heterocyclic systems. These scaffolds are of paramount importance in medicinal chemistry.
Paal-Knorr Type Synthesis of Trifluoromethyl-Pyrroles
The Paal-Knorr synthesis is a classic method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[9][10] While EBTFO is not a 1,4-dicarbonyl itself, it serves as a potent precursor. The reaction proceeds via initial nucleophilic substitution at the α-bromo position by an amine, followed by intramolecular cyclization and dehydration.
The causality behind this strategy is elegant: the initial Sₙ2 reaction forms an α-amino-β-ketoester intermediate. This intermediate contains the requisite 1,4-dicarbonyl-equivalent relationship between the ester and ketone carbonyls after tautomerization, priming it for cyclization.
Figure 2: Mechanism of Paal-Knorr type pyrrole synthesis.
Hantzsch Type Synthesis of Trifluoromethyl-Dihydropyridines
The Hantzsch pyridine synthesis is a multicomponent reaction that traditionally combines an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a dihydropyridine.[11][12] These 1,4-dihydropyridine (1,4-DHP) scaffolds are famous for their use as calcium channel blockers.[11] EBTFO can be used as the β-ketoester component to introduce a trifluoromethyl group into the DHP ring. The α-bromo substituent offers a post-synthesis handle for further diversification, a significant advantage for library synthesis in drug discovery.
The reaction mechanism involves the initial formation of two key intermediates: an enamine from the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other β-ketoester equivalent.[13] These intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the final 1,4-DHP product.
Section 3: Experimental Protocols
These protocols are designed as self-validating systems, including steps for purification and recommending characterization to confirm product identity and purity.
Protocol 1: Synthesis of Ethyl 5-methyl-2-(trifluoromethyl)-1-phenyl-1H-pyrrole-3-carboxylate
This protocol describes a Paal-Knorr type synthesis using aniline as the amine source and a subsequent reaction to form the 1,4-dicarbonyl equivalent.
Materials:
-
This compound (EBTFO)
-
Aniline
-
Sodium bromoacetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
Procedure:
-
Intermediate Formation:
-
To a stirred solution of aniline (1.0 eq) in anhydrous ethanol (5 mL/mmol) under a nitrogen atmosphere, add sodium ethoxide (1.1 eq).
-
Stir for 15 minutes at room temperature.
-
Add a solution of EBTFO (1.0 eq) in anhydrous ethanol dropwise over 20 minutes, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Add sodium bromoacetate (1.2 eq) and heat the mixture to reflux for 6 hours. Monitor reaction progress by TLC.
-
-
Work-up and Isolation of Intermediate:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude 1,4-dicarbonyl intermediate.
-
-
Cyclization:
-
Dissolve the crude intermediate in toluene (10 mL/mmol).
-
Add a catalytic amount of p-TsOH (0.05 eq).
-
Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux for 8-12 hours, or until TLC indicates complete consumption of the starting material.[14]
-
-
Final Work-up and Purification:
-
Cool the reaction mixture and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Protocol 2: One-Pot Synthesis of a Trifluoromethyl-Substituted 1,4-Dihydropyridine
This protocol adapts the Hantzsch synthesis for a one-pot procedure.[11][15]
Materials:
-
This compound (EBTFO)
-
Ethyl acetoacetate
-
Benzaldehyde (or other non-enolizable aldehyde)
-
Ammonium acetate (CH₃COONH₄)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), EBTFO (1.0 eq), and ammonium acetate (1.2 eq) in ethanol (4 mL/mmol of aldehyde).
-
-
Reaction Execution:
-
Heat the mixture to reflux (approx. 78°C) with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC. The formation of the dihydropyridine product is often indicated by the appearance of a fluorescent spot under UV light.
-
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature. A solid product may precipitate.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the ethanol under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution, followed by brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting crude solid by recrystallization from ethanol or by silica gel column chromatography (hexane/ethyl acetate eluent system).
-
-
Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Figure 3: A generalized experimental workflow for synthesis.
Section 4: Concluding Remarks for the Medicinal Chemist
This compound is more than a mere reagent; it is a strategic asset in the synthesis of novel, fluorinated compounds. Its trifunctional nature provides a rapid entry point to diverse and medicinally relevant heterocyclic cores. The protocols provided herein demonstrate its utility in well-established, name-brand reactions, underscoring its potential for broad applicability. By leveraging the unique electronic properties of the trifluoromethyl group, chemists can utilize this building block to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds, accelerating the journey from bench to clinic.
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- Fluorinated building blocks in drug design: new p
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- Choosing the Right Trifluoromethylated Building Blocks for Your Synthesis. Building Block Supplier.
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- Hantzsch pyridine synthesis. Wikipedia.
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Application Notes and Experimental Protocols for Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate: A Versatile Building Block for Trifluoromethylated Heterocycles
Introduction and Strategic Importance
Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is a highly functionalized synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates three key features that render it a powerful building block: an α-bromo ketone, a β-ketoester, and a terminal trifluoromethyl (CF₃) group. The incorporation of a CF₃ group into organic molecules is a well-established strategy for enhancing pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a detailed overview of the compound's properties, core reactivity, and step-by-step protocols for its application in the synthesis of valuable fluorinated heterocyclic compounds.
Physicochemical Properties and Critical Safety Protocols
Compound Data Summary
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 4544-43-8 | [3] |
| Molecular Formula | C₆H₆BrF₃O₃ | [3] |
| Molecular Weight | 263.01 g/mol | [3] |
| Appearance | Typically a liquid (based on related structures) | N/A |
| SMILES | CCOC(=O)C(C(=O)C(F)(F)F)Br | [3] |
Mandatory Safety and Handling Protocol
This compound is an α-haloketone, a class of compounds known for their potent alkylating properties and associated toxicity.[4][5] Precursor molecules are noted to be flammable liquids and can cause severe eye irritation.[6] Strict adherence to the following safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical-resistant gloves (inspect before use), and tightly sealed safety goggles along with a full-face shield.
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors, which are expected to be lachrymatory (tear-inducing) and highly toxic if inhaled.[7]
-
Incompatible Materials: Avoid contact with strong acids, strong bases, and strong reducing agents.[6]
-
Handling: Use only non-sparking tools and ground all equipment to prevent static discharge.[6] Do not eat, drink, or smoke in the handling area. Wash hands and face thoroughly after working with the substance.
-
Spill & Exposure: In case of skin contact, immediately wash the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[6] For eye contact, rinse immediately and cautiously with water for several minutes.[8] In case of inhalation, move the person to fresh air. Seek immediate medical attention for any exposure.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[6]
Core Principles of Reactivity
The synthetic versatility of this compound stems from its multiple reactive sites. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electrophilicity of the adjacent carbonyl carbon and the acidity of any α-protons, while the bromine atom serves as an excellent leaving group.
The primary modes of reactivity are:
-
Nucleophilic Substitution at the α-Carbon: The carbon atom bearing the bromine is highly electrophilic and susceptible to attack by a wide range of nucleophiles (N, S, O, and C-based), displacing the bromide anion. This is a classic Sₙ2 reaction pathway.
-
Reactions at the Carbonyl Groups: The two carbonyl groups can participate in various condensation reactions. The β-dicarbonyl system allows for the formation of enolates, which are key intermediates in reactions like the Hantzsch synthesis.
Caption: Reactivity map of this compound.
Detailed Experimental Protocol: Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction used to generate dihydropyridines (DHPs) and pyridines.[9][10] 1,4-DHP derivatives are a cornerstone in medicinal chemistry, famously used as calcium channel blockers.[9][11] The following protocol adapts the Hantzsch reaction for the synthesis of a highly functionalized trifluoromethyl-substituted 1,4-dihydropyridine.
Rationale and Mechanism
This protocol utilizes the reactivity of the β-ketoester moiety. The reaction proceeds through the initial formation of two key intermediates: (1) an enamine, formed from the reaction of a second equivalent of a β-ketoester (here, ethyl acetoacetate for simplicity) and ammonium acetate, and (2) a Knoevenagel condensation product, formed between an aldehyde and our title compound. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the final 1,4-DHP product.
Caption: Simplified workflow for the Hantzsch 1,4-Dihydropyridine synthesis.
Step-by-Step Protocol
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Ammonium acetate (1.2 eq)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.63 g, 10 mmol), the selected aromatic aldehyde (10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium acetate (0.92 g, 12 mmol).
-
Solvent Addition: Add anhydrous ethanol (30-40 mL) to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Causality Note: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barriers for the multiple condensation and cyclization steps. Ammonium acetate serves as both the nitrogen source and a mild catalyst.[9]
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Extraction: Pour the concentrated reaction mixture into 100 mL of cold water. A precipitate may form. If so, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Causality Note: The water and brine washes remove residual ammonium salts and other water-soluble impurities.
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1,4-dihydropyridine product.
Expected Results and Troubleshooting
-
Yield: Yields can vary from moderate to good, depending on the aldehyde used.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure. Key ¹H NMR signals include a characteristic singlet for the C4-proton of the DHP ring and signals corresponding to the aromatic, ester, and trifluoromethyl groups.
-
Troubleshooting:
-
Low Yield: Ensure all reagents are pure and the ethanol is anhydrous. Consider extending the reaction time or using a different solvent like isopropanol.
-
Side Product Formation: Over-oxidation of the dihydropyridine to the corresponding pyridine can occur, especially with prolonged heating or exposure to air.[9] If this is observed, minimize reaction time and consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (n.d.). ethyl 2-broMo-4,4,4-trifluoro-butanoate. Retrieved from [Link]
- Google Patents. (2014). CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.
-
Organic Syntheses. (n.d.). 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl trifluoroacetate. Retrieved from [Link]
-
ACS Publications. (1987). Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .alpha.-keto esters via stable tetrahedral adducts. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2008). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-bromo-4,4,4-trifluorobutanoate. National Center for Biotechnology Information. Retrieved from [Link]
- Kudyakova, Y. S., et al. (2019). DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)- 4,4,4-TRIFLUORO-3-OXOBUTANOATE.
-
ResearchGate. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Retrieved from [Link]
-
Boroncore. (n.d.). 4544-43-8 | this compound. Retrieved from [Link]
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ACS Publications. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry. Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). ethyl 2-bromo-4,4,4-trifluorobutanoate. Retrieved from [Link]
- CEM Corporation. (n.d.). Hantzsch Ester Synthesis.
-
Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
SciSpace. (2012). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]
-
Lead Sciences. (n.d.). Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate. Retrieved from [Link]
-
ResearchGate. (2008). Reaction of ethyl 4,4,4‐trifluoro‐3‐oxobutanoate with arylidenemalononitriles. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate. Retrieved from [Link]
-
ResearchGate. (2013). Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities. Retrieved from [Link]
- National Toxicology Program. (2000). Nomination Background: Ethyl bromoacetate. U.S. Department of Health and Human Services.
-
MDPI. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules. Retrieved from [Link]
-
NIH National Library of Medicine. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
-
ResearchGate. (2004). Ethyl4,4,4-trifluoroacetoacetate (ETFAA), a powerful building block for enantiopure chirons in trifluoromethyl-β-amino acid series. Retrieved from [Link]
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Application Notes and Protocols for Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate: A Keystone Reagent for Trifluoromethylated Heterocycles
Abstract
Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is a highly functionalized building block of significant interest to researchers in medicinal chemistry and drug development. Its unique combination of a reactive α-bromo ketone, a versatile β-ketoester moiety, and an electron-withdrawing trifluoromethyl group makes it an exceptional precursor for the synthesis of complex trifluoromethyl-substituted heterocyclic compounds. This guide provides an in-depth analysis of the core reaction mechanisms of this reagent, focusing on its application in the synthesis of pharmaceutically relevant thiazole and pyrazole scaffolds. Detailed, field-tested protocols are provided to enable researchers to leverage the synthetic potential of this valuable intermediate.
Introduction: The Strategic Advantage of Fluorination
The incorporation of trifluoromethyl (CF₃) groups into bioactive molecules is a cornerstone of modern drug design. The unique properties of the CF₃ group—including high electronegativity, metabolic stability, and lipophilicity—can profoundly enhance a drug candidate's pharmacokinetic and pharmacodynamic profile. This compound (henceforth EBTFO ) serves as a powerful tool for introducing this critical moiety into heterocyclic systems, which themselves form the core of a vast number of approved therapeutics.
This document elucidates the chemical behavior of EBTFO, providing both the mechanistic rationale and practical protocols for its use.
Core Reactivity and Mechanistic Considerations
EBTFO possesses three key reactive sites, leading to a rich and controllable chemistry:
-
The α-Bromo Position (C2): This is a primary electrophilic center, susceptible to nucleophilic substitution (Sₙ2) by a wide range of nucleophiles. The adjacent carbonyl groups activate this position for displacement.
-
The Trifluoroacetyl Ketone (C3): This carbonyl is highly electrophilic due to the potent electron-withdrawing effect of the CF₃ group. It is the primary site for nucleophilic attack in condensation reactions.
-
The α-Proton (C2): The proton at the C2 position is acidic and can be removed by a base to form an enolate. However, in the presence of the bromine atom, this pathway is less common than direct nucleophilic attack or condensation, unless specific non-nucleophilic bases are employed.
The chemoselectivity of reactions involving EBTFO is dictated by the choice of nucleophile and reaction conditions. Binucleophiles, in particular, can engage in sequential reactions with C2 and C3 to construct five-membered heterocyclic rings in a highly efficient manner.
Application I: Synthesis of 2-Amino-4-(trifluoromethyl)thiazoles via Hantzsch-Type Condensation
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[1][2] EBTFO is an ideal substrate for this reaction, serving as the α-haloketone component. The reaction with thiourea proceeds via a well-established mechanism involving nucleophilic attack, cyclization, and dehydration to yield highly functionalized thiazoles. These structures are prevalent in drugs with anti-inflammatory, antibacterial, and anticancer properties.[3]
Proposed Reaction Mechanism
The reaction proceeds in three key steps:
-
Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic C2 carbon of EBTFO, displacing the bromide ion. This forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization: A nitrogen atom of the isothiouronium intermediate acts as an intramolecular nucleophile, attacking the highly electrophilic trifluoroacetyl ketone carbonyl (C3).
-
Dehydration: The resulting tetrahedral intermediate readily eliminates a molecule of water to form the stable, aromatic thiazole ring.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate
This protocol is a robust starting point for the synthesis of thiazole derivatives from EBTFO.
Materials:
-
This compound (EBTFO)
-
Thiourea
-
Absolute Ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve EBTFO (1.0 eq) and thiourea (1.1 eq) in absolute ethanol (approx. 0.2 M concentration of EBTFO).
-
Reaction: Heat the mixture to reflux (approx. 78 °C). The causality for heating is to provide the necessary activation energy for the condensation and dehydration steps. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 3-5 hours.
-
Workup - Quenching: After the reaction is complete (as indicated by the consumption of EBTFO), allow the mixture to cool to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize any HBr formed during the reaction until the solution is slightly basic (pH ~8).
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The choice of ethyl acetate is based on its ability to dissolve the product while being immiscible with the aqueous layer.
-
Workup - Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure thiazole derivative.
Data Summary
| Reactant | M.W. ( g/mol ) | Equivalents | Product | M.W. ( g/mol ) | Expected Yield |
| EBTFO | 263.01[2] | 1.0 | Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate | 254.19 | 75-90% |
| Thiourea | 76.12 | 1.1 |
Application II: Synthesis of 3-(Trifluoromethyl)pyrazoles via Knorr-Type Condensation
The Knorr pyrazole synthesis and related condensations are fundamental methods for creating pyrazole rings, which are key components in numerous blockbuster drugs like Celecoxib.[4] EBTFO reacts readily with hydrazine derivatives in a cyclocondensation reaction. The regioselectivity is driven by the differential reactivity of the two carbonyl groups.
Proposed Reaction Mechanism
The reaction with hydrazine hydrate follows a distinct, regioselective pathway:
-
Initial Nucleophilic Attack: The more nucleophilic terminal nitrogen of hydrazine attacks the more electrophilic trifluoroacetyl ketone carbonyl (C3) of EBTFO, forming a hydrazone intermediate. This selectivity is a direct consequence of the powerful inductive effect of the CF₃ group.
-
Intramolecular Sₙ2 Cyclization: The second nitrogen atom of the hydrazone then acts as an intramolecular nucleophile, attacking the C2 carbon and displacing the bromide ion. This 5-exo-tet cyclization is kinetically favorable.
-
Tautomerization: The resulting pyrazoline intermediate rapidly tautomerizes to the thermodynamically stable aromatic pyrazole product.
Experimental Protocol: Synthesis of Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
This protocol provides a general method for the synthesis of pyrazoles from EBTFO and hydrazine.
Materials:
-
This compound (EBTFO)
-
Hydrazine hydrate
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask with a magnetic stirrer, dissolve EBTFO (1.0 eq) in ethanol (approx. 0.2 M).
-
Reagent Addition: Add a catalytic amount of glacial acetic acid (2-3 drops). The acid serves to activate the carbonyl group towards nucleophilic attack. To this stirred solution, add hydrazine hydrate (1.1 eq) dropwise. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 4-8 hours. The self-validating nature of this protocol relies on TLC monitoring to confirm the consumption of the starting material.
-
Workup - Precipitation: Upon completion, pour the reaction mixture into ice-cold water. The product may precipitate. If so, collect the solid by vacuum filtration.
-
Workup - Extraction: If no precipitate forms, transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Workup - Drying: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can typically be purified by recrystallization from an ethanol/water mixture to afford the pure pyrazole product.
Conclusion
This compound is a potent and versatile reagent for the synthesis of trifluoromethyl-containing heterocycles. By understanding its fundamental reaction mechanisms—primarily Hantzsch-type and Knorr-type cyclocondensations—researchers can rationally design and execute efficient syntheses of novel molecular entities. The protocols provided herein offer a reliable foundation for exploring the rich chemistry of this building block, empowering scientists in drug discovery and materials science to innovate and develop next-generation functional molecules.
References
-
Bibliomed. (n.d.). SYNTHESIS AND CHARACTERIZATION OF TRIFLUOROMETHYL SUBSTITUTED PYRAZOLE DERIVATIVES. Retrieved from [Link]
- Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic reactions of ethyl (Z)-2‑bromo-4,4,4-trifluorobut-2-enoate: One molecule – various heterocycles. Retrieved from [Link]
-
NIH. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Retrieved from [Link]
Sources
"Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate" purification techniques
An In-Depth Guide to the Purification of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate: Application Notes and Protocols
Authored by a Senior Application Scientist
Introduction
This compound is a highly valuable fluorinated building block in organic synthesis. The presence of a trifluoromethyl group, a bromine atom, and a β-ketoester moiety makes it a versatile precursor for the synthesis of a wide range of complex molecules. Specifically, it serves as a key intermediate in the development of novel pharmaceuticals and agrochemicals, where the trifluoromethyl group can enhance properties such as metabolic stability and bioavailability[1]. Given its role in multi-step syntheses, achieving high purity of this reagent is paramount to ensure the success of subsequent reactions, maximize yields, and avoid the introduction of unwanted side products.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the most effective techniques for the purification of this compound. It moves beyond simple step-by-step instructions to explain the rationale behind each methodological choice, ensuring a deep understanding of the purification process.
Compound Profile and Impurity Analysis
A successful purification strategy begins with a thorough understanding of the target compound's properties and the likely impurities that may be present from its synthesis.
Physicochemical Properties
A summary of the key properties of this compound is presented below. These properties are critical for selecting the appropriate purification method.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrF₃O₃ | PubChem[2] |
| Molecular Weight | 263.01 g/mol | PubChem[2] |
| Boiling Point | ~199 °C (at atmospheric pressure) | Echemi[3] |
| Density | ~1.663 g/cm³ | Echemi[3] |
| Appearance | Colorless to slightly yellow liquid | N/A |
| Solubility | Soluble in methanol, DMF; sparingly soluble in chloroform; practically insoluble in water[3]. | Echemi[3] |
Common Impurities and Their Origin
The most common synthesis of this compound involves the bromination of Ethyl 4,4,4-trifluoroacetoacetate. Therefore, impurities typically arise from this process:
-
Unreacted Starting Material: Ethyl 4,4,4-trifluoroacetoacetate.
-
Over-brominated Byproducts: Ethyl 2,2-dibromo-4,4,4-trifluoro-3-oxobutanoate.
-
Residual Brominating Agent: Traces of bromine or byproducts from reagents like N-bromosuccinimide (NBS).
-
Acidic Impurities: Residual acids used as catalysts or formed during the reaction (e.g., HBr).
-
Solvent Residues: Solvents used during the synthesis and workup.
The structural similarity between the target compound and its primary impurities (unreacted starting material and dibrominated byproduct) necessitates purification techniques with high resolving power.
Strategic Approach to Purification
A multi-step approach is often the most effective way to achieve high purity. This typically involves an initial workup to remove bulk impurities, followed by a high-resolution technique like distillation or chromatography.
Caption: General purification workflow for this compound.
Preparatory Purification: Aqueous Workup
Causality: The initial step aims to remove water-soluble impurities, such as acidic byproducts (HBr) and salts. A wash with a mild base like sodium bicarbonate solution neutralizes and removes acids, while a subsequent brine wash helps to break any emulsions and remove bulk water before the drying step.
Protocol 1: Liquid-Liquid Extraction and Washing
-
Transfer: Transfer the crude reaction mixture to a separatory funnel of appropriate size. If the reaction was run in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Water Wash: Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.
-
Bicarbonate Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Caution: Swirl gently at first to release any CO₂ gas that may form from acid neutralization before stoppering and shaking. Vent the funnel frequently. Discard the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This reduces the solubility of the organic product in the aqueous phase.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude, dry product.
High-Resolution Purification Techniques
Fractional Vacuum Distillation
Expertise & Experience: Given the compound's high boiling point (199 °C) at atmospheric pressure, distillation under reduced pressure (vacuum distillation) is the preferred method for purification on a multi-gram scale[3]. Lowering the pressure significantly reduces the boiling point, preventing thermal decomposition that can occur at higher temperatures. Fractional distillation, using a column with a high surface area (like a Vigreux column), is necessary to efficiently separate compounds with close boiling points, such as the desired product from unreacted starting material.
Caption: Key components of a fractional vacuum distillation setup.
Protocol 2: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble the distillation apparatus as shown in the diagram above. Ensure all glassware joints are properly greased and sealed to maintain a high vacuum.
-
Charging the Flask: Charge the distilling flask with the crude this compound. Add a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Slowly and carefully apply vacuum from the source. A cold trap (using dry ice/acetone or liquid nitrogen) should be placed between the apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
Heating: Once the desired pressure is stable, begin heating the distilling flask gently using a heating mantle with a stirrer.
-
Collecting Fractions:
-
Forerun: Collect the initial, low-boiling fraction, which typically contains residual solvents and more volatile impurities.
-
Main Fraction: As the temperature at the distillation head stabilizes, collect the main fraction corresponding to the pure product in a separate receiving flask. The boiling point will depend on the vacuum achieved.
-
Residue: Stop the distillation before the flask boils to dryness to avoid the concentration of potentially unstable residues.
-
-
Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum to prevent air from rushing in and disturbing the setup.
Flash Column Chromatography
Trustworthiness: For smaller-scale purifications or when exceptionally high purity (>99%) is required, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase. By carefully selecting the solvent system, a clean separation from closely related impurities can be achieved.
Protocol 3: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). A good solvent system (e.g., a mixture of hexanes and ethyl acetate) will give the product an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Add the mobile phase to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Continuously collect fractions in test tubes or vials.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified product.
Purity Assessment and Characterization
Authoritative Grounding: After purification, the identity and purity of the final product must be confirmed using appropriate analytical techniques. A combination of methods provides the most comprehensive validation[4][5].
| Analytical Technique | Purpose | Key Parameters / Observations |
| Gas Chromatography (GC) | Purity assessment, detection of volatile impurities. | A single major peak indicates high purity. Retention time is characteristic. |
| ¹H NMR | Structural confirmation and purity. | Integration of peaks should correspond to the number of protons. Absence of impurity peaks. |
| ¹⁹F NMR | Confirmation of the -CF₃ group. | A singlet peak confirms the presence of the trifluoromethyl group. |
| ¹³C NMR | Structural confirmation. | The number of peaks should correspond to the number of unique carbon atoms. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | The molecular ion peak should correspond to the compound's mass (m/z ~262/264 for Br isotopes). |
A comparative guide to analytical methods suggests that while GC is excellent for routine analysis, NMR provides unparalleled structural information and can be used for quantitative purity assessment (qNMR) without a specific reference standard[4].
Storage and Handling
This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Commercial suppliers often recommend storage at 2-8 °C[6]. As an α-halo ester, it is a potential alkylating agent and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a fume hood[7].
References
-
Organic Syntheses. (n.d.). Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
POPs Monitoring Project in East Asian Countries. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl bromoacetate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate. Retrieved from [Link]
- Wang, X., et al. (2009). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Journal of Chemical Research.
-
PubChem. (n.d.). Ethyl 3-bromo-4,4,4-trifluorobutanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-bromo-3-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2014). CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.
- Kudyakova, Y. S., et al. (2019). Detrifluoroacetylation of Ethyl 2-(ethoxymethylene)
- National Toxicology Program. (1995).
-
Mapukata, S. (n.d.). Chromatography Techniques. Retrieved from [Link]
-
ResearchGate. (2016). Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities. Retrieved from [Link]
Sources
- 1. Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate [myskinrecipes.com]
- 2. This compound | C6H6BrF3O3 | CID 2782347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound;CAS No.:4544-43-8 [chemshuttle.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate
Welcome to the comprehensive technical support guide for Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile fluorinated building block. Here, you will find in-depth troubleshooting advice, detailed procedural insights, and a thorough examination of potential side reactions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and overall strategy for synthesizing this compound?
A1: The synthesis typically begins with the Claisen condensation of ethyl trifluoroacetate and ethyl acetate to form the precursor, Ethyl 4,4,4-trifluoroacetoacetate[1]. This β-keto ester is then subjected to electrophilic bromination at the α-position to yield the target compound.
Q2: I am seeing a significant amount of unreacted Ethyl 4,4,4-trifluoroacetoacetate in my final product. What could be the cause?
A2: Incomplete bromination is a common issue. This can be due to several factors:
-
Insufficient Brominating Agent: Ensure you are using at least a stoichiometric equivalent of the brominating agent (e.g., N-bromosuccinimide or Bromine).
-
Poor Enolization: The bromination occurs via the enol or enolate form of the β-keto ester. The equilibrium between the keto and enol tautomers can be influenced by the solvent and the presence of acid or base catalysts.
-
Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature to reach completion.
Q3: My purified product seems to be unstable and degrades over time. What is the likely cause and how can I prevent it?
A3: this compound is susceptible to hydrolysis and base-induced rearrangements. The presence of moisture or residual base from the workup can lead to the formation of byproducts. It is crucial to work under anhydrous conditions and ensure all reagents and solvents are dry. Storage should be in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature.
Q4: What is the Favorskii rearrangement and is it a concern with this compound?
A4: The Favorskii rearrangement is a base-catalyzed reaction of α-halo ketones that leads to carboxylic acid derivatives, often with ring contraction in cyclic systems[2]. For an acyclic α-bromo-β-keto ester like ours, treatment with a base (like an alkoxide) could potentially lead to the formation of a rearranged ester product. This is a significant concern, especially during workup or subsequent reaction steps if basic conditions are employed[2].
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of this compound.
Problem 1: Low Yield of Brominated Product
| Potential Cause | Explanation & Recommended Solution |
| Inefficient Enolization | The α-proton of the β-keto ester needs to be removed to form the reactive enolate. The trifluoromethyl group enhances the acidity of this proton, but enolization can still be a limiting factor. Solution: Consider the use of a non-nucleophilic base to drive the enolate formation prior to the addition of the brominating agent. However, be cautious as strong bases can promote side reactions. Alternatively, an acid catalyst can promote enol formation. |
| Suboptimal Brominating Agent | While elemental bromine (Br₂) can be used, it can be hazardous and may lead to over-bromination. Solution: N-bromosuccinimide (NBS) is often a milder and more selective brominating agent for α-bromination of carbonyl compounds. |
| Competing Reactions | The starting material, Ethyl 4,4,4-trifluoroacetoacetate, can participate in other reactions, such as self-condensation, under certain conditions. Solution: Maintain a controlled temperature and add the brominating agent slowly to the reaction mixture to minimize side reactions. |
Problem 2: Presence of Multiple Spots on TLC / Peaks in GC-MS
| Potential Cause | Explanation & Recommended Solution |
| Dibromination | The product itself has an acidic proton and can be further brominated to form Ethyl 2,2-dibromo-4,4,4-trifluoro-3-oxobutanoate. Solution: Use no more than one equivalent of the brominating agent and add it portion-wise to the reaction mixture while monitoring the reaction progress by TLC or GC-MS. |
| Favorskii Rearrangement Product | As mentioned in the FAQ, basic conditions can trigger a Favorskii rearrangement. Solution: Avoid the use of strong bases during the reaction and workup. If a base is necessary for quenching, use a weak, non-nucleophilic base and perform the operation at a low temperature. |
| Hydrolysis Product | The presence of water can lead to the hydrolysis of the ester and/or the carbon-bromine bond. Solution: Ensure all glassware is oven-dried and all solvents are anhydrous. Perform the reaction under an inert atmosphere. |
| Unreacted Starting Material | See "Low Yield of Brominated Product" above. |
Key Side Reactions and Byproducts
Understanding the potential side reactions is crucial for optimizing your synthesis and purification strategy.
Dibromination
The desired monobrominated product still possesses an acidic proton at the α-position, making it susceptible to a second bromination event, especially if an excess of the brominating agent is used.
Diagram 1: Formation of the Dibrominated Side Product.
Favorskii Rearrangement
In the presence of a nucleophilic base (e.g., sodium ethoxide), the α-bromo ketone can undergo a Favorskii rearrangement. The proposed mechanism involves the formation of a cyclopropanone intermediate, which is then opened by the nucleophile.
Diagram 2: Proposed Favorskii Rearrangement Pathway.
Hydrolysis
Both the ester functional group and the carbon-bromine bond are susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water.
Diagram 3: Potential Hydrolysis Pathways.
Protocols and Analytical Methods
Suggested Synthesis Protocol for this compound
This protocol is a generalized procedure based on the bromination of related β-dicarbonyl compounds. Optimization may be required for your specific experimental setup.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).
-
Bromination: To the stirred solution, add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 30 minutes at room temperature. The reaction can be monitored by TLC or GC-MS.
-
Reaction Completion: Stir the reaction mixture at room temperature for 2-4 hours or until the starting material is consumed.
-
Workup:
-
Filter the reaction mixture to remove succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation to yield the desired this compound.
Analytical Methods for Quality Control
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the singlet corresponding to the α-protons of the starting material and the appearance of a new singlet for the remaining α-proton in the product can be monitored.
-
¹³C NMR: The chemical shift of the α-carbon will change significantly upon bromination.
-
¹⁹F NMR: This is a powerful tool to confirm the integrity of the trifluoromethyl group.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique to identify and quantify the desired product and any volatile impurities, such as the starting material, the dibrominated byproduct, and potential rearrangement products.
References
-
Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. (2025). ResearchGate. Retrieved from [Link]
- CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents. (n.d.).
-
This compound | C6H6BrF3O3 | CID 2782347 - PubChem. (n.d.). Retrieved from [Link]
- EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacetate - Google Patents. (n.d.).
-
Kinetic study of the hydrolysis of ethyl-2-bromoisobutyrate in two-phase medium. (2025). ResearchGate. Retrieved from [Link]
-
Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap. (n.d.). Retrieved from [Link]
-
2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Favorskii rearrangement - Wikipedia. (n.d.). Retrieved from [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques - CONICET. (n.d.). Retrieved from [Link]
-
Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones - ResearchGate. (2025). Retrieved from [Link]
-
Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (2025). MDPI. Retrieved from [Link]
-
electrophilic aromatic bromination with N-bromosuccinimide - YouTube. (2021). Retrieved from [Link]
-
GC-MS, FT-IR and 1H NMR Profiling of Bio-Active Phytoconstituents of The TLC Fraction of Ethyl Acetate Leaf Extract of Medicinal. (n.d.). Retrieved from [Link]
-
RATES OF HYDROLYSIS OF ETHYLENE DIBROMIDE (EDB) - ChemView. (n.d.). Retrieved from [Link]
-
5 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Sources
"Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate" stability and degradation issues
Welcome to the technical support guide for Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability, handling, and reactivity of this versatile fluorinated building block. The unique combination of a trifluoromethyl group, a β-ketoester moiety, and an α-bromo substituent imparts high reactivity, which, while synthetically useful, also predisposes the molecule to specific degradation pathways. This guide provides field-proven insights and troubleshooting protocols to ensure the success and reproducibility of your experiments.
Product Overview and Key Properties
This compound is a highly functionalized reagent critical for introducing the trifluoroacetyl group in pharmaceutical and agrochemical synthesis.[1] Its reactivity is centered around the electrophilic keto-carbonyl, the acidic α-proton, and the labile carbon-bromine bond.
| Property | Value | Source |
| CAS Number | 4544-43-8 | [2][3] |
| Molecular Formula | C₆H₆BrF₃O₃ | [2][3] |
| Molecular Weight | 263.01 g/mol | [3] |
| Appearance | Red-brown crystalline powder or liquid | [2] |
| Boiling Point | ~199 °C | [2] |
| Solubility | Soluble in methanol, DMF; sparingly soluble in acetic acid; practically insoluble in water. | [2] |
| Storage | 2-8 °C, under inert atmosphere, protected from moisture and light. | [4] |
Core Stability & Handling: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this reagent?
A: Due to its sensitivity to moisture and potential for thermal degradation, this reagent requires stringent storage conditions.
-
Temperature: Store refrigerated at 2-8°C.[4] Avoid repeated freeze-thaw cycles. For long-term storage, aliquot the reagent into smaller, single-use vials under an inert atmosphere (argon or nitrogen).
-
Atmosphere: This compound is hygroscopic. Exposure to moisture will initiate hydrolysis of the ester. Always handle under a dry, inert atmosphere using anhydrous solvents and oven-dried glassware.
-
Container: Store in a tightly sealed, amber glass vial to protect from light and moisture.
Q2: My reagent has developed a dark brown or reddish color. Is it still usable?
A: No, this is a clear sign of decomposition. Like many α-bromo ketones, degradation often involves the release of elemental bromine or hydrogen bromide (HBr), leading to discoloration.[5] Using a degraded reagent will result in lower yields, inconsistent reaction profiles, and the formation of complex side-products. It is critical to discard the discolored reagent and use a fresh, properly stored lot.
Q3: What are the primary degradation pathways I should be aware of?
A: The two most common degradation pathways are hydrolysis and dehydrobromination. The trifluoromethyl group strongly activates the adjacent carbonyl, making the entire molecule susceptible to nucleophilic attack and elimination reactions.
-
Hydrolysis: Water, even in trace amounts, can hydrolyze the ethyl ester to the corresponding carboxylic acid. This process is accelerated by acidic or basic conditions. The resulting β-keto acid is prone to decarboxylation.
-
Dehydrobromination: This is an elimination reaction, often promoted by bases, that removes HBr to form an α,β-unsaturated ketoester.[6][7][8] This pathway competes with desired nucleophilic substitution reactions at the α-carbon.
Q4: Which solvents are recommended for running reactions?
A: The choice of solvent is critical for stability.
-
Recommended: Anhydrous aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, or toluene are preferred.
-
Use with Caution: Protic solvents like ethanol or methanol can act as nucleophiles, leading to solvolysis (transesterification or substitution of the bromide). While some reactions may tolerate or require these solvents, their use increases the risk of side reactions.
-
Avoid: Aqueous solvents or solvents with high water content should be strictly avoided unless hydrolysis is the intended reaction.
Mechanistic Insights: Visualizing Degradation
Understanding the potential decomposition routes is key to troubleshooting. The following diagram illustrates the main non-productive pathways that can compete with your desired synthesis.
Sources
- 1. Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate [myskinrecipes.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C6H6BrF3O3 | CID 2782347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
How to improve the purity of "Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate" reactions
An in-depth technical guide to improving the purity of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate reactions.
Technical Support Center: Synthesis of this compound
Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction outcomes, focusing on achieving high purity. As a key building block in the synthesis of various pharmaceutical and agrochemical compounds, the purity of this reagent is paramount.
This document provides in-depth, experience-based insights into common challenges, detailed troubleshooting FAQs, step-by-step protocols, and the underlying chemical principles governing the reaction.
Reaction Overview: The α-Bromination of a β-Ketoester
The synthesis of this compound is achieved through the electrophilic α-bromination of its precursor, Ethyl 4,4,4-trifluoro-3-oxobutanoate. The reaction typically proceeds under acidic conditions, which catalyze the formation of an enol intermediate. This enol is the active nucleophile that attacks molecular bromine.
The mechanism is a cornerstone of ketone chemistry.[1][2] Understanding this mechanism is critical for troubleshooting, as it governs both the rate of reaction and the formation of potential impurities.
Reaction Mechanism
The acid-catalyzed bromination proceeds through three primary steps:
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Acid-Catalyzed Enolization: The carbonyl oxygen is protonated by an acid catalyst (e.g., acetic acid or HBr), which increases the acidity of the α-protons. A weak base then removes an α-proton to form the enol tautomer. This is typically the rate-determining step of the reaction.[2]
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Nucleophilic Attack: The electron-rich C=C double bond of the enol acts as a nucleophile, attacking an electrophilic bromine molecule (Br₂).
-
Deprotonation: The intermediate is deprotonated to regenerate the carbonyl group, yielding the final α-bromo ketone product.[1]
// Reactants Start [label="Ethyl 4,4,4-trifluoro-3-oxobutanoate", shape=box, style=rounded, fillcolor="#F1F3F4"]; H_plus [label="H⁺ (Acid Catalyst)", shape=plaintext, fontcolor="#34A853"]; Br2 [label="Br₂", shape=plaintext, fontcolor="#EA4335"];
// Intermediates ProtonatedKetone [label="Protonated Ketone", shape=box, style="rounded,dashed", fillcolor="#F1F3F4"]; Enol [label="Enol Intermediate\n(Nucleophile)", shape=box, style=rounded, fillcolor="#FBBC05"]; BromoIntermediate [label="Brominated Oxonium Ion", shape=box, style="rounded,dashed", fillcolor="#F1F3F4"];
// Product FinalProduct [label="Ethyl 2-bromo-4,4,4-\ntrifluoro-3-oxobutanoate", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Arrows Start -> ProtonatedKetone [label="+ H⁺", color="#34A853"]; ProtonatedKetone -> Enol [label="- H⁺\n(Rate-Determining Step)", color="#202124"]; Enol -> BromoIntermediate [label="+ Br₂", color="#EA4335"]; BromoIntermediate -> FinalProduct [label="- H⁺", color="#34A853"];
// Invisible nodes for alignment {rank=same; Start; H_plus;} {rank=same; Enol; Br2;} } .enddot Caption: Acid-catalyzed α-bromination mechanism.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My final product purity is low, and the yield is poor. What are the most likely causes?
A1: Low purity and yield are often interconnected and typically stem from three areas: starting material quality, reaction control, and side reactions.
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Starting Material Purity: The purity of your starting material, Ethyl 4,4,4-trifluoro-3-oxobutanoate, is critical. Impurities from its synthesis (a Claisen condensation) can carry through or interfere with the bromination.[3][4] Always use a starting material of known high purity (≥99%) or purify it by distillation before use.
-
Reaction Conditions:
-
Temperature: Exothermic reactions can lead to thermal decomposition and the formation of colored impurities. Maintain strict temperature control, especially during the addition of bromine.
-
Stoichiometry: Using an excess of bromine will inevitably lead to the formation of a dibrominated side product. Use a slight excess of the ketoester or a 1:1 molar ratio.
-
-
Side Reactions: The primary side reaction is dibromination. The initial monobrominated product can enolize and react with a second equivalent of bromine.
Q2: The reaction is very slow or appears to be incomplete. How can I improve the conversion rate?
A2: A sluggish reaction points to issues with catalysis or reaction conditions.
-
Catalyst: This reaction is acid-catalyzed.[1] The absence of a suitable acid will result in a very slow reaction. Glacial acetic acid often serves as both the solvent and the catalyst. If using an inert solvent like dichloromethane, a catalytic amount of HBr or a Lewis acid may be necessary.
-
Temperature: While high temperatures can cause degradation, the reaction must be warm enough to proceed at a reasonable rate. After the initial exothermic addition of bromine at a low temperature (e.g., 0-10 °C), allowing the mixture to slowly warm to room temperature and stir for several hours can drive the reaction to completion.[5]
-
Mixing: Ensure vigorous and efficient stirring. Poor mixing can create localized "hot spots" of high bromine concentration, leading to side products, and also results in an overall slower reaction rate.
Q3: My TLC and GC-MS analysis show a significant peak corresponding to a dibrominated species. How can this be prevented?
A3: Formation of the dibromo species, Ethyl 2,2-dibromo-4,4,4-trifluoro-3-oxobutanoate, is a classic problem in α-halogenation. Prevention hinges on controlling the enolization and bromine concentration.
-
Slow Bromine Addition: This is the most critical factor. Add the bromine solution dropwise over an extended period. This maintains a low concentration of Br₂ in the reaction flask, ensuring that it reacts with the more readily formed enol of the starting material rather than the enol of the monobrominated product.
-
Temperature Control: Perform the bromine addition at a low temperature (0-10 °C) to temper the reaction rate and reduce the rate of the second bromination.
-
Solvent Choice: Using a solvent in which the monobrominated product may be less soluble can sometimes help, though this is less common. Acetic acid is generally effective.[5]
Q4: The workup procedure results in a dark, tarry crude product. What is the optimal method for isolation?
A4: A clean workup is essential for isolating a pure product and avoiding degradation. Tarry materials suggest decomposition, possibly caused by residual acid or bromine at elevated temperatures.
-
Quench Excess Bromine: After the reaction is complete, pour the mixture into a separatory funnel containing cold water and a suitable organic solvent (e.g., dichloromethane or diethyl ether). To remove the characteristic orange/brown color of unreacted bromine, add a saturated solution of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) dropwise until the organic layer is colorless.[5]
-
Neutralize Acid: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst (e.g., acetic acid, HBr). Perform this step carefully, as CO₂ evolution can cause pressure buildup in the separatory funnel.
-
Final Wash and Dry: Wash the organic layer with brine to remove residual water. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator at a low temperature to prevent thermal decomposition of the product.
Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol is adapted from standard methods for acid-catalyzed α-bromination of ketones.[1][5]
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.
-
Reagents: Dissolve Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in glacial acetic acid.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add this solution dropwise to the stirred ketoester solution over 1-2 hours, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then remove the bath and let the reaction stir at room temperature for 2-4 hours. Monitor progress by TLC or GC.
-
Workup: Follow the detailed workup procedure described in Q4.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain the final product as a colorless to pale yellow liquid.
Table 1: Troubleshooting Reaction Parameters
| Parameter | Issue | Recommended Action | Rationale |
| Temperature | Low purity, dark color | Maintain <10 °C during addition; warm to RT after. | Minimizes side reactions and thermal decomposition. |
| Bromine Addition | Dibromo impurity | Add Br₂ solution dropwise over 1-2 hours. | Keeps Br₂ concentration low to favor monobromination. |
| Stoichiometry | Unreacted starting material | Use 1.0 equivalent of Br₂. | Ensures complete conversion without promoting polybromination. |
| Workup | Product degradation | Quench with NaHSO₃, neutralize with NaHCO₃. | Removes reactive residual bromine and corrosive acid. |
Visualization of Troubleshooting Logic
The following flowchart outlines a logical sequence for diagnosing and solving common issues in the synthesis.
// Nodes Start [label="Start Synthesis", shape=ellipse, fillcolor="#F1F3F4"]; CheckPurity [label="Analyze Final Product\n(GC, TLC, NMR)", shape=diamond, style=filled, fillcolor="#FBBC05"]; LowPurity [label="Purity < 95%?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incomplete [label="Incomplete Conversion?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dibromo [label="Dibromo Impurity Present?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Success [label="High Purity Product\n(>98%)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Solutions Sol_Start [label="Verify Starting\nMaterial Purity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Temp [label="Improve Temperature\nControl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Add [label="Slow Bromine\nAddition Rate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Cat [label="Check Acid Catalyst\n(e.g., Acetic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Time [label="Increase Reaction\nTime/Temp (Post-Addition)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections Start -> CheckPurity; CheckPurity -> LowPurity; LowPurity -> Success [label="No"]; LowPurity -> Incomplete [label="Yes"]; Incomplete -> Dibromo [label="No"]; Incomplete -> Sol_Cat [label="Yes"]; Sol_Cat -> Sol_Time; Dibromo -> Sol_Add [label="Yes"]; Sol_Add -> Sol_Temp; Sol_Temp -> Sol_Start;
// Formatting {rank=same; Sol_Start; Sol_Temp; Sol_Add; Sol_Cat; Sol_Time;} } .enddot Caption: Troubleshooting flowchart for purity optimization.
References
-
Eureka | Patsnap. (n.d.). Preparation method of ethyl 4,4,4-trifluoroacetoacetate. Retrieved from [Link]
- Google Patents. (n.d.). CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.
-
Wikipedia. (n.d.). Ethyl trifluoroacetate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Kudyakova, Y. S., et al. (n.d.). DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)- 4,4,4-TRIFLUORO-3-OXOBUTANOATE. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
RSC Publishing. (n.d.). α′-Bromination of α,β-unsaturated ketones by an electrochemical procedure. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
YouTube. (2014). Alpha Bromination of a Ketone 002. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-bromo-4,4,4-trifluorobutanoate. Retrieved from [Link]
-
Stenutz. (n.d.). ethyl 4,4,4-trifluoro-3-oxobutanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate
Welcome to the technical support center for the synthesis of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions encountered during the synthesis of this important fluorinated building block. Our aim is to provide not just protocols, but a deeper understanding of the reaction intricacies to empower you in your experimental work.
Introduction to the Synthesis
The synthesis of this compound typically involves the electrophilic bromination of its precursor, Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)[1][2]. The reaction hinges on the enol or enolate form of the β-keto ester attacking a bromine source. While seemingly straightforward, the presence of the electron-withdrawing trifluoromethyl group and the reactive α-position can lead to several byproducts, complicating purification and impacting yield.
This guide will walk you through troubleshooting these potential issues, from starting material preparation to final product purification and characterization.
Troubleshooting and FAQs
Here we address specific questions and problems that may arise during the synthesis.
FAQ 1: My reaction is sluggish or incomplete. How can I drive it to completion?
Answer:
Incomplete conversion of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is a common issue. The reactivity of the starting material is highly dependent on the formation of the enol or enolate intermediate. Here are several factors to consider:
-
Choice of Brominating Agent: While elemental bromine (Br₂) is frequently used, other reagents like N-Bromosuccinimide (NBS) can be effective, sometimes under milder conditions[3]. If using Br₂, ensure it is fresh and dry.
-
Catalyst: Acid catalysis (e.g., with acetic acid or HBr) promotes enol formation, which is the nucleophile in the reaction. Ensure your acid catalyst is not too concentration to avoid degradation. Base-mediation (not typically recommended for this substrate due to potential side reactions) would proceed through an enolate.
-
Temperature: While room temperature is often sufficient, gentle heating (40-50 °C) can increase the reaction rate. However, be cautious, as higher temperatures can also promote byproduct formation.
-
Solvent: The choice of solvent can influence the keto-enol equilibrium. Halogenated solvents like dichloromethane (DCM) or chloroform are common. Protic solvents may interfere with the reaction.
FAQ 2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I avoid it?
Answer:
The most probable high-molecular-weight byproduct is the Ethyl 2,2-dibromo-4,4,4-trifluoro-3-oxobutanoate . This arises from the bromination of the desired monobrominated product. The electron-withdrawing trifluoromethyl and bromo groups make the remaining α-proton acidic and susceptible to a second bromination.
Causality and Mitigation Strategies:
| Factor | Cause of Dibromination | Recommended Action |
| Stoichiometry of Bromine | Using an excess of the brominating agent (e.g., Br₂) will inevitably lead to the formation of the dibrominated product. | Carefully control the stoichiometry. Use a slight excess of the starting material (ETFAA) relative to the bromine source (e.g., 1.05 to 1.1 equivalents of ETFAA to 1.0 equivalent of Br₂). |
| Reaction Time | Prolonged reaction times, even with correct stoichiometry, can allow for the slower second bromination to occur. | Monitor the reaction closely by TLC or GC-MS. Quench the reaction as soon as the starting material is consumed. |
| Localized High Concentration of Bromine | Adding the bromine source too quickly can create localized areas of high concentration, favoring dibromination. | Add the brominating agent dropwise and slowly to the reaction mixture with vigorous stirring. |
Visualizing the Reaction Pathway:
Caption: Reaction pathway for the bromination of ETFAA.
FAQ 3: My final product is unstable and decomposes upon storage or during purification. What is happening?
Answer:
This compound can be susceptible to degradation, primarily through hydrolysis or dehydrobromination.
-
Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the ester functional group to form the corresponding carboxylic acid, or potentially cleavage of the trifluoroacetyl group.[4]
-
Troubleshooting: Ensure all workup steps are performed with anhydrous solvents and reagents where possible. If an aqueous wash is necessary, use neutral water or brine and minimize contact time. Thoroughly dry the organic extracts before solvent removal.
-
-
Dehydrobromination: Although less common without a strong base, elimination of HBr can occur, especially at elevated temperatures, leading to unsaturated byproducts.
-
Troubleshooting: Avoid excessive heat during solvent evaporation (use a rotary evaporator at reduced pressure and moderate temperature). For long-term storage, keep the product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C is recommended).
-
FAQ 4: How can I effectively purify my product from the starting material and the dibrominated byproduct?
Answer:
Purification can be challenging due to the similar polarities of the starting material, product, and dibrominated byproduct.
-
Flash Column Chromatography: This is the most effective method for separation. A silica gel column with a gradient of ethyl acetate in hexanes is typically used. The elution order will be:
-
Ethyl 2,2-dibromo-4,4,4-trifluoro-3-oxobutanoate (least polar)
-
This compound (product)
-
Ethyl 4,4,4-trifluoroacetoacetate (most polar)
-
-
Distillation: While feasible, the boiling points of the three components are often close, making fractional distillation difficult. It may be suitable for a rough purification but is unlikely to provide high purity on its own.
Workflow for Purification:
Caption: General purification workflow.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
To a solution of Ethyl 4,4,4-trifluoroacetoacetate (1.05 eq) in a suitable solvent (e.g., dichloromethane or chloroform, 5 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a catalytic amount of glacial acetic acid (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise over 30-60 minutes with vigorous stirring. Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC or GC.
-
Once the starting material is consumed, quench the reaction by washing with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 40 °C.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Characterization Data
The following table provides expected NMR chemical shifts for the product and a key byproduct. Note that the presence of the trifluoromethyl group can cause complex splitting patterns in the ¹³C NMR spectrum.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | ~4.3 (q, 2H), ~4.8 (s, 1H), ~1.3 (t, 3H) | ~163 (C=O, ester), ~180 (q, C=O, ketone), ~116 (q, CF₃), ~64 (CH₂), ~45 (CHBr), ~14 (CH₃) |
| Ethyl 2,2-dibromo-4,4,4-trifluoro-3-oxobutanoate | ~4.4 (q, 2H), ~1.4 (t, 3H) | Signals will shift. The α-carbon signal will be significantly different. |
Note: 'q' denotes a quartet. Chemical shifts are approximate and can vary based on the specific instrument and conditions.
References
- Google Patents. (2014). CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.
-
PubChem. (n.d.). Ethyl 4,4,4-trifluoroacetoacetate. National Center for Biotechnology Information. Retrieved from [Link]
- Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. (2025). ResearchGate.
- Kudyakova, Y. S., et al. (n.d.). DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)- 4,4,4-TRIFLUORO-3-OXOBUTANOATE.
- Google Patents. (1986). EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacetate.
- T. Wakselman, C. & Troupel, M. (1986). Reactions of trifluoromethyl bromide and related halides: part 9. Comparison between additions to carbonyl compounds, enamines, and sulphur dioxide in the presence of zinc. Journal of the Chemical Society, Perkin Transactions 1.
- Bégué, J.-P., et al. (2005). Ethyl4,4,4-trifluoroacetoacetate (ETFAA), a powerful building block for enantiopure chirons in trifluoromethyl-β-amino acid series. ResearchGate.
- General procedure for starting materials. (n.d.).
- Caron, S., et al. (2006). Towards Enantioselective Electrophilic Trifluoromethylation of β-Keto Esters. Sciforum.
-
Khan, A. T., et al. (2006). A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). Organic Chemistry Portal. Retrieved from [Link]
- Trifluoroacetylation of Alcohols During NMR Study... (n.d.). Semantic Scholar.
- Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal.
- Doc Brown's Advanced Organic Chemistry. (n.d.). 13C nmr spectrum of 2-bromobutane.
- Cantrell, G. L., et al. (1994). Alkylation of ethyl 4,4,4-trifluoroacetoacetate. First example of a reversible O-alkylation process leading to C-alkylation. RSC Publishing.
Sources
- 1. Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | CID 67793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
Preventing decomposition of "Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate" during storage
Welcome to the dedicated technical support center for Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate (CAS 4544-43-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and efficacy of this valuable reagent in your experiments. Here, we address common challenges and provide in-depth troubleshooting advice based on the compound's chemical properties.
Quick Links: FAQs
In-Depth Troubleshooting Guides
Issue 1: Gradual Discoloration (Yellowing to Brownish Tinge) and Inconsistent Results
Symptoms:
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The normally colorless to pale yellow liquid has developed a noticeable yellow or brown color over time.
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Inconsistent yields or the appearance of unexpected byproducts in reactions where the reagent was previously effective.
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A sharp, acidic odor may become more pronounced.
Root Cause Analysis:
The primary culprit behind these observations is likely slow decomposition through two main pathways: dehydrobromination and hydrolysis .
-
Dehydrobromination: As an α-bromo ketone, this compound is susceptible to the elimination of hydrogen bromide (HBr).[1][2] This process can be initiated by trace amounts of moisture, bases, or even light and heat, leading to the formation of an unsaturated α,β-unsaturated ketoester. The released HBr is acidic and can further catalyze decomposition.
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Hydrolysis: The ester functional group is susceptible to hydrolysis, particularly in the presence of water and acid (HBr from dehydrobromination) or base. This breaks the ester linkage to form 4,4,4-trifluoroacetoacetic acid and ethanol. The resulting carboxylic acid can then undergo decarboxylation, especially upon heating.
Workflow for Diagnosis and Resolution:
Caption: Troubleshooting workflow for discoloration and inconsistent results.
Experimental Protocol: Purity Assessment by ¹H NMR
-
Sample Preparation: Prepare a dilute solution of the stored reagent in an anhydrous deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Look for the appearance of new signals, particularly in the vinyl region (5.5-7.5 ppm), which could indicate the formation of the dehydrobromination product.
-
A broadened signal or the appearance of a new singlet in the carboxylic acid region (10-12 ppm) could suggest hydrolysis.
-
Compare the integration of the characteristic peaks of the starting material with those of any new impurities to quantify the extent of decomposition.
-
Corrective Actions:
-
Short-term: For immediate use, consider purifying a small amount of the reagent by distillation under reduced pressure. However, thermal stress can also promote decomposition, so this should be done with caution.
-
Long-term: Discard the degraded reagent and procure a fresh batch. Implement stringent storage protocols for the new material.
Issue 2: Complete Reaction Failure or Formation of Unidentifiable Products
Symptoms:
-
The reaction does not proceed to completion, with starting materials largely unconsumed.
-
Complex mixtures of unidentifiable products are observed by TLC, LC-MS, or GC-MS.
Root Cause Analysis:
This severe degradation is often a result of improper storage in the presence of incompatible materials. The trifluoromethyl ketone moiety, while generally stable, can be susceptible to nucleophilic attack, and the entire molecule is sensitive to strong bases and acids.
Potential Decomposition Pathway:
Caption: Potential decomposition pathways of the reagent.
Experimental Protocol: Small-Scale Test Reaction
Before committing a large amount of other valuable starting materials, perform a small-scale test reaction.
-
Reagent Check: Use a known, reliable reaction for which this compound is a key reagent.
-
Execution: Run the reaction under previously established optimal conditions.
-
Monitoring: Monitor the reaction progress by TLC or a rapid LC-MS analysis at regular intervals.
-
Evaluation: If the reaction does not proceed as expected, it is a strong indicator of reagent degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: To maximize shelf life and ensure consistent performance, the following storage conditions are critical:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 2-8 °C | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric moisture. |
| Container | Amber glass bottle with a tightly sealed cap | Protects from light, which can catalyze decomposition, and prevents moisture ingress. |
| Location | A cool, dry, and well-ventilated area | General best practice for chemical storage.[3] |
Q2: What are the visible signs of decomposition?
A: The most common visual cue is a change in color from colorless or pale yellow to a more intense yellow or even brown. An increase in the sharpness of its odor can also indicate the release of acidic byproducts like HBr.
Q3: Which materials and chemicals are incompatible with this compound?
A: Due to its structure, this reagent is incompatible with several classes of chemicals. Avoid storage in proximity to and contact with:
| Incompatible Class | Examples | Reason for Incompatibility |
|---|---|---|
| Strong Bases | Sodium hydroxide, potassium tert-butoxide | Can promote rapid dehydrobromination and ester hydrolysis. |
| Strong Acids | Sulfuric acid, nitric acid | Can catalyze hydrolysis and other decomposition pathways. |
| Strong Reducing Agents | Sodium borohydride, lithium aluminum hydride | Can reduce the ketone functionality. |
| Nucleophiles | Amines, thiols | Can displace the bromide or attack the carbonyl groups. |
| Water/Moisture | | Leads to hydrolysis of the ester. |
Q4: My reaction yield is low. Could the reagent have degraded?
A: Yes, reagent degradation is a common cause of low reaction yields. If the reagent has been stored for an extended period or under suboptimal conditions, its purity may be compromised. We recommend performing a purity check (e.g., via NMR or GC) before use in critical applications.
Q5: I see unexpected peaks in my NMR/LC-MS analysis. What could they be?
A: Unexpected peaks are often indicative of decomposition products. Based on the likely degradation pathways, these could include:
-
Ethyl 4,4,4-trifluoro-2-butenoate: The product of dehydrobromination.
-
4,4,4-Trifluoroacetoacetic acid: The product of ester hydrolysis.
-
1,1,1-Trifluoroacetone: The product of subsequent decarboxylation of the hydrolyzed acid.
References
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
McMurry, J. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
Sources
Technical Support Center: Reaction Monitoring for Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate
Welcome to the Technical Support Center dedicated to providing expert guidance on monitoring reactions involving Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate. This resource is tailored for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting and frequently asked questions for both Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) analysis. Our goal is to equip you with the scientific rationale behind experimental choices, ensuring robust and reliable reaction monitoring.
Introduction to the Chemistry and Analytical Challenges
This compound is a highly functionalized building block, prized for its trifluoromethyl and α-bromo-β-ketoester moieties. These features make it a versatile precursor for synthesizing a variety of fluorine-containing heterocyclic compounds, such as pyrazoles, which are of significant interest in medicinal chemistry.
However, the very reactivity that makes this compound synthetically useful also presents analytical challenges. The presence of the electron-withdrawing trifluoromethyl group, the reactive bromine atom, and the keto-ester functionality can lead to issues such as compound instability on certain stationary phases and difficulties in achieving good chromatographic resolution. This guide will address these specific challenges in a practical, question-and-answer format.
Part 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is an indispensable tool for the rapid, qualitative assessment of reaction progress. For reactions involving this compound, it allows for a quick check on the consumption of the starting material and the formation of products.
Frequently Asked Questions & Troubleshooting for TLC
Q1: I'm not seeing any spots on my TLC plate, not even my starting material. What's going wrong?
A1: This is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Insufficient Concentration: Your sample may be too dilute. A simple remedy is to spot the plate multiple times in the same location, ensuring the solvent evaporates completely between applications to maintain a small spot size.[1]
-
Compound Volatility: While this compound is not extremely volatile, some low molecular weight products or impurities might be. Ensure you visualize the plate promptly after development.
-
Inappropriate Visualization Technique: This compound lacks a strong chromophore for visualization under UV light at 254 nm. While the conjugated keto-ester system may show weak absorbance, it's often insufficient. You will likely need to use a chemical stain.
-
Solvent Level in Chamber: Ensure the solvent level in your developing chamber is below the baseline where you spotted your samples. If the baseline is submerged, your compounds will dissolve into the solvent pool instead of eluting up the plate.[1]
Q2: My spots are streaking badly on the TLC plate. How can I get clean, well-defined spots?
A2: Streaking is a frequent problem when dealing with polar or reactive compounds on silica gel.
-
Sample Overloading: You may have spotted too much material. Try diluting your sample or spotting a smaller amount.[2]
-
Compound Instability: The acidic nature of silica gel can sometimes cause degradation of sensitive molecules like α-haloketones. This can manifest as a streak. One way to mitigate this is to add a small amount of a volatile acid (like acetic acid) or base (like triethylamine) to your eluent system to neutralize the silica surface, depending on the stability of your compound.
-
Inappropriate Solvent System: If your eluent is too polar, it can cause compounds to move up the plate as a streak rather than distinct spots. Conversely, if it's not polar enough, the compound may remain at the baseline and appear as a wide, streaky spot. Experiment with different solvent polarities.
Q3: I can't get good separation between my starting material and my product. What should I do?
A3: Achieving good resolution is key to effective reaction monitoring.
-
Optimize the Eluent System: This is the most critical factor. Start with a common solvent mixture like ethyl acetate/hexanes. If the spots are too close together, try changing the ratio to fine-tune the polarity. For example, if both spots are high up on the plate (high Rf), decrease the polarity (less ethyl acetate). If they are both near the baseline, increase the polarity (more ethyl acetate).
-
Consider a Different Solvent System: If adjusting the ratio of your current system doesn't work, try a different combination of solvents. For example, dichloromethane/methanol or toluene/acetone might offer different selectivity.
-
Two-Dimensional TLC: To confirm if you have co-eluting spots or if a compound is degrading, you can run a 2D TLC. Spot your sample in one corner of a square plate, run it in one solvent system, then rotate the plate 90 degrees and run it in a second solvent system. If a single spot from the first run separates into multiple spots in the second, you have co-eluting compounds.
Q4: What is a good visualization stain for this compound and its reaction products?
A4: Since this compound and many of its derivatives are not strongly UV-active, chemical stains are essential.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain that reacts with compounds that can be oxidized, such as the enol form of the β-ketoester. It typically produces yellow spots on a purple background.
-
p-Anisaldehyde Stain: This stain is particularly useful for detecting aldehydes, ketones, and other functional groups. Upon heating, it can produce a range of colors, which can help to differentiate between your starting material and product.
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: This is a specific stain for aldehydes and ketones, which will appear as orange or yellow-orange spots. This can be very useful for confirming the presence of the ketone functionality in your starting material and any ketone-containing products.
Example Protocol: TLC Monitoring of a Pyrazole Synthesis
A common reaction of this compound is its condensation with a hydrazine to form a trifluoromethylated pyrazole.[1][3]
Reaction: this compound + Phenylhydrazine → Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
TLC Monitoring Protocol:
-
Prepare the TLC Plate: On a silica gel 60 F254 plate, draw a faint baseline in pencil.
-
Spot the Plate:
-
Lane 1: A dilute solution of your starting material, this compound.
-
Lane 2: A co-spot of your starting material and the reaction mixture.
-
Lane 3: The reaction mixture.
-
-
Develop the Plate: Place the plate in a chamber with a suitable eluent system. A good starting point is 30% Ethyl Acetate in Hexanes .
-
Visualize the Plate:
-
First, examine the plate under a UV lamp (254 nm). Note any visible spots.
-
Next, dip the plate in a potassium permanganate stain and gently heat with a heat gun. The starting material and product should appear as yellow-brown spots on a purple background.
-
Expected Results & Interpretation:
-
The starting material, being more polar due to the exposed keto-ester group, will have a lower Rf value than the more aromatic and less polar pyrazole product.
-
As the reaction progresses, you should see the spot corresponding to the starting material in Lane 3 diminish in intensity, while a new spot with a higher Rf, corresponding to the pyrazole product, appears and intensifies.
-
The co-spot in Lane 2 will help you to confirm the identity of the starting material spot in your reaction mixture.
Part 2: Gas Chromatography (GC) Monitoring
GC is a powerful quantitative technique for monitoring reaction kinetics and determining product purity. However, the analysis of a thermally sensitive and reactive compound like this compound requires careful method development.
Frequently Asked Questions & Troubleshooting for GC
Q1: I'm seeing broad or tailing peaks for my compound. What could be the cause?
A1: Poor peak shape is a common issue in GC and can significantly affect resolution and quantification.
-
Active Sites in the System: The acidic silanol groups in the injector liner or on the column can interact with the polar keto-ester functionality, leading to peak tailing. Ensure you are using a deactivated liner and a high-quality, low-bleed GC column.
-
Column Contamination: Buildup of non-volatile residues at the head of the column can cause peak distortion. Try trimming the first few centimeters of the column.
-
Inappropriate Temperature Program: If the initial oven temperature is too high, it can cause "flashback" of the sample in the injector, leading to broad peaks. Conversely, a ramp rate that is too slow can also cause peak broadening.
Q2: My peak areas are not reproducible. What should I check?
A2: Reproducibility is crucial for quantitative analysis.
-
Injection Technique: If using manual injection, ensure a consistent and rapid injection technique. An autosampler will provide the best reproducibility.
-
Sample Degradation: Your compound may be degrading in the hot injector. Try lowering the injector temperature. However, be mindful that too low a temperature can lead to incomplete volatilization and discrimination against higher boiling point compounds.
-
Leaks in the System: A leak in the injector septum or gas lines can lead to variable flow rates and inconsistent results. Regularly check for leaks using an electronic leak detector.
Q3: I suspect my compound is decomposing on the GC. How can I confirm this and what can I do?
A3: Thermal lability is a key concern for multifunctional compounds.
-
Vary Injector Temperature: Analyze your sample at a range of injector temperatures (e.g., 250 °C, 220 °C, 200 °C). If you see a decrease in degradation products and an increase in the peak area of your target compound at lower temperatures, thermal degradation is likely occurring.
-
GC-MS Analysis: If you have access to a GC-Mass Spectrometer, analyze the peaks to identify potential degradation products. Common degradation pathways for β-ketoesters can include decarboxylation.
-
Derivatization: For thermally labile or highly polar compounds, derivatization can be an effective strategy. This involves chemically modifying your analyte to make it more volatile and thermally stable. For β-ketoesters, silylation to protect the enol form is a common approach. This involves reacting your sample with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen with a trimethylsilyl (TMS) group.[4]
Q4: I'm having trouble separating my starting material from a closely related impurity. What are my options?
A4: Achieving baseline separation is essential for accurate quantification.
-
Optimize the Temperature Program: A slower temperature ramp will generally improve resolution, although it will increase the analysis time.
-
Change the Column Phase: If you are using a standard non-polar column (like a 5% phenyl-methylpolysiloxane), switching to a more polar column (e.g., a wax column or a mid-polarity cyano-propyl phase) can alter the selectivity and improve separation.
-
Increase Column Length: A longer column will provide more theoretical plates and better resolution, but will also lead to longer run times and potentially broader peaks.
Recommended Starting GC Method Parameters
While an optimal GC method will need to be developed for your specific reaction mixture, the following parameters provide a good starting point for the analysis of this compound and its derivatives.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar) | A standard, robust column suitable for a wide range of compounds. |
| Injector Temperature | 220 °C | A starting point to balance volatilization with minimizing thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | For initial method development to avoid overloading the column. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Oven Program | Initial Temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) | A general-purpose program that can be optimized for your specific separation. |
| Detector | Flame Ionization Detector (FID) | A robust and universally responsive detector for organic compounds. |
Visualizing the Troubleshooting Workflow
To aid in systematically addressing common issues, the following diagram illustrates a logical workflow for troubleshooting TLC and GC problems.
Caption: A workflow for troubleshooting common TLC and GC issues.
Conclusion
Effective reaction monitoring is paramount for successful synthesis. By understanding the specific chemical properties of this compound and anticipating potential analytical challenges, researchers can develop robust TLC and GC methods. This guide provides a foundation for troubleshooting common issues, enabling you to confidently track your reactions and ensure the quality of your synthetic outcomes. For further assistance, always consult the technical literature and consider the unique aspects of your specific reaction.
References
-
Jaćimović, Ž. K., et al. (2020). Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 1189-1191. [Link]
-
Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. (2008). Chinese Journal of Chemistry, 19(5), 444-448. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Kappe, C. O. (2000). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 39(24), 4422-4424. [Link]
-
Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 634(1), 138-149. [Link]
-
Chemistry LibreTexts. (2022). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Bitesize Bio. (2023). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. [Link]
- Fieser, L. F., & Williamson, K. L. (1992). Organic Experiments. D.C.
Sources
Technical Support Center: Optimizing Solvent Choice for Reactions with Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate
Welcome to the technical support center for optimizing reactions involving Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection for this versatile building block. Here, we will move beyond simple protocols to understand the underlying principles that govern reaction outcomes, enabling you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial considerations when selecting a solvent for a reaction with this compound?
A1: The primary considerations are the solubility of your reactants, the nature of your nucleophile, and the desired reaction temperature. This compound itself is very soluble in polar aprotic solvents like N,N-Dimethylformamide (DMF), soluble in alcohols such as methanol and ethanol, and has limited solubility in less polar or non-polar solvents.[1] For reactions involving ionic nucleophiles (e.g., salts), a solvent with a higher dielectric constant is often necessary to ensure dissolution and reactivity.[2][3]
Q2: How does the choice between a protic and an aprotic solvent affect my reaction?
A2: This is a critical question that directly impacts reaction mechanism and rate.
-
Protic Solvents (e.g., ethanol, methanol, water) can hydrogen bond with and stabilize both the nucleophile and the leaving group. While this can be beneficial for dissolving reagents, it can also slow down Sɴ2 reactions by solvating and "caging" the nucleophile, reducing its reactivity. However, for some reactions, such as the Hantzsch thiazole synthesis, protic solvents like ethanol are commonly and successfully used, often at elevated temperatures to overcome any reduction in nucleophilicity.[4][5]
-
Aprotic Solvents (e.g., DMF, acetonitrile, acetone, THF) do not have acidic protons and are less capable of hydrogen bonding with the nucleophile. Polar aprotic solvents are often the preferred choice for Sɴ2 reactions, as they can still dissolve ionic reagents while leaving the nucleophile relatively "bare" and more reactive. This often leads to faster reaction rates at lower temperatures.
Q3: I am performing a Hantzsch thiazole synthesis. What is a good starting point for solvent selection?
A3: The classic Hantzsch thiazole synthesis using an α-haloketone and a thiourea or thioamide is frequently performed in alcohols. Anhydrous ethanol is a well-documented and effective solvent for the reaction of this compound with thiourea, typically at reflux temperatures (around 70-80 °C).[4][5] Mixtures of ethanol and water have also been shown to be effective, providing a greener and often higher-yielding alternative.[6] For less soluble starting materials, a polar aprotic solvent like DMF can be used to ensure homogeneity.[7]
Troubleshooting Guides
Problem 1: Low or No Conversion
Symptoms: Your starting material is largely unreacted after the expected reaction time.
Possible Causes & Solutions:
-
Poor Solubility: Your nucleophile or this compound may not be sufficiently soluble in the chosen solvent.
-
Troubleshooting Steps:
-
Visually inspect the reaction mixture. Is it a clear solution or a suspension?
-
If it is a suspension, consider switching to a more polar solvent. For example, if you are using THF and your nucleophile is a salt, switching to acetonitrile or DMF could significantly improve solubility and reaction rate.
-
Gentle heating can also improve solubility, but be mindful of potential side reactions.
-
-
-
Nucleophile Deactivation by Protic Solvents: If you are using a protic solvent like ethanol and a weakly basic nucleophile, the solvent may be deactivating your nucleophile through hydrogen bonding.
-
Troubleshooting Steps:
-
Switch to a polar aprotic solvent such as acetonitrile or DMF.
-
If a protic solvent is necessary for other reasons, you may need to increase the reaction temperature or use a stronger base to deprotonate the nucleophile in situ.
-
-
Decision-Making Workflow for Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Formation of Multiple Products/Side Reactions
Symptoms: TLC or LC-MS analysis shows multiple spots or peaks in addition to your desired product.
Possible Causes & Solutions:
-
Base-Induced Side Reactions: In the presence of a base, β-keto esters can be deprotonated at the α-carbon.[8] This can lead to self-condensation or other undesired pathways. The choice of solvent can influence the effective strength of the base.
-
Troubleshooting Steps:
-
If using a strong base, consider switching to a weaker, non-nucleophilic base (e.g., a hindered amine like DIPEA).
-
Use a solvent that does not enhance the basicity of your reagent. For example, a base will be less reactive in a protic solvent where it can be solvated.
-
If the reaction requires a base, add it slowly at a lower temperature to control the reaction rate and minimize side product formation.
-
-
-
Reaction with Solvent: Protic solvents like alcohols can potentially act as nucleophiles, especially at elevated temperatures or in the presence of a base.
-
Troubleshooting Steps:
-
If you suspect the solvent is participating in the reaction, switch to an aprotic solvent.
-
Run the reaction at the lowest temperature necessary for the desired transformation.
-
-
Solvent Selection Logic for Minimizing Side Reactions:
Caption: Logic for minimizing side products through solvent and reagent choice.
Data & Protocols
Table 1: Properties of Common Solvents for Reactions with this compound
| Solvent | Type | Boiling Point (°C) | Polarity Index | General Recommendations |
| Ethanol | Protic, Polar | 78 | 5.2 | Good for Hantzsch thiazole synthesis, especially with thiourea. Often requires reflux. |
| Methanol | Protic, Polar | 65 | 6.6 | Similar to ethanol, but lower boiling point. Good solubility for the starting material.[1] |
| Water | Protic, Polar | 100 | 9.0 | Can be used in mixtures with alcohols to create a greener solvent system.[6] The starting material is practically insoluble in water alone.[1] |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | 153 | 6.4 | Excellent for dissolving a wide range of nucleophiles. Promotes Sɴ2 reactions. High boiling point allows for a wide temperature range. Very good solubility for the starting material.[1] |
| Acetonitrile (ACN) | Aprotic, Polar | 82 | 6.2 | Good alternative to DMF with a lower boiling point, making it easier to remove. |
| Tetrahydrofuran (THF) | Aprotic, Polar | 66 | 4.2 | A less polar option, good for reactions where high polarity might be detrimental. |
| 1,4-Dioxane | Aprotic, Polar | 101 | 4.8 | Useful for its good solvating properties and higher boiling point than THF.[7] |
Experimental Protocol: Solvent Screening for Nucleophilic Substitution
This protocol provides a general framework for efficiently screening solvents for a new reaction.
-
Setup: In parallel reaction vials, add this compound (1 equivalent) and your nucleophile (1.1 equivalents).
-
Solvent Addition: To each vial, add a different solvent from Table 1 to achieve a consistent concentration (e.g., 0.1 M).
-
Reaction Conditions:
-
Stir all reactions at room temperature for a set period (e.g., 2 hours).
-
If no reaction is observed, increase the temperature in increments (e.g., to 50 °C, then 80 °C), monitoring at each stage.
-
-
Monitoring: Analyze the progress of each reaction by a suitable method (TLC, LC-MS, or GC-MS) to determine the relative conversion rates and the formation of any side products.
-
Selection: Choose the solvent that provides the best balance of reaction rate, yield, and purity for further optimization.
References
- US20230002414A1 - Azaheteroaryl compound and application thereof - Google Patents. (n.d.).
-
Mitsuhashi, K. (n.d.). Keiryo Mitsuhashi's research works | Seikei University and other places. ResearchGate. Retrieved January 22, 2026, from [Link]
- van der Westhuizen, C. J. (2018).
-
Organic Chemistry. (2019, June 22). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. [Link]
-
LibreTexts Chemistry. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
-
Bordoloi, P., & Gogoi, P. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(9), 1439. [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. Retrieved January 22, 2026, from [Link]
-
All Journals. (n.d.). 期刊界 All Journals 搜尽天下杂志 传播学术成果 专业期刊搜索 期刊. Retrieved January 22, 2026, from [Link]
-
Tanaka, K. (n.d.). Kiyoshi Tanaka's research works | Seikei University and other places. ResearchGate. Retrieved January 22, 2026, from [Link]
- CN103288772A - 具有除草活性的2,4,5-多取代噻唑衍生物及其制备. (n.d.).
-
ChemistNATE. (2015, March 24). Beta Keto esters - Alkylating Ketones in NaOEt. YouTube. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 22, 2026, from [Link]
-
Toste, F. D., & Maruoka, K. (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society, 134(22), 9496–9499. [Link]
- Royal Society of Chemistry. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing.
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved January 22, 2026, from [Link]
- US20230002414A1 - Azaheteroaryl compound and application thereof - Google Patents. (n.d.).
-
All Journals. (n.d.). 期刊界 All Journals 搜尽天下杂志 传播学术成果 专业期刊搜索 期刊. Retrieved January 22, 2026, from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. US20230002414A1 - Azaheteroaryl compound and application thereof - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
Validation & Comparative
A Senior Scientist's Comparative Guide to the Purity Analysis of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate by HPLC
Introduction: The Critical Role of Purity in Fluorinated Building Blocks
In the landscape of modern drug discovery and development, fluorinated organic compounds hold a position of immense strategic importance. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making it a favored element in the design of novel therapeutics.[1][2] Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is a prime example of a high-value, fluorinated building block, serving as a key intermediate in the synthesis of complex pharmaceutical agents.
Given its role, the purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Impurities, whether they are residual starting materials, by-products, or stereoisomers, can have unintended pharmacological effects or interfere with downstream reactions.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of this compound. We will explore not only a robust reversed-phase HPLC protocol for achiral purity but also compare it with essential alternative techniques required for full characterization, including chiral HPLC and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are presented with the underlying scientific rationale, reflecting the rigorous standards of pharmaceutical analysis.[3][4]
The Analyte: Understanding this compound
A thorough understanding of the analyte is the foundation of any robust analytical method.
-
Chemical Structure and Properties:
-
The Challenge of Chirality: The molecule possesses a stereocenter at the α-carbon (C2), the carbon atom bonded to the bromine. This means it exists as a pair of enantiomers. For syntheses where stereochemistry is crucial, simply determining the overall chemical purity is insufficient. The enantiomeric excess (e.e.) must also be quantified, as different enantiomers can have drastically different biological activities. A standard achiral HPLC method will not distinguish between these enantiomers.[6][7]
-
Anticipated Impurities: A well-designed analytical method must be capable of separating the main compound from its potential impurities. Based on its likely synthesis route—the bromination of ethyl 4,4,4-trifluoro-3-oxobutanoate[8][9]—we can anticipate the following impurities:
-
Unreacted Starting Material: Ethyl 4,4,4-trifluoro-3-oxobutanoate.
-
Over-brominated By-product: Ethyl 2,2-dibromo-4,4,4-trifluoro-3-oxobutanoate.
-
Reagent Residue: Residual brominating agents or their by-products.
-
Hydrolysis Products: Degradation of the ester or keto group, particularly if exposed to acidic or basic conditions.
-
The Workhorse Method: Reversed-Phase HPLC for Achiral Purity
For routine quality control and the determination of overall chemical purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard due to its robustness, reproducibility, and broad applicability.[4][10]
Causality Behind the Method: Why These Parameters?
The goal is to create a method where the moderately polar analyte is well-retained and separated from potentially more polar (hydrolyzed products) and less polar (dibrominated by-products) impurities.
-
The Column (Stationary Phase): A C18 (octadecylsilane) column is the logical starting point. Its non-polar nature provides effective retention for the analyte through hydrophobic interactions. The trifluoromethyl group and the ethyl ester moiety contribute to the compound's non-polar character, making it well-suited for a C18 phase.
-
The Mobile Phase: A gradient elution using water and a polar organic solvent like acetonitrile is chosen for its ability to resolve compounds with a range of polarities within a reasonable timeframe. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency. The addition of 0.1% formic or phosphoric acid is critical; it suppresses the ionization of the enol form of the β-ketoester, ensuring a single, sharp chromatographic peak and preventing tailing.[11]
-
The Detector: The compound lacks a strong chromophore for high wavelength UV detection. However, the carbonyl groups allow for detection at low UV wavelengths, typically around 210 nm, where these functional groups exhibit absorbance.[11]
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation & Materials:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference standard of this compound (>99.5% purity).
-
HPLC-grade acetonitrile, water, and formic acid.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 40% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to create a stock solution of 1.0 mg/mL. Prepare a working standard of 0.1 mg/mL by dilution.
-
Sample Solution: Prepare the sample to be tested at a concentration of approximately 1.0 mg/mL in the same diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to protect the column from particulates.
-
Self-Validation: Ensuring Trustworthy Data (ICH Q2(R1) Principles)
A protocol is only as reliable as its validation.[12] For this method, the following validation parameters must be established to ensure its suitability for its intended purpose.[3][13]
-
System Suitability: Before any analysis, inject the working standard six times. The system is deemed ready if the relative standard deviation (%RSD) for peak area is ≤ 1.0%, the USP tailing factor for the main peak is between 0.9 and 1.5, and the theoretical plate count is > 2000.
-
Specificity: The method's ability to exclusively measure the analyte. This is demonstrated by spiking the sample with anticipated impurities and showing baseline resolution between all peaks. Forced degradation studies (acid, base, oxidation, heat, light) should also be performed to ensure separation from potential degradants.[10]
-
Linearity: Assessed at a minimum of five concentration levels, typically from the Limit of Quantitation (LOQ) to 150% of the working concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by analyzing a sample with a known concentration (e.g., a spiked placebo) and calculating the percent recovery. Acceptance criteria are typically 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): The %RSD of six separate sample preparations.
-
Intermediate Precision (Inter-assay): Repeatability performed on a different day, by a different analyst, or on a different instrument. The %RSD should typically be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably quantified. This is often established as the concentration that gives a signal-to-noise ratio of at least 10.[13]
Caption: Workflow for RP-HPLC Purity Analysis.
Comparative Analysis: Alternative and Orthogonal Techniques
While RP-HPLC is excellent for general purity, it does not provide a complete picture. A comprehensive analysis requires orthogonal methods that measure different chemical properties.
Alternative 1: Chiral HPLC for Enantiomeric Purity
Scientific Rationale: To separate enantiomers, a chiral environment is required.[14] This is achieved by using a Chiral Stationary Phase (CSP). The CSP forms transient, diastereomeric complexes with each enantiomer. The difference in the stability of these complexes leads to different retention times, allowing for their separation.[15] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and effective for a wide range of compounds, including halogenated ketoesters.[16][17]
Methodology Snapshot:
-
Column: Chiral Stationary Phase, e.g., Lux® Cellulose-1 or CHIRALCEL® OD-H (5 µm).
-
Mobile Phase: Typically a normal-phase solvent system like Hexane/Isopropanol (e.g., 90:10 v/v). The non-polar mobile phase enhances the specific interactions (hydrogen bonding, dipole-dipole) necessary for chiral recognition on the CSP.
-
Detection: UV at 210 nm.
-
Key Output: Provides the ratio of the two enantiomers, allowing for the calculation of enantiomeric excess (e.e.).
Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
Scientific Rationale: GC separates compounds based on their volatility and interaction with the stationary phase. It is an excellent technique for identifying unknown impurities, especially volatile ones, when coupled with a Mass Spectrometry (MS) detector.[18][19] The MS fragments the eluting compounds into a predictable pattern (mass spectrum), which acts as a "fingerprint" for identification via library searching or spectral interpretation. This is invaluable for process development, where understanding the origin of by-products is crucial.
Methodology Snapshot:
-
Instrumentation: GC system with a mass spectrometer detector.
-
Column: A low-to-mid polarity capillary column, such as a DB-5ms or HP-5ms.
-
Inlet: Split/splitless inlet, operated at a temperature high enough to volatilize the sample without causing degradation (e.g., 250 °C).
-
Oven Program: A temperature ramp (e.g., start at 80 °C, ramp to 280 °C) to elute compounds of varying boiling points.
-
Key Output: Tentative identification of impurities based on their mass spectra, providing structural information unavailable from HPLC-UV.
Performance Comparison
The choice of analytical method is always guided by the question you need to answer. The table below objectively compares these three techniques for the analysis of this compound.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Chiral HPLC | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Purpose | Quantitation of overall chemical purity. | Quantitation of enantiomeric purity / enantiomeric excess (e.e.). | Identification and quantitation of volatile impurities. |
| Separation Principle | Polarity (Hydrophobicity). | Chiral recognition (Stereochemistry). | Volatility and Polarity. |
| Impurity Information | Quantitative (% area). Identification requires a known standard. | Separates enantiomers; achiral impurities may co-elute. | Provides structural information (mass spectrum) for tentative ID. |
| Key Advantage | High precision, robustness, and reproducibility for QC environments. | The only reliable way to determine enantiomeric purity. | Definitive identification of unknown volatile impurities. |
| Key Limitation | Does not separate enantiomers. Limited structural information from UV detector. | More expensive columns; method development can be more complex. | Not suitable for non-volatile or thermally labile compounds. |
| Typical Use Case | Routine batch release testing, stability studies. | Analysis of products from asymmetric synthesis. | Impurity profiling, process development, troubleshooting. |
Conclusion and Strategic Recommendations
For professionals in research and drug development, a multi-faceted approach to purity analysis is non-negotiable.
-
Reversed-Phase HPLC stands as the indispensable, primary method for routine quality control of this compound. Its validated performance provides the reliable, quantitative purity data required for batch release and stability testing.[11]
-
Chiral HPLC is not an alternative but a mandatory, orthogonal method whenever the stereochemical outcome of a synthesis is important. In the context of producing a single-enantiomer API, this analysis is as critical as the primary purity assay.
-
GC-MS serves as a powerful problem-solving and process-understanding tool. While not a replacement for HPLC for routine analysis, it is invaluable during process development to identify and eliminate unwanted, volatile side-products, leading to a more robust and cleaner synthesis.
Ultimately, the comprehensive characterization of this compound is achieved not by selecting a single "best" method, but by strategically deploying a suite of validated, orthogonal techniques. This integrated analytical strategy ensures the highest confidence in the quality of this critical intermediate, safeguarding the integrity of the entire drug development pipeline.
References
-
Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: Identifying Bioaccumulative Halogenated Organic Compounds Using a Nontargeted Analytical Approach: Seabirds as Sentinels Source: PMC, PubMed Central URL: [Link]
-
Title: ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES Source: ResearchGate URL: [Link]
-
Title: Identifying Bioaccumulative Halogenated Organic Compounds Using a Nontargeted Analytical Approach: Seabirds as Sentinels Source: ResearchGate URL: [Link]
-
Title: Advances in the Analysis of Persistent Halogenated Organic Compounds Source: Technology Networks URL: [Link]
-
Title: Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts Source: ACS Publications, Organic Letters URL: [Link]
-
Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]
-
Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]
-
Title: ethyl 2-broMo-4,4,4-trifluoro-butanoate Source: ChemBK URL: [Link]
-
Title: Approaches to Comprehensive Analyses of Persistent Halogenated Environmental Contaminants Source: ASTM Digital Library URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL: [Link]
-
Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]
-
Title: Playing with Selectivity for Optimal Chiral Separation Source: LCGC International URL: [Link]
-
Title: Direct chiral HPLC separation on CSPs Source: Chiralpedia URL: [Link]
-
Title: 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester Source: Organic Syntheses Procedure URL: [Link]
-
Title: Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review Source: PubMed URL: [Link]
-
Title: Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review Source: MDPI URL: [Link]
-
Title: ETHYL 4,4,4-TRIFLUORO-3-OXOBUTANOATE Source: Matrix Fine Chemicals URL: [Link]
-
Title: DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)- 4,4,4-TRIFLUORO-3-OXOBUTANOATE Source: Ural Federal University URL: [Link]
-
Title: Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles Source: Thieme Connect URL: [Link]
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- 4. researchgate.net [researchgate.net]
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A Comparative Guide to the Reactivity of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate and Ethyl 2-bromoacetoacetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the strategic incorporation of unique structural motifs is paramount to accessing novel chemical space and modulating biological activity. Among the versatile building blocks available to the discerning chemist, α-halo-β-keto esters are of significant interest due to their dual electrophilic nature, enabling a wide array of chemical transformations. This guide provides an in-depth comparison of the reactivity of two such reagents: Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate and the more conventional Ethyl 2-bromoacetoacetate . By examining their structural and electronic differences, we can elucidate the profound impact of trifluoromethylation on reactivity, offering field-proven insights for experimental design and application.
Structural and Electronic Considerations: The Trifluoromethyl Effect
The primary distinction between this compound and Ethyl 2-bromoacetoacetate lies in the substitution at the γ-carbon. The presence of a trifluoromethyl (-CF3) group in the former, as opposed to a methyl (-CH3) group in the latter, dramatically alters the electronic landscape of the molecule.
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, a consequence of the high electronegativity of fluorine atoms. This potent inductive effect (-I) has a cascading influence on the reactivity of the entire molecule.[1]
Table 1: Comparison of Structural and Electronic Properties
| Property | This compound | Ethyl 2-bromoacetoacetate |
| Molecular Formula | C6H6BrF3O3[2] | C6H9BrO3[3] |
| Molecular Weight | 263.01 g/mol [2] | 209.04 g/mol [3] |
| Key Structural Feature | Trifluoromethyl (-CF3) group | Methyl (-CH3) group |
| Primary Electrophilic Centers | α-carbon, carbonyl carbon of the ketone, carbonyl carbon of the ester | α-carbon, carbonyl carbon of the ketone, carbonyl carbon of the ester |
| Dominant Electronic Effect of γ-substituent | Strong electron-withdrawing (-I) | Weak electron-donating (+I) |
The strong electron-withdrawing nature of the trifluoromethyl group in this compound leads to two significant consequences for its reactivity compared to Ethyl 2-bromoacetoacetate:
-
Enhanced Electrophilicity of the Ketone Carbonyl: The -CF3 group strongly polarizes the adjacent carbonyl bond, rendering the carbonyl carbon significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack.[1]
-
Increased Acidity of the α-Proton: The inductive effect of the trifluoromethyl group also increases the acidity of the α-proton, facilitating enolate formation.
This heightened electrophilicity is a cornerstone of the utility of trifluoromethyl ketones in various applications, including as potent enzyme inhibitors where they can form stable hemiacetals or hemiketals with active site residues.[1]
Comparative Reactivity Analysis
While direct, side-by-side kinetic comparisons in the literature are scarce, the predictable electronic effects of the trifluoromethyl group allow for a robust comparative analysis of their expected reactivity in key transformations.
Nucleophilic Attack at the Carbonyl Carbon
The carbonyl carbon of the ketone in this compound is expected to be significantly more reactive towards nucleophiles than that in Ethyl 2-bromoacetoacetate. This is a direct result of the enhanced electrophilicity conferred by the adjacent trifluoromethyl group.
Hypothetical Reaction Scheme:
Caption: Expected relative rates of nucleophilic attack at the ketone carbonyl.
This difference in reactivity can be exploited for chemoselective reactions. For instance, in the presence of a mild nucleophile, one would anticipate preferential attack at the trifluoromethyl ketone of this compound.
Nucleophilic Substitution at the α-Carbon
Both molecules are α-haloketones, a class of compounds known for their high reactivity in SN2 reactions at the α-carbon. This enhanced reactivity is attributed to the electron-withdrawing inductive effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond.
While the trifluoromethyl group's primary influence is on the adjacent carbonyl, it can also have a more distant electronic effect on the α-carbon. However, the dominant factor in SN2 reactions at this position is typically the immediate electronic environment and steric hindrance. Therefore, the difference in reactivity at the α-carbon between the two compounds may be less pronounced than at the carbonyl carbon.
Experimental Protocol: Comparative Nucleophilic Substitution with a Thiol
To empirically determine the relative reactivity at the α-carbon, a competitive reaction can be designed.
Objective: To compare the rate of nucleophilic substitution of the bromide in this compound and Ethyl 2-bromoacetoacetate with a soft nucleophile like thiophenol.
Materials:
-
This compound
-
Ethyl 2-bromoacetoacetate
-
Thiophenol
-
Triethylamine
-
Acetonitrile (anhydrous)
-
Internal standard (e.g., dodecane)
-
GC-MS or HPLC for analysis
Procedure:
-
Prepare a stock solution of this compound (0.1 M) and an internal standard in anhydrous acetonitrile.
-
Prepare a separate stock solution of Ethyl 2-bromoacetoacetate (0.1 M) and the same internal standard in anhydrous acetonitrile.
-
In two separate reaction vials, add 1 mL of the respective stock solutions.
-
To each vial, add thiophenol (1.1 equivalents) and triethylamine (1.2 equivalents).
-
Stir the reactions at room temperature and take aliquots at regular intervals (e.g., 5, 15, 30, 60 minutes).
-
Quench the aliquots with a dilute HCl solution and extract with ethyl acetate.
-
Analyze the organic layer by GC-MS or HPLC to monitor the disappearance of the starting materials and the formation of the corresponding thioether products.
-
Plot the concentration of the starting material versus time for both reactions to determine the initial reaction rates.
Expected Outcome:
It is anticipated that both reactions will proceed rapidly. While the trifluoromethyl group may slightly enhance the electrophilicity of the α-carbon, steric factors and the already high reactivity of α-bromoketones might lead to comparable reaction rates.
Caption: Workflow for the comparative kinetic analysis of nucleophilic substitution.
Synthetic Applications and Considerations
The choice between this compound and Ethyl 2-bromoacetoacetate will largely depend on the desired synthetic outcome and the specific reaction conditions.
-
For reactions targeting the ketone carbonyl: this compound is the superior choice due to its heightened electrophilicity. This is particularly relevant in the synthesis of complex molecules where chemoselectivity is crucial.
-
For reactions primarily involving the α-bromo position: Both reagents are effective. The choice may then be dictated by the desired properties of the final product. The presence of the trifluoromethyl group can impart desirable properties such as increased metabolic stability and lipophilicity in drug candidates.
-
Synthesis of Heterocycles: Both compounds are valuable precursors for the synthesis of various heterocycles. For example, reaction with thiourea or thioamides can yield thiazole derivatives. The electronic nature of the resulting heterocycle will be influenced by the choice of the starting β-keto ester.
Synthesis of Starting Materials:
-
Ethyl 2-bromoacetoacetate: This compound is commercially available and can be synthesized by the bromination of ethyl acetoacetate.
-
This compound: The synthesis of this compound is more involved. A potential route involves the acylation of a suitable enolate with trifluoroacetic anhydride, followed by bromination. A related synthesis of ethyl 4,4,4-trifluoro-2-butynoate proceeds via the reaction of (carbethoxymethyl)triphenylphosphonium bromide with trifluoroacetic anhydride, which suggests the feasibility of constructing the trifluoroacetyl moiety.[4]
Conclusion
This compound and Ethyl 2-bromoacetoacetate are both powerful synthetic intermediates. The key differentiator is the trifluoromethyl group in the former, which profoundly enhances the electrophilicity of the adjacent ketone carbonyl. This makes this compound the reagent of choice for reactions targeting this position, offering greater reactivity and potential for chemoselectivity. While their reactivity at the α-carbon in nucleophilic substitution reactions is expected to be more comparable, the trifluorinated analogue provides access to products with unique and often desirable physicochemical properties for applications in drug discovery and materials science. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess these reactivity differences and make informed decisions in their synthetic endeavors.
References
- BenchChem. (2025). The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals.
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. [Link]
-
PubChem. Ethyl 2-bromo-3-oxobutanoate. National Center for Biotechnology Information. [Link]
Sources
- 1. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C6H6BrF3O3 | CID 2782347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-bromo-3-oxobutanoate | C6H9BrO3 | CID 11206579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Analytical Characterization of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is a highly functionalized building block in organic synthesis, prized for its combination of a reactive bromine atom, a β-ketoester moiety, and a trifluoromethyl group.[1] These features make it a valuable precursor for constructing complex fluorinated molecules, including pharmaceuticals and agrochemicals. The precise structural integrity and purity of this reagent are paramount, as any contaminants can lead to undesirable side reactions, impact product yields, and introduce impurities that are difficult to remove in downstream processes.
This guide provides an in-depth comparison of the essential analytical methods required for the comprehensive characterization of this compound. We will move beyond simple data reporting to explain the causality behind methodological choices, ensuring a robust, self-validating analytical workflow. The objective is to equip researchers with the expertise to confidently assess the quality of this critical reagent.
The Analytical Strategy: A Multi-technique Approach
No single analytical technique can provide a complete picture of a molecule's identity and purity. A robust characterization of this compound relies on the synergistic application of spectroscopic and chromatographic methods. Each technique provides a unique and complementary piece of the structural puzzle. The relationship between these core techniques and the information they provide is illustrated below.
Caption: Logical relationship between analytical techniques and the data they provide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a compound like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous confirmation of its covalent structure.
Expertise & Experience: Why a Multi-Nuclear Approach?
-
¹H NMR provides information on the number and connectivity of proton environments. The ethyl group and the α-bromo methine proton are clearly resolved, and their splitting patterns (coupling) reveal adjacent, non-equivalent protons.
-
¹³C NMR confirms the carbon backbone. It is particularly useful for identifying quaternary carbons and carbonyl groups, which are invisible in ¹H NMR.[2] The number of distinct signals directly corresponds to the number of unique carbon atoms in the molecule, assuming no coincidental overlap.[2]
-
¹⁹F NMR is a highly sensitive technique that provides a distinct signal for the trifluoromethyl group. Its chemical shift and coupling to other nuclei (if any) are highly diagnostic.
Authoritative Grounding & Expected Data
The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm) and coupling patterns based on established principles and data from structurally similar compounds like ethyl bromoacetate and ethyl 4,4,4-trifluoroacetoacetate.[3][4] The standard internal reference for ¹H and ¹³C NMR is typically tetramethylsilane (TMS), and chemical shifts are relative to a deuterated solvent like chloroform-d (CDCl₃).[5]
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Nucleus & Environment | Expected δ (ppm), Multiplicity | Expected δ (ppm) | Expected δ (ppm) |
| -CH₃ (Ethyl) | ~1.3, triplet (t) | ~13-15 | N/A |
| -CH₂- (Ethyl) | ~4.3, quartet (q) | ~63-65 | N/A |
| -CH(Br)- | ~4.8-5.0, singlet (s) | ~45-50 | N/A |
| C=O (Ester) | N/A | ~165-168 | N/A |
| C=O (Ketone) | N/A | ~180-185 (quartet due to ¹⁹F coupling) | N/A |
| -CF₃ | N/A | ~115-120 (quartet due to ¹⁹F coupling) | ~ -75 to -80, singlet (s) |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of the sample into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) and mix until the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Acquisition: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
-
Parameter Setup: Load standard acquisition parameters for ¹H, ¹³C, and ¹⁹F nuclei. Ensure an appropriate number of scans are set, particularly for the less sensitive ¹³C nucleus, to achieve a good signal-to-noise ratio.
-
Data Processing: After acquisition, perform Fourier transformation, phase correction, and baseline correction on the resulting Free Induction Decay (FID) to obtain the final spectrum.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry is indispensable for determining the molecular weight of a compound. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for separation and identification, making it ideal for purity assessment.
Expertise & Experience: The Bromine Isotope Signature
A key diagnostic feature in the mass spectrum of this compound is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio of abundance.[6] This results in any fragment containing a single bromine atom appearing as a pair of peaks (doublet) of nearly equal intensity, separated by 2 mass-to-charge units (m/z).[6][7] The molecular ion peak will therefore appear as two signals, [M]+ and [M+2]+, which is a highly trustworthy indicator of the presence of bromine.
Authoritative Grounding & Expected Data
The molecular weight of the compound (C₆H₆BrF₃O₃) is 263.01 g/mol .[8] The electron ionization (EI) mass spectrum is expected to show the following key ions:
| m/z (Mass/Charge) | Ion Identity | Significance |
| 262 / 264 | [C₆H₆⁷⁹BrF₃O₃]⁺ / [C₆H₆⁸¹BrF₃O₃]⁺ | Molecular Ion ([M]⁺, [M+2]⁺). Confirms molecular weight and presence of one bromine atom. |
| 217 / 219 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group. |
| 184 | [M - Br]⁺ | Loss of the bromine atom. |
| 69 | [CF₃]⁺ | Trifluoromethyl cation, a very common and stable fragment. |
| 29 | [CH₂CH₃]⁺ | Ethyl cation. |
Experimental Protocol: GC-MS Analysis
The general workflow for analyzing a sample by GC-MS is a sequential process of injection, separation, and detection.[9]
Caption: A typical workflow for Gas Chromatography-Mass Spectrometry analysis.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.[10]
-
Instrument Setup:
-
GC Column: Use a standard non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).[11]
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).[12]
-
Temperature Program: Start at a low oven temperature (e.g., 60°C), then ramp at 10-20°C/min to a final temperature of ~250°C to ensure elution of the compound.[10][13]
-
-
Injection: Inject 1 µL of the sample solution into the heated GC inlet.
-
MS Parameters: Set the mass spectrometer to scan a range of m/z 40-400. Use a standard electron ionization (EI) source at 70 eV.
-
Data Analysis: Identify the chromatographic peak corresponding to the target compound. Analyze its mass spectrum, paying close attention to the molecular ion and the characteristic bromine isotope pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[14] It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations.[14]
Expertise & Experience: Interpreting the Key Stretches
For this compound, the most informative regions of the IR spectrum are the carbonyl stretching region and the C-F/C-Br fingerprint region. The presence of two distinct carbonyl groups (ester and ketone) is expected to give rise to strong absorption bands. The electron-withdrawing effect of the adjacent trifluoromethyl and bromine groups will shift these C=O stretching frequencies to higher wavenumbers compared to simple ketones or esters.
Authoritative Grounding & Expected Data
Based on standard IR correlation tables and data for similar compounds, the following absorption bands are expected.[8][15]
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~1760-1780 | C=O Stretch (Ketone) | Strong |
| ~1740-1760 | C=O Stretch (Ester) | Strong |
| ~1100-1300 | C-F Stretch | Strong, often multiple bands |
| ~1150-1250 | C-O Stretch (Ester) | Strong |
| ~550-650 | C-Br Stretch | Medium-Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and performing a background scan.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Label the significant peaks in the spectrum and correlate them to the expected functional groups.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
While GC-MS is excellent for volatile compounds, HPLC is a complementary technique that is crucial for detecting non-volatile or thermally unstable impurities. It provides quantitative data on the purity of the compound.
Expertise & Experience: Method Selection
A reversed-phase HPLC method using a C18 column is the standard choice for analyzing moderately polar organic molecules like β-keto esters.[16][17] Detection is typically achieved using a UV detector, as the conjugated keto-ester system provides a suitable chromophore. The choice of mobile phase (typically a mixture of acetonitrile or methanol and water) is optimized to achieve good separation between the main component and any potential impurities.
Experimental Protocol: Purity Analysis by RP-HPLC
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (or a compatible solvent) at a concentration of approximately 1 mg/mL. Further dilute to ~0.1 mg/mL for analysis.
-
Instrument Setup:
-
Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of water and acetonitrile (or methanol). A typical starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to a wavelength where the analyte absorbs (e.g., 254 nm or 265 nm).
-
-
Analysis: Inject 10 µL of the sample solution.
-
Data Interpretation: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100%.
Conclusion: A Self-Validating System for Confident Characterization
The comprehensive characterization of this compound is achieved not by a single measurement, but by building a self-validating case from multiple, complementary analytical techniques.
-
NMR provides the definitive structural blueprint.
-
Mass Spectrometry confirms the molecular weight and the presence of bromine through its unique isotopic signature.
-
FTIR offers rapid verification of the essential functional groups.
-
Chromatography (GC and HPLC) delivers a quantitative assessment of purity, ensuring the material is suitable for its intended synthetic application.
By integrating the data from these methods, researchers and drug development professionals can establish a complete and trustworthy profile of this valuable reagent, ensuring the quality, consistency, and success of their scientific endeavors.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
- Supporting Information for "Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds". (Source not fully specified, likely a journal supplement).
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Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. Molecules. [Link]
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Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society. [Link]
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PubChem. Ethyl 2-bromo-3-oxobutanoate. National Center for Biotechnology Information. [Link]
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Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry. [Link]
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Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]
- Kudyakova, Y. S., et al. DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)- 4,4,4-TRIFLUORO-3-OXOBUTANOATE. Postovsky Institute of Organic Synthesis UB RAS.
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Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
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NIST. Ethyl bromodifluoroacetate. NIST Chemistry WebBook. [Link]
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Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. ResearchGate. [Link]
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PubChem. Ethyl 4,4,4-trifluoroacetoacetate. National Center for Biotechnology Information. [Link]
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Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities. ResearchGate. [Link]
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H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters. MDPI. [Link]
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Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones. National Institutes of Health. [Link]
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Air Hygiene. FTIR TESTING. [Link]
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ChemWis. Bromo pattern in Mass Spectrometry. YouTube. [Link]
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FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. PubMed. [Link]
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FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. ResearchGate. [Link]
- GC-MS analysis of ethyl acetate. (Source not fully specified, likely a journal article).
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Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science. [Link]
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GC-MS analysis of some volatile constituents extracted from stem of Euphorbia tirucalli Linn. Archives of Orofacial Sciences. [Link]
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Mass spectrum of bromoethane. Doc Brown's Chemistry. [Link]
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A Comparative Guide to the Efficacy of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate in Named Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the incorporation of fluorine-containing moieties into heterocyclic scaffolds is a paramount strategy for modulating the physicochemical and pharmacological properties of molecules. Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate has emerged as a potent and versatile building block for the synthesis of trifluoromethylated heterocycles. This guide provides a comprehensive analysis of its efficacy in key named reactions, offering a comparative perspective against traditional non-fluorinated analogues and detailing the underlying mechanistic nuances that govern its reactivity.
The Influence of the Trifluoromethyl Group: An Electronic Perspective
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This electronic perturbation significantly influences the reactivity of the adjacent carbonyl and α-carbon in this compound. The enhanced electrophilicity of the carbonyl carbon and the increased acidity of the α-proton, despite the presence of a bromine atom, are key determinants of its reaction pathways. This guide will explore how these electronic effects translate into tangible outcomes in named reactions.
Hantzsch Thiazole Synthesis: A Gateway to Trifluoromethylated Thiazoles
The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, is a cornerstone in the synthesis of thiazole derivatives.[1] The use of this compound in this reaction provides a direct route to valuable 4-(trifluoromethyl)thiazoles.
Mechanistic Insights
The reaction with thiourea proceeds through a well-established mechanism, initiated by a nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine atom.[1] The presence of the trifluoromethyl group is postulated to accelerate this initial SN2 reaction by rendering the α-carbon more electrophilic. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic thiazole ring.
Interestingly, under "gentle conditions," the reaction of this compound with thiourea can lead to the isolation of a stable 4-hydroxythiazoline intermediate alongside the expected thiazole-5-carboxylate.[2] This observation underscores the delicate balance of reaction conditions in determining the final product distribution and highlights the influence of the trifluoromethyl group on the stability of reaction intermediates.
dot
Caption: Hantzsch Thiazole Synthesis Workflow.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, add thiourea (1.0-1.2 eq).
-
The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to afford the desired ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate.
Performance Comparison
While direct comparative studies with quantitative data are scarce in the readily available literature, a qualitative comparison can be drawn. The electron-withdrawing nature of the trifluoromethyl group is expected to enhance the rate of the initial alkylation step compared to its non-fluorinated counterpart, ethyl 2-bromoacetoacetate. However, the stability of the tetrahedral intermediate in the subsequent cyclization step might be influenced, potentially affecting the overall reaction kinetics and yield.
| Reagent | Product | Expected Yield | Key Advantages |
| This compound | Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate | Moderate to High | Introduces a trifluoromethyl group, potentially enhancing biological activity. |
| Ethyl 2-bromoacetoacetate | Ethyl 2-amino-4-methylthiazole-5-carboxylate | High[4] | Readily available and cost-effective. |
Knorr-Type Pyrrole Synthesis: A Potential Application
While direct evidence for the use of this compound in the Knorr pyrrole synthesis is limited, the reactivity of related compounds suggests its potential as a valuable precursor for trifluoromethylated pyrroles. The Knorr synthesis and its variations typically involve the condensation of an α-amino ketone with a β-ketoester.
Mechanistic Considerations
A plausible pathway would involve the reaction of this compound with an α-amino ketone. The initial step would likely be an N-alkylation, followed by an intramolecular condensation and subsequent dehydration to form the pyrrole ring. The trifluoromethyl group would be positioned at the 3-position of the resulting pyrrole. A related synthesis of 3-(trifluoromethyl)pyrrole derivatives has been reported from the reduction of nitro adducts of acetylacetone and ethyl acetoacetate, followed by in-situ cyclization, highlighting the feasibility of this approach.[2]
dot
Caption: Plausible Knorr-Type Pyrrole Synthesis.
Hypothetical Experimental Workflow
-
Preparation of the α-amino ketone: This can be achieved through various established methods, such as the Gabriel synthesis or reduction of an α-azido ketone.
-
Condensation: The α-amino ketone is reacted with this compound in a suitable solvent, often in the presence of a base to facilitate the condensation.
-
Workup and Purification: Standard aqueous workup followed by purification by column chromatography would yield the desired trifluoromethylated pyrrole.
Comparative Efficacy with Alternatives
The primary alternative for the synthesis of similar pyrroles would be the use of non-fluorinated β-ketoesters like ethyl 2-bromoacetoacetate. The key differentiator for this compound is its ability to introduce the trifluoromethyl group, a functionality highly sought after in medicinal chemistry for its ability to improve metabolic stability and binding affinity.
| Reagent | Potential Product | Key Advantage |
| This compound | 3-(Trifluoromethyl)pyrrole derivative | Direct incorporation of the -CF3 group. |
| Ethyl 2-bromoacetoacetate | 3-Methylpyrrole derivative | Well-established and high-yielding for non-fluorinated analogues. |
Conclusion and Future Outlook
This compound stands as a valuable reagent for the synthesis of trifluoromethyl-substituted heterocycles, with its utility in the Hantzsch thiazole synthesis being a prominent example. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences its reactivity, offering both advantages and challenges in synthetic design. While its application in Knorr-type pyrrole synthesis shows promise, further research is needed to establish robust protocols and fully explore its synthetic potential.
For researchers and drug development professionals, the strategic use of this building block can provide access to novel chemical entities with potentially enhanced pharmacological profiles. Future investigations should focus on expanding the scope of its application in other named reactions and on conducting detailed comparative studies to quantify its efficacy against non-fluorinated analogues, thereby providing a clearer roadmap for its rational application in organic synthesis.
References
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- Ethyl 2-aminothiazole-5-carboxyl
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A Senior Application Scientist's Guide to Trifluoromethylated Building Blocks: Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate in Focus
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of the trifluoromethyl (CF₃) group is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth comparison of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate (EBTFO), a highly versatile building block, with its key alternatives. We will delve into their performance in the synthesis of valuable trifluoromethylated heterocycles, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic campaigns.
The Trifluoromethyl Advantage: Why CF₃-Containing Heterocycles?
The trifluoromethyl group's unique electronic properties and steric profile significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, while its lipophilicity can improve membrane permeability. When incorporated into heterocyclic scaffolds, the CF₃ group can lead to compounds with enhanced biological activity and improved metabolic stability, making them highly sought-after motifs in medicinal chemistry.
A Comparative Analysis of Key Trifluoromethyl Building Blocks
The selection of an appropriate building block is paramount for the efficient synthesis of trifluoromethylated compounds. Here, we compare this compound with two prominent alternatives: Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) and 3-Bromo-1,1,1-trifluoroacetone.
At a Glance: Key Properties and Applications
| Building Block | Structure | Key Features | Common Applications |
| This compound (EBTFO) | Dual electrophilic sites (α-bromo ketone and ester), precursor to highly functionalized heterocycles. | Synthesis of trifluoromethyl-substituted pyridines, pyrimidines, and other complex heterocycles. | |
| Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) [1] | Versatile β-ketoester, readily undergoes condensation reactions. | Synthesis of trifluoromethylated pyrimidines, pyridines, and quinolinones.[2][3][4][5] | |
| 3-Bromo-1,1,1-trifluoroacetone [6] | α-haloketone, reactive towards nucleophiles. | Synthesis of trifluoromethyl-substituted thiazoles and other heterocycles. |
Performance in Heterocycle Synthesis: A Case Study Approach
To provide a tangible comparison, we will examine the utility of these building blocks in the synthesis of two important classes of heterocycles: trifluoromethylated pyrimidines and pyridines.
The condensation of a β-dicarbonyl compound with an amidine is a classical and efficient method for constructing the pyrimidine core.
Reaction Scheme:
Caption: General scheme for the synthesis of trifluoromethyl-pyrimidinones.
Experimental Data Comparison:
| Building Block | Amidine | Product | Yield | Reference |
| Ethyl 4,4,4-trifluoroacetoacetate | 2-Fluorobenzimidamide hydrochloride | 2-(2-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one | 31% | [5] |
| Ethyl 4,4,4-trifluoroacetoacetate | Picolinimidamide hydrochloride | 2-(Pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one | 47% | [5] |
Analysis and Causality:
Ethyl 4,4,4-trifluoroacetoacetate serves as a reliable precursor for trifluoromethyl-pyrimidinones.[5] The reaction proceeds via a condensation-cyclization sequence. The initial nucleophilic attack of the amidine on the ketone carbonyl is followed by intramolecular cyclization and subsequent dehydration to afford the pyrimidinone ring. While no direct examples of EBTFO in this specific transformation were found in the immediate search, its structure suggests it would also be a viable, and potentially more reactive, substrate. The α-bromo substituent in EBTFO could either be displaced by a nucleophile or participate in subsequent functionalization, offering a handle for further diversification of the pyrimidine scaffold.
The Hantzsch synthesis is a powerful multicomponent reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.
Reaction Scheme:
Caption: The Hantzsch synthesis of pyridines.
Discussion:
Practical Considerations for the Bench Chemist
Beyond reaction performance, practical aspects such as cost, availability, and safety are critical for selecting the right building block.
| Building Block | Relative Cost | Availability | Key Safety Considerations |
| This compound | Higher | Specialist suppliers | Corrosive, causes severe skin burns and eye damage. Lachrymator. |
| Ethyl 4,4,4-trifluoroacetoacetate | Moderate | Widely available from major suppliers[1][9][10] | Flammable liquid and vapor. Harmful if swallowed. Harmful to aquatic life.[11][12] |
| 3-Bromo-1,1,1-trifluoroacetone | Moderate | Readily available from major suppliers[6][13][14][15] | Highly flammable liquid and vapor. Causes severe skin burns and eye damage.[16][17] |
Experimental Protocols
To provide a practical starting point, a representative protocol for the synthesis of a trifluoromethyl-pyrimidinone is detailed below.
Synthesis of 2-(2-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one[5]
Workflow Diagram:
Caption: Experimental workflow for pyrimidinone synthesis.
Step-by-Step Methodology:
-
To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (150 mg, 0.8 mmol) and 2-fluorobenzimidamide hydrochloride (190 mg, 1.0 mmol) in ethanol (5 mL) at room temperature, add triethylamine (0.3 mL, 2.5 mmol).[5]
-
Heat the reaction mixture at 110 °C for 12 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 30% ethyl acetate in hexane mobile phase.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Pour the resulting residue into ice-cold water (20 mL).[5]
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).[5]
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the dried organic solution under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (60–120 mesh) using 18% ethyl acetate in hexane as the eluent to afford the desired product as a white solid (65 mg, 31% yield).[5]
Conclusion and Future Outlook
This compound stands out as a highly promising, albeit more specialized, building block for the synthesis of complex trifluoromethylated heterocycles. Its dual reactive sites offer significant potential for the rapid construction of molecular diversity. While its direct precursor, Ethyl 4,4,4-trifluoroacetoacetate, is a more commonly used and cost-effective option for introducing the trifluoromethyl-acetyl moiety, the bromo-functionality of EBTFO provides a valuable handle for subsequent chemical transformations. 3-Bromo-1,1,1-trifluoroacetone offers a different reactivity profile, being particularly useful for the synthesis of sulfur-containing heterocycles like thiazoles.
The choice of building block will ultimately depend on the specific synthetic target, desired substitution pattern, and practical considerations such as cost and scalability. As the demand for novel fluorinated compounds continues to grow, the development and application of versatile building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal and agricultural chemistry.
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PubMed Central. [Link]
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Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. ResearchGate. [Link]
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Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry. [Link]
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Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities. ResearchGate. [Link]
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Pyrimidine synthesis. Organic Chemistry Portal. [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. Ain Shams University. [Link]
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A Comparative Guide to the Quantitative Analysis of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate: A qNMR Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate, a fluorinated building block of significant interest, demands analytical methods that are not only accurate and reliable but also robust and efficient. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques for the assay of this compound, supported by experimental considerations and data-driven insights.
The Power of qNMR: A Primary Method of Measurement
Quantitative NMR (qNMR) stands out as a primary ratio method of measurement, capable of delivering highly accurate and precise results with direct traceability to the International System of Units (SI).[1] Unlike chromatographic methods, which rely on response factors and calibration against a specific reference standard, qNMR leverages the fundamental principle that the area of an NMR signal is directly proportional to the number of corresponding nuclei in the sample. This intrinsic relationship allows for the direct quantification of a substance against an internal standard of known purity, often without the need for a chemically identical reference material of the analyte itself.[2]
For a molecule like this compound, the presence of the trifluoromethyl (-CF₃) group opens the door to ¹⁹F qNMR. This technique offers several distinct advantages over the more common ¹H qNMR:
-
High Sensitivity: The ¹⁹F nucleus possesses a high gyromagnetic ratio and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis.[3][4]
-
Wide Chemical Shift Range: The chemical shift dispersion in ¹⁹F NMR is significantly wider than in ¹H NMR, which greatly reduces the likelihood of signal overlap, even in complex mixtures.[4][5]
-
Simplified Spectra: The absence of fluorine in most common solvents and impurities leads to cleaner baselines and simpler spectra, enhancing the accuracy of integration.[2]
Experimental Workflow: A Validating System for qNMR Assay
The robustness of a qNMR assay is built upon a meticulously planned experimental workflow. Each step is designed to minimize uncertainty and ensure the final result is a true reflection of the sample's purity.
This protocol is designed to serve as a robust starting point for the development of a validated qNMR assay.
I. Materials and Reagents
-
Analyte: this compound
-
Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA). This is a suitable choice as it is a primary reference material, highly pure, and contains two CF₃ groups, providing a strong singlet in a region of the ¹⁹F spectrum that is unlikely to overlap with the analyte.[6]
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone (Acetone-d₆). The choice of solvent should ensure good solubility for both the analyte and the IS.
II. Sample Preparation
-
Weighing: Accurately weigh approximately 20-30 mg of the analyte into a clean, dry vial using a calibrated analytical balance (readability of 0.01 mg).[7]
-
Internal Standard Addition: Accurately weigh an appropriate amount of the internal standard (e.g., 15-25 mg of 3,5-BTFMBA) into the same vial. A 1:1 signal intensity ratio between the analyte and IS is recommended for optimal accuracy.[8][9]
-
Dissolution: Add a precise volume (e.g., 0.7 mL) of the deuterated solvent to the vial. Ensure complete dissolution by gentle vortexing.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
III. NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Key Parameters:
-
Pulse Angle: 90° (or π/2). This maximizes the signal-to-noise ratio for a given number of scans.[8][9]
-
Relaxation Delay (d1): A crucial parameter for accurate quantification. It should be at least 7 times the longest spin-lattice relaxation time (T₁) of both the analyte and the IS signals.[8] A conservative delay of 30-60 seconds is often used if T₁ values are unknown. T₁ can be measured using an inversion-recovery experiment.[9]
-
Acquisition Time (aq): At least 2-3 seconds to ensure the Free Induction Decay (FID) has fully decayed, preventing truncation artifacts.[8]
-
Number of Scans (NS): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration precision better than 1%.[8][10]
-
IV. Data Processing and Purity Calculation
-
Processing: Apply a small line broadening (e.g., 0.3 Hz) to improve S/N. Zero-fill the data to at least double the number of acquired data points to enhance digital resolution.[10]
-
Correction: Perform manual phase and baseline correction. Automated routines can introduce errors, so manual adjustment is highly recommended for precision.[8][9]
-
Integration: Integrate the well-resolved singlet from the -CF₃ group of the analyte and the singlet from the two -CF₃ groups of the IS.
-
Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of nuclei giving rise to the signal (Analyte: 3; IS: 6)
-
M = Molar mass
-
m = mass
-
PIS = Purity of the internal standard
-
Comparative Analysis: qNMR vs. Chromatographic Methods
While qNMR is a powerful tool, chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are workhorses in many analytical laboratories. A direct comparison reveals the distinct advantages and disadvantages of each technique for the assay of this compound.
The following table summarizes the typical performance of each technique for the quantitative analysis of small organic molecules like this compound.[11][12][13][14][15]
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Signal intensity is directly proportional to the number of atomic nuclei. | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and partitioning between mobile and stationary phases. |
| Accuracy | High (>99%), considered a primary method.[1] | High (typically 98-102% recovery). | High (typically 98-102% recovery), but dependent on standard purity. |
| Precision (%RSD) | Excellent (<1%). | Excellent (<2%). | Excellent (<2%). |
| Specificity | Excellent, especially ¹⁹F qNMR due to low interference.[16] | High, dependent on column resolution. | High, dependent on column resolution and detector specificity. |
| Reference Standard | Requires a certified internal standard (can be structurally unrelated). | Requires a certified reference standard of the analyte. | Requires a certified reference standard of the analyte. |
| Sample Throughput | Moderate. | High. | High. |
| Destructive | No. | Yes (FID). | No (can be collected post-detector). |
Conclusion: Selecting the Right Tool for the Job
For the definitive assay of This compound , ¹⁹F quantitative NMR emerges as a superior technique, particularly when the highest level of accuracy and traceability is required. Its status as a primary method eliminates the need for a chemically identical, certified reference material of the analyte, which may not always be available.[2] The inherent advantages of ¹⁹F NMR—namely, the wide chemical shift range and lack of background interference—make it an exceptionally robust and specific method for fluorinated compounds.[16]
While HPLC and GC are invaluable for routine analysis, quality control, and impurity profiling due to their high throughput and sensitivity, they function as secondary methods that depend on calibration against a known standard. The choice of method should therefore be guided by the analytical objective. For establishing the purity of a reference standard or for critical assays where uncertainty must be minimized, qNMR is the method of choice. For routine process monitoring or release testing where a validated method against a known standard is sufficient, chromatography offers a practical and efficient solution.
By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can make informed decisions, ensuring the quality and integrity of their work from discovery through production.
References
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A Guide to Quantitative NMR (qNMR). Emery Pharma.
-
Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-Portal.org.
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19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing).
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QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. Sigma-Aldrich.
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Purity by Absolute qNMR Instructions.
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Fluorine NMR.
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Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv.
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Stimuli Article (qNMR). US Pharmacopeia (USP).
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Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. PMC - NIH.
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Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace.
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Validation and implementation of qNMR as platform methods of oligonucleotides and peptides. Bruker.
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GUIDELINE FOR qNMR ANALYSIS. ENFSI.
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Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines. ResearchGate.
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Quantitative NMR Spectroscopy.
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A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications.
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A Comparative Guide to the Quantitative Analysis of 2-Hexyl-1-octene: NMR vs. GC and HPLC. Benchchem.
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Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications.
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Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. ResearchGate.
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Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed.
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Certified Reference Materials for ¹⁹F NMR. Sigma-Aldrich.
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Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener). MDPI.
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Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI).
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Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI.
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A Comparative Guide to Analytical Methods for the Characterization of Ethyl 4-oxobutanoate. Benchchem.
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This compound 99% kanbei. Echemi.
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ANALYTICAL METHOD SUMMARIES. Eurofins.
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This compound. PubChem.
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Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles.
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A Senior Application Scientist's Comparative Guide to the Impurity Profiling of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate
For researchers, scientists, and professionals in drug development, the meticulous characterization of chemical intermediates is a cornerstone of robust and reproducible synthetic chemistry. Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate, a key building block in the synthesis of various fluorinated heterocyclic compounds, demands a rigorous approach to impurity profiling to ensure the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). This guide provides an in-depth, objective comparison of the primary analytical methodologies for this purpose, grounded in scientific principles and supported by actionable experimental protocols.
The Synthetic Landscape: Understanding the Genesis of Impurities
The impurity profile of any chemical entity is intrinsically linked to its synthetic route. This compound is typically synthesized via the bromination of its precursor, ethyl 4,4,4-trifluoroacetoacetate.[1][2][3] The choice of brominating agent and reaction conditions dictates the potential impurity landscape.
A common synthetic approach involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine. This process, while effective, can lead to several process-related impurities.
Potential Impurities Include:
-
Unreacted Starting Material: Residual ethyl 4,4,4-trifluoroacetoacetate.
-
Over-brominated By-products: Ethyl 2,2-dibromo-4,4,4-trifluoro-3-oxobutanoate.
-
Side-reaction Products: Impurities arising from reactions with solvents or other reagents.
-
Degradation Products: The compound's stability can be influenced by factors like pH and temperature, leading to degradation.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Sources
A Senior Application Scientist's Guide to Benchmarking Ethyl 2-Bromo-4,4,4-trifluoro-3-oxobutanoate in Fluorinated Heterocycle Synthesis
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity. The choice of the right fluorinated building block is therefore a critical decision in any synthetic campaign. This guide provides an in-depth technical comparison of ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate, a versatile reagent, against other common alternatives in the synthesis of fluorinated heterocycles. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and practical applicability.
The Strategic Advantage of this compound
This compound emerges as a highly valuable synthon due to its dual reactive sites. The trifluoromethyl β-ketoester moiety provides a classic platform for constructing a variety of heterocyclic systems through condensation reactions. The addition of a bromine atom at the α-position introduces a convenient leaving group, opening up avenues for subsequent intramolecular cyclizations and functionalizations. This dual functionality allows for a streamlined approach to complex heterocyclic frameworks.
The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the carbonyl centers, making them more susceptible to nucleophilic attack. This inherent reactivity often allows for milder reaction conditions compared to non-fluorinated analogues.
Comparative Analysis with Alternative Fluorinated Building Blocks
The selection of a trifluoromethyl-containing building block is dictated by the target heterocycle, desired substitution pattern, and overall synthetic strategy. Here, we compare this compound with several key alternatives.
| Building Block | Target Heterocycles | Advantages | Disadvantages | Representative Yields |
| This compound | Pyrazoles, Isoxazoles, Pyridines, etc. | Versatile for multiple heterocycles; α-bromo group allows for subsequent cyclizations. | Can be more expensive than non-brominated analogs; requires careful control of reaction conditions to manage multiple reactive sites. | Good to Excellent (varies with substrate) |
| Ethyl 4,4,4-trifluoroacetoacetate | Pyrazoles, Pyridines, Pyrimidinones | Readily available and cost-effective; well-established reactivity.[1] | Lacks the additional reactive handle of the bromo-derivative, limiting some synthetic pathways. | Good to Excellent (e.g., up to 95% for pyrazoles)[2][3] |
| Trifluoroacetimidoyl Halides | Triazoles, Imidazoles | Direct route to N-containing heterocycles with a trifluoromethyl group on the ring.[4][5] | Can be moisture-sensitive; may require specific catalysts. | Moderate to Good |
| 2,2,2-Trifluorodiazoethane | Pyrazoles, Pyrazolines | Potent 1,3-dipole for cycloaddition reactions.[6] | Can be hazardous to handle; often generated in situ. | Good to Excellent |
| β-Trifluoromethyl α,β-Unsaturated Ketones | Pyridines, Pyrroles | Pre-functionalized for specific cyclization strategies (e.g., Kröhnke pyridine synthesis).[7][8][9] | Synthesis of the building block itself can be multi-step. | Good |
Synthesis of Key Fluorinated Heterocycles: A Head-to-Head Comparison
Trifluoromethyl-Substituted Pyrazoles
Pyrazoles are a privileged scaffold in medicinal chemistry. The synthesis of trifluoromethyl-pyrazoles often relies on the condensation of a 1,3-dicarbonyl compound with hydrazine.
Using this compound: The reaction with hydrazine derivatives is expected to proceed via a cyclocondensation mechanism. The initial nucleophilic attack of hydrazine on a carbonyl group, followed by intramolecular cyclization and dehydration, forms the pyrazole ring. The bromine at the C4 position can then be eliminated to yield a stable aromatic 4-bromopyrazole, or it can be retained for further functionalization.[10]
Alternative using Ethyl 4,4,4-trifluoroacetoacetate: This is a more direct approach where the 1,3-dicarbonyl moiety reacts with hydrazine to form the pyrazole core directly. While simpler, it lacks the potential for further diversification offered by the bromo-substituent. A silver-catalyzed reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with N'-benzylidene tolylsulfonohydrazides provides another route to 5-aryl-3-trifluoromethyl pyrazoles.[3][11]
Experimental Protocol: Synthesis of Ethyl 5-Aryl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
-
Step 1: Synthesis of the Pyrazole Core.
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add the desired aryl hydrazine derivative (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient).
-
Reaction Workflow: Pyrazole Synthesis
Sources
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate
Hazard Analysis: A Structurally-Informed Assessment
Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is a complex molecule whose hazards are best understood by examining its key chemical features. The primary risks are not from a single source but from the synergistic effects of its trifluoromethyl, β-keto ester, and, most significantly, α-bromo ketone functionalities.
-
α-Bromo Ketone Moiety: This is the most significant contributor to the compound's acute toxicity. α-haloketones are potent electrophiles and alkylating agents. They are frequently classified as lachrymators, which are severe eye irritants that cause tearing.[1] Their reactivity makes them skin and respiratory irritants as well.[1][2] Analogous compounds like Ethyl bromoacetate are considered fatal if swallowed, inhaled, or in contact with skin.
-
Trifluoromethyl Group (-CF3): This functional group places the compound in the broad class of per- and polyfluoroalkyl substances (PFAS). PFAS are characterized by the extreme strength of the carbon-fluorine bond, which makes them environmentally persistent ("forever chemicals") and difficult to break down.[3] This persistence necessitates specialized disposal protocols.[3][4][5][6]
-
β-Keto Ester Moiety: While less hazardous than the other groups, this functionality can still participate in various reactions and should be handled with care.
Based on this analysis, we can anticipate the following hazard profile:
| Hazard Category | Anticipated Severity | Rationale / Contributing Functional Group |
| Acute Toxicity (All Routes) | High | α-bromo ketone is a reactive alkylating agent.[1][2][7] Analogues are highly toxic. |
| Eye Irritation | Severe (Lachrymator) | Characteristic of α-bromo ketones.[1][8] Causes immediate and intense tearing and pain. |
| Skin Corrosion/Irritation | High | Reactive nature can cause chemical burns and sensitization.[8] |
| Respiratory Irritation | High | Vapors are likely to be highly irritating to the respiratory tract. |
| Reactivity | Moderate | Unstable; may decompose, releasing toxic HBr gas.[1][2] Incompatible with strong bases, acids, and reducing agents.[9] |
| Environmental Hazard | High (Persistence) | As a PFAS, it is not readily biodegradable and requires specialized disposal.[3][5] |
The Hierarchy of Controls: PPE as the Final Safeguard
Before any personal protective equipment (PPE) is selected, the primary methods of exposure control must be implemented. PPE does not eliminate the hazard; it only provides a final barrier.
-
Elimination/Substitution: If possible, use a less hazardous chemical.
-
Engineering Controls: This is the most critical step for this compound. All handling of this compound must be performed inside a certified chemical fume hood. This protects the user from inhaling toxic and lachrymatory vapors.
-
Administrative Controls: Establish clear Standard Operating Procedures (SOPs), provide thorough training, and ensure work is done only during normal working hours with colleagues nearby.
-
Personal Protective Equipment (PPE): The specific ensemble detailed below.
Core PPE Protocol: An Essential Ensemble for Safe Handling
Given the severe hazards, a multi-layered PPE approach is mandatory.
Eye and Face Protection
Standard safety glasses are insufficient . The lachrymatory nature of this chemical demands robust protection.
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards are required at all times.
-
Recommended for Splash Risk: When handling quantities greater than a few milliliters or during procedures with a high risk of splashing (e.g., transfers, extractions), a full-face shield must be worn over the chemical splash goggles.
Hand Protection
A single pair of standard nitrile gloves offers inadequate protection. α-bromo ketones and halogenated compounds can degrade or quickly permeate common lab gloves. A double-gloving strategy is essential.
-
Inner Glove: A standard disposable nitrile glove. This provides a base layer of protection and maintains dexterity.
-
Outer Glove: A more robust, chemical-resistant glove must be worn over the nitrile glove. The choice depends on the duration of the task.
| Glove Material | Recommended Use | Rationale |
| Neoprene | Good for short-duration tasks and splash protection. | Offers good resistance to acids, bases, and some organic solvents.[10] |
| Butyl Rubber | Excellent for extended use, transfers, and spill cleanup. | Provides superior resistance to ketones, esters, and highly corrosive chemicals.[10] |
| Viton® or Laminate Film | Highest level of protection; for prolonged or high-risk operations. | Offers the broadest range of chemical resistance but may be less dexterous. |
Action: Immediately remove and replace gloves upon any sign of contamination.[11] Wash hands thoroughly after removing gloves.
Body Protection
-
Lab Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory.[12]
-
Apron: For larger-scale work (>50 mL), a chemical-resistant rubber or neoprene apron should be worn over the lab coat.
-
Clothing and Footwear: Full-length pants and closed-toe shoes are required at all times in the laboratory.[12][13]
Respiratory Protection
While the fume hood is the primary respiratory control, emergency situations or specific procedures may require a respirator.
-
Standard Operations: No respirator is needed if all work is conducted in a properly functioning fume hood.
-
Spill or Control Failure: For responding to a spill or a failure of the fume hood, an air-purifying respirator (APR) with combination Organic Vapor/Acid Gas (OV/AG) cartridges is necessary.
-
Requirement: Use of a respirator requires prior medical clearance, training, and annual fit-testing as part of a formal institutional respiratory protection program.[13]
Operational and Disposal Plans
Safe Handling Workflow
The following workflow diagram outlines the key stages and decision points for safely handling this chemical.
Caption: Safe Handling & PPE Decision Workflow
Spill Management Protocol
-
Small Spill (in fume hood):
-
Alert others in the lab.
-
Ensure your PPE is intact. If contaminated, retreat and change into fresh PPE.
-
Contain the spill with an absorbent material like vermiculite or a commercial chemical spill pad. Do not use paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated, sealed waste container.
-
Wipe the area with a suitable decontamination solution.
-
-
Large Spill (or any spill outside a fume hood):
-
EVACUATE the immediate area.
-
Alert laboratory personnel and call your institution's emergency response team.
-
Do not attempt to clean it up yourself unless you are trained and equipped for a large-scale hazardous material response.
-
Disposal Plan: A Critical Consideration
Due to its fluorinated nature, this compound must be treated as a persistent PFAS waste.
-
Segregation is Key: All waste streams containing this chemical—including reaction residues, contaminated solvents, used silica gel, and contaminated disposable labware (pipettes, gloves, pads)—must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.
-
Labeling: The waste container must be explicitly labeled as containing "Perfluoroalkyl Substances (PFAS)" in addition to the chemical name. This alerts waste management professionals to the need for specialized disposal.
-
Disposal Method: The only acceptable disposal method for PFAS waste is typically high-temperature incineration at a facility permitted to handle such materials.[3][4] This process is necessary to break the highly stable carbon-fluorine bonds.[3] Do not dispose of this waste via standard solvent recovery or fuel blending.
By adhering to this comprehensive safety and handling plan, researchers can effectively mitigate the significant risks associated with this compound and ensure both personal and environmental safety.
References
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Program Directive - Reactive and Incompatible Chemical Storage (A-146). (1984, July 15). Oregon OSHA. Retrieved from [Link]
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Chemical Reactivity Hazards - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. Retrieved from [Link]
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Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. (2024, April 8). U.S. Environmental Protection Agency. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
